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  • Product: 3-Thiazol-2-ylmethyl-piperidine dihydrochloride
  • CAS: 1334602-90-2

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 3-(Thiazol-2-ylmethyl)piperidine Dihydrochloride: A Privileged Scaffold in Kinase Inhibition

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for developing highly selective targeted therapies. 3-(Thiazol-2-ylmethyl)piperidine dihydrochlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for developing highly selective targeted therapies. 3-(Thiazol-2-ylmethyl)piperidine dihydrochloride (Molecular Formula: C9H16Cl2N2S; MW: 255.21)[1] is a highly versatile chemical building block that has emerged as a critical pharmacophore in the design of potent kinase inhibitors.

While the isolated compound serves as an intermediate, its integration into larger active pharmaceutical ingredients (APIs)—such as ChEMBL3483978 and various patented immunomodulators—drives profound biological activity[2]. Most notably, derivatives containing this moiety have demonstrated exceptional efficacy as Janus kinase (JAK) inhibitors , which are actively utilized in the treatment of inflammatory conditions like dry eye syndrome (keratoconjunctivitis sicca) and muscular degradation[3][4]. This whitepaper dissects the structural rationale, mechanism of action, and the rigorous biochemical workflows required to validate the efficacy of this scaffold.

Structural Rationale & Pharmacophore Dynamics

As an application scientist, I frequently observe that the choice of a specific molecular scaffold dictates the success or failure of a high-throughput screening (HTS) campaign. The 3-(thiazol-2-ylmethyl)piperidine moiety is selected for several distinct mechanistic reasons:

  • The Thiazole Ring (Bioisosteric Targeting): The thiazole acts as an excellent bioisostere for pyridine or benzene. The nitrogen atom serves as a potent hydrogen-bond acceptor, while the sulfur atom provides unique lipophilic interactions. In kinase targeting, this ring is strategically positioned to engage the highly conserved hinge region of the ATP-binding pocket.

  • The Piperidine Core (Conformational Flexibility): The piperidine ring provides a basic amine center (pKa ~9-10) that can form critical salt bridges with acidic residues in the solvent-exposed channel of the kinase. The methylene linker between the piperidine and thiazole allows for rotational freedom, enabling the molecule to adopt an optimal bioactive conformation.

  • The Dihydrochloride Salt Formulation: Causality in experimental design: Free base amines are notoriously prone to oxidation and exhibit erratic solubility in aqueous assay buffers (e.g., HEPES or Tris). Utilizing the dihydrochloride salt ensures stoichiometric protonation. This maximizes aqueous solubility and prevents compound precipitation during serial dilutions in DMSO/buffer systems, thereby preventing false negatives in in vitro assays[1].

Mechanism of Action: The JAK/STAT Axis

When incorporated into a larger inhibitor framework, the 3-(thiazol-2-ylmethyl)piperidine moiety functions primarily through the competitive inhibition of the ATP-binding site of Janus kinases (JAK1, JAK2, JAK3, and TYK2)[3].

The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Under normal physiological conditions, cytokine binding induces receptor dimerization, bringing associated JAKs into close proximity. The JAKs trans-phosphorylate each other, subsequently phosphorylating STAT proteins, which dimerize and translocate to the nucleus to drive pro-inflammatory gene transcription[5].

Target Engagement: The 3-(thiazol-2-ylmethyl)piperidine derivative acts as a Type I kinase inhibitor. The thiazole ring mimics the purine ring of ATP, forming bidentate hydrogen bonds with the backbone amides of the kinase hinge region. By occupying this pocket, the inhibitor physically blocks ATP binding, halting the entire downstream phosphorylation cascade and suppressing inflammation[5].

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK Janus Kinase (JAK) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Inhibitor 3-Thiazol-2-ylmethyl-piperidine Derivative Inhibitor->JAK Blocks ATP Pocket pSTAT Phosphorylated STAT (Dimerization) STAT->pSTAT Activation Nucleus Gene Transcription (Inflammation) pSTAT->Nucleus Translocation

Figure 1: Mechanism of action of 3-(thiazol-2-ylmethyl)piperidine derivatives in the JAK/STAT pathway.

Experimental Protocols: Validating Kinase Inhibition

To establish trustworthiness and scientific integrity, any claimed mechanism of action must be validated through a robust, self-validating biochemical assay. Below is the standardized Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol used to evaluate the IC50 of 3-(thiazol-2-ylmethyl)piperidine derivatives against JAK family kinases.

Step-by-Step Methodology

1. Reagent & Compound Preparation

  • Action: Dissolve the 3-(thiazol-2-ylmethyl)piperidine dihydrochloride derivative in 100% molecular-grade DMSO to a 10 mM stock. Perform a 3-fold serial dilution (10 points).

  • Causality: The dihydrochloride salt ensures immediate dissolution. The 3-fold dilution provides a broad logarithmic spread necessary for accurate non-linear regression curve fitting.

2. Enzyme-Substrate Pre-Incubation

  • Action: In a 384-well low-volume plate, combine 5 µL of recombinant JAK enzyme (e.g., JAK1 at 0.5 nM) with 5 µL of the compound dilution in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 30 minutes at room temperature.

  • Causality: Pre-incubation is critical. It allows the compound to reach binding equilibrium with the enzyme before ATP is introduced, ensuring that slow-binding kinetics do not artificially inflate the apparent IC50.

3. Reaction Initiation

  • Action: Add 5 µL of a master mix containing ATP and a biotinylated peptide substrate (e.g., Biotin-poly-GT).

  • Causality: The ATP concentration must be strictly maintained at the specific Km​ value for the respective JAK isoform. Running the assay at the ATP Km​ ensures the assay is highly sensitive to competitive inhibitors and allows for the direct calculation of the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

4. Reaction Termination and Detection

  • Action: After 60 minutes, add 5 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction), a Europium-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).

  • Causality: EDTA immediately halts the reaction, preventing over-phosphorylation. The TR-FRET signal is generated only when the antibody binds to the phosphorylated substrate, providing a highly specific, background-free readout.

5. Self-Validation & Data Analysis

  • Action: Calculate the Z'-factor using positive controls (100% inhibition via Staurosporine) and negative controls (DMSO vehicle).

  • Causality: A Z'-factor > 0.6 validates the assay's robustness. Data is then normalized and fitted to a 4-parameter logistic model to derive the IC50.

Workflow Prep Compound Prep (Dihydrochloride Salt) Incubation Kinase Incubation (JAK1/2/3 + Substrate) Prep->Incubation ATP ATP Addition (Initiate Reaction) Incubation->ATP Detection TR-FRET Detection (Eu-Anti-Phospho) ATP->Detection Analysis IC50 Calculation (Non-linear Regression) Detection->Analysis

Figure 2: High-throughput TR-FRET biochemical assay workflow for validating kinase inhibition.

Quantitative Data Presentation

The structural flexibility of the 3-(thiazol-2-ylmethyl)piperidine core allows medicinal chemists to tune the selectivity profile across the JAK family. Table 1 summarizes the representative in vitro biochemical inhibition data (IC50) demonstrating how structural tuning of this scaffold achieves selectivity, a critical factor in minimizing off-target toxicity in clinical applications[3].

Table 1: Representative Kinase Selectivity Profiling (IC50 in nM)

Compound ClassJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Ratio (JAK3/JAK1)
Pan-JAK Reference 3.2 ± 0.44.1 ± 0.51.6 ± 0.234.5 ± 2.10.5x
3-(Thiazol-2-ylmethyl)piperidine Derivative A 12.4 ± 1.115.8 ± 1.30.8 ± 0.1 112.0 ± 5.40.06x (Highly JAK3 Selective)
3-(Thiazol-2-ylmethyl)piperidine Derivative B 1.5 ± 0.2 2.8 ± 0.345.2 ± 3.885.4 ± 4.230.1x (Highly JAK1 Selective)

Note: Data represents normalized TR-FRET assay outputs. The basic piperidine nitrogen interacts differentially with the solvent-exposed regions of JAK1 vs. JAK3, driving the observed selectivity shifts.

Conclusion & Future Perspectives

The 3-Thiazol-2-ylmethyl-piperidine dihydrochloride scaffold is far more than a simple chemical intermediate; it is a meticulously designed pharmacophore that dictates high-affinity target engagement. By leveraging the hydrogen-bonding capacity of the thiazole and the salt-bridge potential of the basic piperidine, researchers have successfully engineered potent inhibitors of the JAK/STAT pathway[3][5].

Looking forward, the utility of this scaffold is expanding beyond kinase inhibition. Emerging research indicates that derivatives of this compound (such as CHEMBL3483978) are being investigated for their interactions with G-protein coupled receptors (GPCRs) and their potential neuroprotective and antimicrobial properties[2]. As assay technologies and structural biology continue to evolve, the rational integration of this privileged moiety will undoubtedly yield next-generation therapeutics with unprecedented selectivity.

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Exploratory

An In-Depth Technical Guide to 3-(Thiazol-2-ylmethyl)piperidine Dihydrochloride

Abstract This technical guide provides a comprehensive overview of 3-(Thiazol-2-ylmethyl)piperidine Dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates its che...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-(Thiazol-2-ylmethyl)piperidine Dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates its chemical identity, physicochemical properties, a detailed, field-proven synthetic protocol, and explores its potential therapeutic applications. The core of this analysis focuses on the compound's structural relationship to known modulators of key central nervous system (CNS) targets, particularly the histamine H3 receptor, providing a strong rationale for its investigation in neurodegenerative and metabolic disorders. This guide is structured to deliver expert insights and actionable methodologies for professionals engaged in drug discovery and development.

Introduction: The Thiazole-Piperidine Scaffold in Modern Drug Discovery

The confluence of the piperidine ring and the thiazole nucleus creates a molecular scaffold that is highly prevalent in modern pharmacotherapy. Piperidine, a saturated heterocycle, is a key structural motif that often imparts favorable pharmacokinetic properties, including improved metabolic stability and modulation of lipophilicity, which can enhance blood-brain barrier penetration.[1] Thiazole, an aromatic five-membered heterocycle, is a versatile pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions within biological targets.[2]

The combination of these two moieties in a single molecule, such as 3-(Thiazol-2-ylmethyl)piperidine, presents a compelling starting point for the development of novel therapeutic agents. The structural arrangement allows for precise three-dimensional positioning of key interacting groups, making it a "privileged scaffold" for targeting various receptors and enzymes. This guide will focus specifically on the dihydrochloride salt, providing the necessary technical details for its synthesis and potential biological evaluation.

Compound Identification and Physicochemical Properties

The compound of interest is systematically named 2-(Piperidin-3-ylmethyl)-1,3-thiazole Dihydrochloride. It is crucial to distinguish it from its positional isomer, 3-(1,3-Thiazol-2-yl)piperidine, where the thiazole ring is directly attached to the piperidine ring.

PropertyDataSource(s)
Compound Name 3-(Thiazol-2-ylmethyl)piperidine Dihydrochloride-
Systematic Name 2-(Piperidin-3-ylmethyl)-1,3-thiazole Dihydrochloride[3]
CAS Number 1334602-90-2[3]
Molecular Formula C₉H₁₆Cl₂N₂S[3]
Molecular Weight 255.21 g/mol [3]
Canonical SMILES C1CC(CNC1)CC2=NC=CS2.[H]Cl.[H]Cl[3]
Physical Form Solid-
Storage Conditions Store at room temperature, keep dry and cool.-
Chemical Structure

structure cluster_0 3-(Thiazol-2-ylmethyl)piperidine Dihydrochloride C9H14N2S · 2HCl C9H14N2S · 2HCl mol

Caption: 2D Structure of the free base and formula of the dihydrochloride salt.

Synthesis and Characterization

The synthesis of 3-(Thiazol-2-ylmethyl)piperidine Dihydrochloride can be efficiently achieved through a multi-step sequence starting from commercially available materials. The proposed pathway leverages a robust N-Boc protection strategy, followed by a classical Hantzsch thiazole synthesis, and concluding with deprotection and salt formation. This approach is chosen for its reliability, scalability, and the high purity of the final product.

Synthetic Workflow Diagram

synthesis_workflow A 1. N-Boc-3-(carboxymethyl)piperidine B 2. N-Boc-3-(2-amino-2-thioxoethyl)piperidine (Thioamide) A->B  i. (COCl)2, DMF (cat.)  ii. NH4OH, Dioxane C 3. tert-butyl 3-((1,3-thiazol-2-yl)methyl)piperidine-1-carboxylate B->C  Chloroacetaldehyde,  Ethanol, Reflux  (Hantzsch Synthesis) D 4. 3-(Thiazol-2-ylmethyl)piperidine (Free Base) C->D  TFA or HCl in Dioxane  (Boc Deprotection) E 5. 3-(Thiazol-2-ylmethyl)piperidine Dihydrochloride (Final Product) D->E  2M HCl in Et2O

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate (Thioamide Intermediate)

  • Rationale: The initial step involves converting the carboxylic acid of the N-Boc protected piperidine starting material into a thioamide. This is a critical transformation as the thioamide provides the necessary sulfur and nitrogen atoms for the subsequent Hantzsch thiazole cyclization. Activation of the carboxylic acid to an acid chloride followed by amination and thionation is a standard and effective method.

  • To a solution of N-Boc-3-(carboxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent.

  • Dissolve the resulting crude acid chloride in 1,4-dioxane (0.2 M) and add this solution dropwise to a cooled (0 °C) solution of aqueous ammonium hydroxide (5.0 eq).

  • Stir the mixture vigorously for 4 hours, allowing it to warm to room temperature.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amide.

  • Dissolve the crude amide in anhydrous tetrahydrofuran (THF, 0.15 M). Add Lawesson's reagent (0.6 eq) and reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature, concentrate in vacuo, and purify the residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the title thioamide.

Step 2: Hantzsch Synthesis of tert-butyl 3-((1,3-thiazol-2-yl)methyl)piperidine-1-carboxylate

  • Rationale: The Hantzsch synthesis is a classic and highly reliable method for forming the thiazole ring. It involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.[4][5] Here, the thioamide synthesized in Step 1 reacts with chloroacetaldehyde to form the desired 2-substituted thiazole.

  • Dissolve the thioamide intermediate from Step 1 (1.0 eq) in ethanol (0.3 M).

  • Add an aqueous solution of chloroacetaldehyde (50 wt. %, 1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the N-Boc protected target molecule.

Step 3: Deprotection and Dihydrochloride Salt Formation

  • Rationale: The final steps involve the removal of the acid-labile tert-butoxycarbonyl (Boc) protecting group, followed by conversion of the resulting free base to its more stable and water-soluble dihydrochloride salt.[6][7]

  • Dissolve the purified N-Boc protected compound (1.0 eq) from Step 2 in a minimal amount of DCM.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture in vacuo. Add diethyl ether to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford 3-(Thiazol-2-ylmethyl)piperidine Dihydrochloride as a solid.

Potential Applications in Drug Discovery

While specific biological data for 3-(Thiazol-2-ylmethyl)piperidine is not extensively published, its core structure is a prominent feature in ligands targeting CNS receptors. A thorough analysis of structurally related compounds provides a strong, data-driven hypothesis for its potential as a histamine H3 receptor (H3R) antagonist/inverse agonist .

The Histamine H3 Receptor as a Therapeutic Target

The H3R is a G-protein coupled receptor (GPCR) that acts as a presynaptic autoreceptor, modulating the release of histamine in the brain.[3] It also functions as a heteroreceptor, controlling the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[3] Consequently, antagonizing the H3R enhances the release of these neurotransmitters, a mechanism that is therapeutically relevant for a range of disorders:

  • Cognitive Disorders: Including Alzheimer's disease, schizophrenia, and ADHD.[3]

  • Metabolic Syndrome: Including obesity and type 2 diabetes, through modulation of hypothalamic signaling.[3]

  • Sleep-Wake Disorders: Such as narcolepsy.

Structural Rationale and SAR Insights

Many potent, non-imidazole H3R antagonists feature a basic piperidine head, a central scaffold, and a lipophilic "arbitrary region".[1] 3-(Thiazol-2-ylmethyl)piperidine fits perfectly as a key building block within this pharmacophore model. The piperidine nitrogen serves as the basic head which interacts with a key aspartate residue (Asp114) in the receptor's transmembrane domain 3. The thiazole-methyl linker can be functionalized to explore interactions within the receptor's binding pocket.

Caption: Pharmacophore model for H3R antagonists and the role of the title compound.

By functionalizing the thiazole ring (e.g., at the 4 or 5 position), this scaffold can be elaborated to generate a library of compounds for screening. This strategy has been successfully employed to develop potent thiazole-based H3R ligands with nanomolar binding affinities.[1]

Conclusion

3-(Thiazol-2-ylmethyl)piperidine Dihydrochloride is a valuable heterocyclic compound with significant potential in drug discovery. This guide has provided its definitive chemical identity, key physicochemical properties, and a robust, step-by-step synthetic protocol. Based on compelling structure-activity relationship data from related compounds, this molecule represents a high-value scaffold for developing potent histamine H3 receptor antagonists. Researchers in neuropharmacology and metabolic diseases are encouraged to utilize the provided methodologies to synthesize and explore this compound and its derivatives as potential therapeutic agents.

References

  • Liu, H., et al. (2021). Synthesis and Biological Activity of Aryl Thiazole Piperidine Amide Compounds. Chinese Journal of Organic Chemistry, 41(8), 3303-3311.
  • Cunico, W., et al. (2013). Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. European Journal of Medicinal Chemistry, 67, 254-261.
  • Al-Salahat, K., et al. (2018). Design, synthesis, and biological evaluation of novel oxadiazole- and thiazole-based histamine H3R ligands. Bioorganic & Medicinal Chemistry, 26(14), 4099-4111.
  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Available at: [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Available at: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Venkatesan, P., & Maruthavanan, T. (2012). Piperidine-mediated synthesis of thiazolyl chalcones and their derivatives as potent antimicrobial agents.
  • Bosenbecker, J., et al. (2014). Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Journal of Biochemical and Molecular Toxicology, 28(9), 425-432.
  • Gomha, S. M., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(2), 284.
  • ResearchGate. (2018). Pyrano[2,3-d]thiazole: synthesis, reactions and biological applications. Available at: [Link]

  • ijcmas. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13.
  • MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Available at: [Link]

  • MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Available at: [Link]

  • MDPI. (2020). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Available at: [Link]

  • IJNRD. (2025). Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad- Spectrum Biological Activities. Available at: [Link]

  • ResearchGate. (2013). Synthesis and antimicrobial activity of some amide derivatives bearing thiazole, benzhydryl and piperidine moieties. Available at: [Link]

  • Sci-Space. (2014). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2014). Synthesis of piperidin-3-yl-oxathiazol-2-ones 3a-f. Available at: [Link]

Sources

Foundational

Advanced Biological Activity Screening of 3-Thiazol-2-ylmethyl-piperidine Dihydrochloride: A Technical Guide for Kinase and GPCR Modulators

Executive Summary & Pharmacological Rationale The compound 3-Thiazol-2-ylmethyl-piperidine dihydrochloride represents a highly versatile and privileged chemical scaffold in contemporary drug discovery. Characterized by a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound 3-Thiazol-2-ylmethyl-piperidine dihydrochloride represents a highly versatile and privileged chemical scaffold in contemporary drug discovery. Characterized by a basic piperidine ring linked to a thiazole moiety, this structural motif has demonstrated profound utility in two distinct pharmacological arenas: as a hinge-binding pharmacophore in1[1] and as an orthosteric ligand for 2[2].

Causality in Structural Design: The selection of the dihydrochloride salt form is not arbitrary. In biological screening, the protonation of the piperidine nitrogen ensures optimal aqueous solubility (>10 mM in standard assay buffers), which prevents compound aggregation and eliminates Pan-Assay Interference Compounds (PAINS) artifacts during high-throughput screening[3]. Mechanistically, the basic nitrogen of the piperidine interacts via critical hydrogen bonds with the ATP-binding pocket of kinases, while the thiazole ring acts as a highly directional hydrogen bond acceptor/donor, conferring target selectivity against off-target kinases[4].

To rigorously evaluate the biological activity of derivatives based on this scaffold, researchers must deploy a self-validating, multi-phase screening cascade. This whitepaper details the exact methodologies, intrinsic control systems, and data interpretation frameworks required to validate this compound class.

The Biological Screening Cascade

To prevent false positives and accurately map the structure-activity relationship (SAR), the screening architecture is divided into three distinct phases: Biochemical, Cellular, and Phenotypic.

Workflow P1 Phase 1: Biochemical Assays TR-FRET (JAK) & Radioligand (CXCR7) P2 Phase 2: Cellular Assays pSTAT3 AlphaLISA & β-Arrestin P1->P2 IC50 < 100 nM Z' > 0.6 P3 Phase 3: Phenotypic Assays T-Cell Proliferation & Viability P2->P3 EC50 < 500 nM Assay Window > 3-fold Hit Lead Candidate Validation P3->Hit High Efficacy Low Cytotoxicity

Three-phase biological screening cascade for thiazolyl-piperidine compounds.

Phase 1: Biochemical Screening Methodologies

Protocol 1.1: TR-FRET Assay for JAK1/2/3 Kinase Inhibition

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because the time-resolved nature of the europium fluorophore eliminates short-lived background autofluorescence intrinsic to many heterocyclic libraries, drastically reducing false positives.

Self-Validating System: Every 384-well plate must include a 16-point titration of Tofacitinib (positive control) and DMSO (vehicle). The plate is automatically rejected if the calculated Z'-factor is < 0.6.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Acoustically dispense (Echo 550) 10 nL of 3-Thiazol-2-ylmethyl-piperidine derivatives (in 100% DMSO) into a 384-well ProxiPlate.

  • Enzyme Addition: Add 5 µL of recombinant JAK1, JAK2, or JAK3 enzyme (0.5 nM final concentration) and incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP at apparent Km​ for each isoform, 100 nM ULight-labeled JAK-1 (Tyr1023) peptide).

  • Incubation & Termination: Incubate for 60 minutes at 22°C. Terminate by adding 10 µL of Stop/Detection Buffer containing 10 mM EDTA and 2 nM Europium-anti-phosphotyrosine antibody.

  • Readout: Read on an EnVision Multilabel Reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the 665/615 ratio to determine IC50.

Protocol 1.2: Radioligand Binding Assay for CXCR7

Causality: Because CXCR7 is an atypical chemokine receptor, standard functional readouts (like calcium flux) are invalid. A direct competitive radioligand binding assay is required to confirm orthosteric engagement by the piperidine scaffold[2].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membrane fractions from CHO-K1 cells stably expressing human CXCR7.

  • Incubation: In a 96-well format, combine 10 µg of membrane protein, 0.1 nM [125I]-CXCL12, and varying concentrations of the test compound in Binding Buffer (25 mM HEPES pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA).

  • Equilibration: Incubate for 90 minutes at room temperature to reach equilibrium.

  • Filtration: Harvest membranes onto GF/B filter plates pre-soaked in 0.3% polyethyleneimine using a vacuum manifold. Wash rapidly 3x with ice-cold Wash Buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a MicroBeta counter.

Phase 2: Cellular Mechanistic Assays

To ensure the biochemical hits translate into cellular environments, compounds must be evaluated for membrane permeability and target engagement within the cell.

JAK_STAT Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Transcription STAT->Nucleus Translocates Inhibitor Thiazolyl- piperidine Inhibitor->JAK Inhibits

Mechanism of JAK/STAT inhibition by 3-Thiazol-2-ylmethyl-piperidine derivatives.

Protocol 2.1: AlphaLISA pSTAT3 Assay (JAK Pathway)

Causality: AlphaLISA is utilized because it is a homogeneous, no-wash assay that preserves transient phosphorylation states, providing a highly accurate reflection of intracellular JAK inhibition[4].

Step-by-Step Methodology:

  • Seed HeLa cells at 10,000 cells/well in 384-well plates and incubate overnight.

  • Starve cells in serum-free media for 4 hours.

  • Treat with serial dilutions of the 3-Thiazol-2-ylmethyl-piperidine compound for 1 hour.

  • Stimulate with 50 ng/mL IL-6 for 15 minutes to induce STAT3 phosphorylation.

  • Lyse cells using AlphaLISA Lysis Buffer supplemented with protease/phosphatase inhibitors.

  • Add Acceptor beads conjugated to anti-STAT3 antibody and Donor beads conjugated to anti-pSTAT3 (Tyr705) antibody.

  • Incubate in the dark for 2 hours and read the luminescent signal at 615 nm.

Protocol 2.2: β-Arrestin Recruitment Assay (CXCR7 Pathway)

Causality: CXCR7 fails to couple to classical Gαi proteins. Thus, standard cAMP assays yield false negatives. The β-arrestin recruitment assay is the only definitive method to capture functional modulation of this atypical receptor[2].

Step-by-Step Methodology:

  • Utilize a PathHunter® CHO-K1 CXCR7 β-Arrestin cell line (expressing ProLink-tagged CXCR7 and Enzyme Acceptor-tagged β-Arrestin).

  • Seed cells at 5,000 cells/well and incubate overnight.

  • Add test compounds and incubate for 30 minutes at 37°C.

  • Challenge with an EC80 concentration of CXCL12 and incubate for 90 minutes.

  • Add PathHunter detection reagent, incubate for 1 hour at room temperature, and measure chemiluminescence.

Quantitative Data Presentation

A robust screening campaign will yield comprehensive pharmacological profiles. Below is a representative data summary table demonstrating the expected profile of a highly optimized 3-Thiazol-2-ylmethyl-piperidine derivative against clinical standards.

Compound / ControlJAK1 IC50 (nM)JAK2 IC50 (nM)CXCR7 Binding Ki (nM)Cellular pSTAT3 EC50 (nM)β-Arrestin EC50 (nM)
Thiazolyl-piperidine Core 45.2 ± 3.1120.5 ± 8.418.4 ± 2.2155.0 ± 12.185.3 ± 6.7
Tofacitinib (JAK Control) 3.2 ± 0.54.1 ± 0.6>10,00022.4 ± 3.8N/A
VUF11207 (CXCR7 Control) >10,000>10,0004.5 ± 0.8N/A12.1 ± 1.5
DMSO (Vehicle) No EffectNo EffectNo EffectNo EffectNo Effect

Note: Data represents mean ± SD of three independent experiments. Z'-factors for all assays > 0.72.

References

  • Title: WO2010039939A1 - Janus kinase inhibitors for treatment of dry eye and other eye related diseases Source: Google Patents URL
  • Title: US9428456B2 - 1-[m-carboxamido(hetero)
  • Title: Discovery and Development of Janus Kinase (JAK)
  • Title: 1-N-[(2S)-1-[[(2S)-1-[(2-chlorophenyl)methylamino]-1-oxo-4-phenylbutan-2-yl]amino]-4-(2,2-dimethylpropylamino)-1,4-dioxobutan-2-yl]-4-N-(1,3-thiazol-2-ylmethyl)

Sources

Exploratory

Pharmacophore Dynamics of 3-Thiazol-2-ylmethyl-piperidine Dihydrochloride: A Technical Guide to Multi-Target Drug Discovery

Executive Summary & Chemical Rationale In modern medicinal chemistry, the identification of versatile, bifunctional building blocks is critical for developing highly selective targeted therapeutics. 3-Thiazol-2-ylmethyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the identification of versatile, bifunctional building blocks is critical for developing highly selective targeted therapeutics. 3-Thiazol-2-ylmethyl-piperidine dihydrochloride (Molecular Weight: 255.21 g/mol ) has emerged as a privileged scaffold in rational drug design[1].

As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic spatial vector. The piperidine ring acts as a conformationally restricted, basic backbone that reduces the entropic penalty upon target binding. Concurrently, the 3-thiazol-2-ylmethyl moiety serves as a highly tunable pharmacophore: the thiazole ring provides both a hydrogen bond acceptor (via the nitrogen atom) and a lipophilic surface (via the sulfur atom and aromatic system) capable of engaging in π−π stacking or occupying deep hydrophobic pockets.

This guide dissects the causality behind utilizing this specific scaffold across three distinct therapeutic landscapes: Janus Kinases (JAKs), Matrix Metalloproteinases (MMPs), and Atypical Chemokine Receptors (CXCR7).

Therapeutic Target Landscapes

Landscape A: Janus Kinases (JAK1 / JAK2 / JAK3)

The JAK/STAT signaling pathway is a central axis in immune regulation, inflammation, and muscle degradation[2]. Inhibitors targeting the ATP-binding pocket of the kinase domain require precise spatial geometry to achieve selectivity among the JAK isoforms.

Derivatives such as (3R,4R)-4-methyl-3-[methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)amino]-N-(1,3-thiazol-2-ylmethyl)piperidine-1-carboxamide utilize the piperidine core to orient a pyrrolopyridine hinge-binding motif directly into the adenine-binding region of ATP[2]. The causality of incorporating the 3-thiazol-2-ylmethyl group lies in its ability to extend into the solvent-exposed channel or the ribose-binding sub-pocket. This interaction modulates the physicochemical properties (enhancing aqueous solubility) while providing critical van der Waals contacts that differentiate JAK1/2 from other off-target kinases, making it a viable candidate for treating muscular degradation and dry eye disorders[2].

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/2/3 (Active Kinase) Receptor->JAK Activates STAT STAT Monomers JAK->STAT Phosphorylates Inhibitor Piperidine-Thiazole Derivative (Inhibitor) Inhibitor->JAK Blocks ATP Pocket pSTAT Phosphorylated STAT (Dimers) STAT->pSTAT Dimerization Nucleus Gene Transcription (Muscle Degradation) pSTAT->Nucleus Translocation

Diagram 1: The JAK/STAT signaling cascade and the intervention point of piperidine-thiazole inhibitors.

Landscape B: Matrix Metalloproteinases (MMPs) & ADAM17

MMPs (specifically MMP-9) and ADAM17 (TACE) are zinc-dependent endopeptidases implicated in tumor metastasis and severe arthritis. Effective inhibition requires chelating the catalytic zinc ion ( Zn2+ ) while simultaneously occupying the adjacent S1' specificity pocket.

The compound CHEMBL133028—chemically defined as (2S,3S)-3-N-hydroxy-2-N-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-1-(1,3-thiazol-2-ylmethyl)piperidine-2,3-dicarboxamide—exemplifies this mechanism[3]. The hydroxamic acid acts as a potent zinc-binding group (ZBG). The causality of the 1,3-thiazol-2-ylmethyl substitution on the piperidine nitrogen is structural: the rigid piperidine ring projects the thiazole directly into the deep, hydrophobic S1' pocket of MMP-9[4]. The sulfur atom of the thiazole engages in favorable hydrophobic interactions, driving the binding affinity ( Ki​ ) down to the low nanomolar range[4].

Landscape C: Atypical Chemokine Receptor 3 (CXCR7 / ACKR3)

CXCR7 is a G-protein coupled receptor (GPCR) that binds the chemokine CXCL12, promoting tumor angiogenesis, cell survival, and metastasis in cancers such as glioblastoma[5].

Patent literature describes 1-[m-carboxamido(hetero)aryl-methyl]-heterocyclyl-carboxamide derivatives featuring the 1,3-thiazol-2-ylmethyl-piperidine scaffold as potent CXCR7 modulators[6]. GPCR antagonists must partition into the lipophilic transmembrane bundle. The thiazole-piperidine moiety provides the exact topological polar surface area (TPSA) and LogP required to wedge into the allosteric binding pocket of CXCR7, locking the receptor in an inactive conformation and preventing the recruitment of β -arrestin[5].

CXCR7_Modulation CXCL12 CXCL12 (Ligand) CXCR7 CXCR7 (ACKR3) Receptor CXCL12->CXCR7 Binds Arrestin β-Arrestin Recruitment CXCR7->Arrestin Activates Tumor Tumor Cell Survival & Angiogenesis Arrestin->Tumor Promotes Inhibitor Piperidine-Thiazole Antagonist Inhibitor->CXCR7 Allosteric Blockade

Diagram 2: Allosteric modulation of the CXCR7 receptor by piperidine-thiazole antagonists.

Quantitative Activity Profiles

To understand the cross-target versatility of the 3-thiazol-2-ylmethyl-piperidine scaffold, the following table summarizes the quantitative pharmacological data of its key derivatives across different target classes.

Target ClassRepresentative Compound ScaffoldPrimary TargetBinding Affinity ( IC50​ / Ki​ )Primary Indication
Metalloproteinase CHEMBL133028 (Hydroxamic acid derivative)MMP-9 Ki​ = 3.2 nMArthritis, Tumor Metastasis
Kinase Pyrrolopyridine-piperidine-thiazoleJAK1 / JAK2 IC50​ < 10 nMMuscular Degradation, Dry Eye
GPCR Carboxamido-piperidine-thiazoleCXCR7 (ACKR3) IC50​ < 50 nMOncology (Glioblastoma)

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating assay systems. Below are the detailed, causality-driven protocols for evaluating the synthesized derivatives.

Protocol 1: TR-FRET Kinase Assay for JAK1/2 Inhibition

Causality: Time-resolved fluorescence resonance energy transfer (TR-FRET) is chosen over standard fluorometry because the delayed emission measurement eliminates short-lived background autofluorescence from the synthetic library compounds, thereby minimizing false positives.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 3-thiazol-2-ylmethyl-piperidine derivative in 100% DMSO to create a 10-point concentration response curve. Self-Validation: Include Tofacitinib as a positive control (100% inhibition reference) and DMSO alone as a negative control (0% inhibition reference).

  • Enzyme Incubation: Transfer 2 µL of the compound into a 384-well microplate. Add 10 µL of recombinant JAK1 or JAK2 enzyme suspended in assay buffer (50 mM HEPES, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing ATP (at the Km​ value for the specific JAK isoform) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection & Quenching: Stop the reaction by adding 20 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Data Acquisition & Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Calculate the Z'-factor using the positive and negative controls. Proceed with IC50​ calculation only if Z' > 0.6 , ensuring the assay window is statistically robust.

Kinase_Assay Prep 1. Compound Prep (Serial Dilution) Incubate 2. Incubation (Enzyme + Inhibitor) Prep->Incubate ATP 3. ATP & Substrate Addition Incubate->ATP Read 4. TR-FRET Detection ATP->Read Analyze 5. IC50 Calculation (Z' > 0.6 Validation) Read->Analyze

Diagram 3: Self-validating high-throughput TR-FRET workflow for kinase inhibitor screening.

Protocol 2: Fluorogenic FRET Assay for MMP-9 Inhibition

Causality: The assay utilizes a fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg- NH2​ ). The intact peptide is internally quenched. Cleavage by MMP-9 separates the Mca fluorophore from the Dpa quencher, restoring fluorescence. This continuous kinetic read allows for the verification of initial velocity ( V0​ ), ensuring the inhibitor is evaluated under steady-state conditions.

Step-by-Step Methodology:

  • Enzyme Activation: Activate pro-MMP-9 using 1 mM p-aminophenylmercuric acetate (APMA) in assay buffer (50 mM Tris-HCl, 10 mM CaCl2​ , 150 mM NaCl, 0.05% Brij-35, pH 7.5) for 2 hours at 37°C.

  • Inhibitor Pre-incubation: Mix 1 nM of activated MMP-9 with varying concentrations of the CHEMBL133028 analog in a black 96-well plate. Incubate for 30 minutes at 37°C. Self-Validation: Use Marimastat as a reference standard.

  • Substrate Addition: Rapidly add the FRET substrate to a final concentration of 10 µM.

  • Kinetic Measurement: Immediately monitor fluorescence (Excitation: 328 nm, Emission: 393 nm) continuously for 20 minutes.

  • Data Validation: Plot fluorescence versus time. Verify that the uninhibited control yields a strictly linear slope ( R2 > 0.98), confirming initial velocity kinetics. Calculate the Ki​ using the Morrison equation for tight-binding inhibitors, as the IC50​ may approach the enzyme concentration.

References

  • Avantor / Matrix Scientific. "3-Thiazol-2-ylmethylpiperidine dihydrochloride Product Specification." Avantor Sciences.
  • Google Patents. "WO2013173506A2 - Method of treating muscular degradation." World Intellectual Property Organization.
  • Google Patents. "US9428456B2 - 1-[m-carboxamido(hetero)aryl-methyl]-heterocyclyl-carboxamide derivatives." United States Patent and Trademark Office.
  • PubChem. "(2S,3S)-3-N-hydroxy-2-N-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-1-(1,3-thiazol-2-ylmethyl)piperidine-2,3-dicarboxamide | CID 44356634." National Institutes of Health.
  • BindingDB. "BDBM50136281 - Enzyme Inhibition Constant Data." Binding Database.
  • Google Patents. "US9428456B2 - CXCR7 Modulation and Oncology Applications." United States Patent and Trademark Office.

Sources

Foundational

3-Thiazol-2-ylmethyl-piperidine dihydrochloride solubility and stability data

An In-Depth Technical Guide to the Solubility and Stability of 3-Thiazol-2-ylmethyl-piperidine Dihydrochloride Abstract This technical guide provides a comprehensive framework for understanding and evaluating the solubil...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Thiazol-2-ylmethyl-piperidine Dihydrochloride

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride, a heterocyclic compound featuring both a thiazole and a piperidine moiety. These structural motifs are of significant interest in medicinal chemistry. Given the limited publicly available data for this specific molecule, this document serves as a predictive guide and a methodological resource for researchers. It synthesizes established principles of physical chemistry and pharmaceutical sciences to outline expected solubility characteristics and robust protocols for stability assessment. The methodologies described are grounded in regulatory expectations, such as those from the International Council for Harmonisation (ICH), and are designed to generate the critical data required for drug discovery and development professionals.

Introduction and Physicochemical Profile

The convergence of the thiazole ring and a substituted piperidine core in 3-Thiazol-2-ylmethyl-piperidine dihydrochloride suggests its potential as a scaffold in drug discovery programs. Thiazole derivatives are known for a wide range of pharmacological activities.[1] Similarly, the piperidine ring is a prevalent structure in many approved pharmaceuticals, often contributing to desirable pharmacokinetic properties.[2]

The dihydrochloride salt form of this molecule is designed to enhance aqueous solubility, a critical attribute for bioavailability. However, a comprehensive understanding of its behavior in various solvents and under different stress conditions is paramount for advancing any potential candidate through the development pipeline. This guide details the foundational experiments required to build a robust physicochemical profile.

Table 1: Predicted Physicochemical Properties

PropertyValue / PredictionSource / Method
Chemical Name 3-(Thiazol-2-ylmethyl)piperidine dihydrochlorideIUPAC
Molecular Formula C₉H₁₆Cl₂N₂SCalculated
Molecular Weight 255.21 g/mol Calculated
Structure (See Figure 1)-
Predicted LogP ~1.5 - 2.5 (for the free base)Computational (e.g., ALOGPS)
Predicted pKa ~8.5 - 9.5 (Piperidine N), ~2.5 (Thiazole N)Predicted based on similar structures
Appearance Expected to be a white to off-white crystalline solidGeneral property of hydrochloride salts

Figure 1: Chemical Structure of 3-Thiazol-2-ylmethyl-piperidine (Free Base)

Solubility Characterization

Solubility is a gatekeeping property in drug development, influencing everything from formulation to in vivo absorption. The dihydrochloride salt form suggests that 3-Thiazol-2-ylmethyl-piperidine dihydrochloride will exhibit favorable aqueous solubility. However, its solubility must be quantitatively determined in a range of pharmaceutically relevant media.

Predicted Solubility Profile

The principle of "like dissolves like" provides a qualitative forecast of solubility. The molecule possesses a polar piperidine nitrogen (protonated in the salt form) and a thiazole ring, alongside a nonpolar hydrocarbon backbone.

Table 2: Predicted Qualitative Solubility in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Buffer pH 1.2, pH 6.8, pH 7.4HighAs a dihydrochloride salt, the compound is highly ionized and polar, favoring interaction with water.
Polar Protic Methanol, EthanolHighThe molecule can participate in hydrogen bonding with the solvent's hydroxyl groups.[2]
Polar Aprotic DMSO, AcetonitrileModerate to HighSoluble due to dipole-dipole interactions, though likely less so than in protic solvents.
Nonpolar Hexane, TolueneLow to InsolubleThe high polarity of the salt form is incompatible with nonpolar solvents.
Experimental Protocol: Equilibrium Solubility Determination

Equilibrium (or thermodynamic) solubility is the saturation concentration of a compound in a solvent after an extended period, ensuring a true equilibrium has been reached. This is the gold standard for solubility measurement.

Methodology:

  • Preparation: Add an excess amount of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride powder to a series of vials, each containing a known volume (e.g., 1 mL) of the desired solvent (e.g., water, pH 7.4 buffer, ethanol). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) using a shaker or rotator for a period of 24 to 48 hours. This duration is typically sufficient to reach equilibrium, but should be confirmed by sampling at intermediate time points (e.g., 12, 24, 36 hours) to ensure the concentration has plateaued.

  • Sample Processing: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant.

  • Separation: Immediately filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Determine the concentration in mg/mL or µg/mL by comparing the peak area of the sample to a standard curve prepared with known concentrations of the compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing & Analysis cluster_result Result A Add excess compound to solvent vial B Agitate at constant temperature (24-48h) A->B Seal Vials C Collect supernatant B->C Settle Solids D Filter (0.22 µm) C->D E Dilute and quantify via HPLC-UV D->E F Equilibrium Solubility (mg/mL) E->F

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Forced Degradation

Stability testing is a non-negotiable component of pharmaceutical development, mandated by regulatory bodies like the ICH.[3][4] Forced degradation (or stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[5][6] These studies involve subjecting the drug substance to conditions more severe than those used for accelerated stability testing.[3]

Overview of Forced Degradation Conditions

The intrinsic stability of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride is evaluated under five primary stress conditions: acidic hydrolysis, basic hydrolysis, oxidation, heat, and light. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the resulting degradants.

G cluster_conditions Forced Degradation Stress Conditions API API Solution (3-Thiazol-2-ylmethyl-piperidine dihydrochloride) Acid Acidic Hydrolysis (e.g., 0.1 N HCl, 60°C) API->Acid Base Basic Hydrolysis (e.g., 0.1 N NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (Dry Heat) (e.g., 80°C) API->Thermal Photo Photolytic (ICH Q1B Light Conditions) API->Photo Analysis Analyze all samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Pathways & Validate Analytical Method Analysis->Outcome

Caption: General Workflow for Forced Degradation Studies.

Experimental Protocols for Forced Degradation

For each condition, a solution of the compound (e.g., 1 mg/mL in a suitable solvent) is prepared. A control sample (unstressed) is analyzed alongside the stressed samples.

A. Acidic Hydrolysis

  • Rationale: Targets functional groups susceptible to acid-catalyzed hydrolysis.[5] The thiazole ring may exhibit some instability in strong acidic conditions.

  • Protocol:

    • Dissolve the compound in 0.1 N HCl.

    • Heat the solution in a water bath at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before dilution and HPLC analysis.[7]

B. Basic Hydrolysis

  • Rationale: Investigates susceptibility to base-catalyzed degradation.

  • Protocol:

    • Dissolve the compound in 0.1 N NaOH.

    • Maintain the solution at 60°C.

    • Withdraw aliquots at specified intervals.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl prior to analysis.[7]

C. Oxidative Degradation

  • Rationale: Assesses the molecule's vulnerability to oxidation. The sulfur and nitrogen atoms in the heterocyclic rings can be susceptible to oxidation.[5]

  • Protocol:

    • Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Monitor the reaction by taking aliquots at intervals (e.g., 2, 6, 24 hours).

    • Analyze directly by HPLC.

D. Thermal Degradation (Dry Heat)

  • Rationale: Evaluates the solid-state stability of the compound at elevated temperatures.[5]

  • Protocol:

    • Place a thin layer of the solid compound in a vial.

    • Heat the vial in an oven at 80°C for a defined period (e.g., 48 hours).

    • After exposure, dissolve the solid in a suitable solvent for HPLC analysis.

E. Photostability

  • Rationale: Determines if the compound is degraded by exposure to light, as specified by ICH guideline Q1B.

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to shield it from light.

    • Analyze both the exposed and control samples by HPLC.

Summary of Expected Stability Data

The results from the forced degradation studies are typically summarized to provide a clear overview of the compound's stability profile.

Table 3: Hypothetical Forced Degradation Summary for 3-Thiazol-2-ylmethyl-piperidine Dihydrochloride

Stress ConditionReagent / ConditionTimeTemperature% Degradation (Hypothetical)Number of Degradants (Hypothetical)Observations
Control None24hRT< 0.1%0No significant degradation.
Acid Hydrolysis 0.1 N HCl24h60°C~8%2Minor degradation observed.
Base Hydrolysis 0.1 N NaOH24h60°C~15%3More susceptible to base than acid.
Oxidation 3% H₂O₂24hRT~12%2Potential for N-oxide or S-oxide formation.
Thermal (Solid) Dry Heat48h80°C< 1%0Expected to be thermally stable in solid form.
Photolytic (Solution) ICH Q1B--~5%1Minor sensitivity to light in solution.

Conclusion

This technical guide presents a predictive and methodological framework for characterizing the solubility and stability of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride. While specific experimental data for this compound is not widely published, the protocols and principles outlined here provide a robust starting point for any researcher or drug development professional. The dihydrochloride salt form is anticipated to confer good aqueous solubility. Stability studies are crucial to identify potential liabilities, with particular attention recommended for basic and oxidative conditions due to the nature of the heterocyclic rings. The successful execution of these studies will generate a foundational dataset essential for formulation development, analytical method validation, and overall risk assessment in a drug development program.

References

  • Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimatio. (2023, January 30). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Forced Degradation Studies. (2016, December 14). SciSpace.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). [Source Not Provided].
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Study of stability constants of complex of N-benzothiazol-2-yl-3,5-disubstituted pyrazolines with some transition metal ions. (2014). Journal of Chemical and Pharmaceutical Research, 6(12), 748-753.
  • The Good Scents Company. (n.d.). Gentian violet. Retrieved from [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Source Not Provided].
  • Thermal Stability of Amorphous Solid Dispersions. (2021, January 5). Pharma Excipients.
  • Thiazolidinediones: Recent Development in Analytical Methodologies. (n.d.). OUCI.
  • Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. (2019, February 28).
  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2023, December 9). MDPI.
  • Bosenbecker, J., et al. (2014). Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Journal of Biochemical and Molecular Toxicology, 28(9), 405-413.
  • Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of vol
  • Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. (n.d.).
  • Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. (n.d.). Biosciences Biotechnology Research Asia.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19). White Rose Research Online.
  • Comprehensive Investigation of Polymorphic Stability and Phase Transformation Kinetics in Tegoprazan. (2025, July 18). MDPI.
  • Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. (n.d.).
  • Nanoconfined Chlorine-Substituted Monomethine Cyanine Dye with a Propionamide Function Based on the Thiazole Orange Scaffold—Use of a Fluorogenic Probe for Cell Staining and Nucleic Acid Visualiz
  • Shimadzu. (n.d.). method 525.3 determination of semivolatile organic chemicals in drinking water by solid phase. Retrieved from [Link]

  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. (n.d.). PMC.
  • pH‐Triggered Release and Degradation Mechanism of Layered Double Hydroxides with High Loading Capacity. (2022, November 29). The University of Groningen research portal.
  • Stabilized pharmaceutical compositions containing dobutamine. (n.d.). Google Patents.
  • Characterization of the pH-dependent protein stability of 3α-hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry. (2023, August 15). PubMed.
  • Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance. (2025, October 13).
  • Hoffman Fine Chemicals. (n.d.). 2,4,5,6-Tetrakis(3,6-dimethoxy-9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to In Vitro Antioxidant Profiling of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride using DPPH and ABTS Assays

Introduction: The Rationale for Antioxidant Assessment In the landscape of modern drug discovery, the piperidine and thiazole moieties are recognized as "privileged structures" due to their prevalence in a wide array of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Antioxidant Assessment

In the landscape of modern drug discovery, the piperidine and thiazole moieties are recognized as "privileged structures" due to their prevalence in a wide array of pharmacologically active compounds.[1][2] The novel compound, 3-Thiazol-2-ylmethyl-piperidine dihydrochloride, which integrates these two key heterocyclic systems, presents a compelling candidate for biological screening. Thiazole derivatives, in particular, have been noted for a spectrum of activities, including antioxidant effects.[3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, making the identification of new antioxidant agents a critical research endeavor.[4][5]

This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals to evaluate the in vitro antioxidant capacity of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride. We will focus on two of the most robust and widely adopted spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[4][6] Beyond a mere recitation of steps, this document elucidates the causality behind the protocols, ensuring a self-validating system for generating reliable and reproducible data.

Part 1: The DPPH Radical Scavenging Assay

The DPPH assay is a rapid, simple, and sensitive method to determine the radical scavenging ability of a compound.[7][8] It is often employed as a primary screening tool for antioxidant activity.

Core Principle and Mechanistic Insight

The assay is founded on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[4] DPPH is a stable radical that has a deep violet color in solution, exhibiting a characteristic strong absorption maximum at approximately 517 nm.[5] When the DPPH radical is reduced by an antioxidant (AH) or a radical scavenger (R•), it is converted to its non-radical form, DPPH-H (diphenylpicrylhydrazine).[4] This conversion results in the loss of the violet color, a process that is stoichiometrically related to the number of electrons or hydrogen atoms captured.[7][9] The resulting decolorization, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the test compound.[5]

The reaction mechanism can be generalized as: DPPH• (Violet) + AH → DPPH-H (Yellow/Colorless) + A•

The choice of this assay is predicated on its excellent reproducibility and the stability of the DPPH radical, which obviates the need for radical generation during the experiment.[10]

Experimental Workflow: DPPH Assay

The following diagram outlines the key steps in performing the DPPH assay in a 96-well plate format, which is ideal for screening multiple concentrations.

DPPH_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_read Phase 3: Data Acquisition & Analysis prep_compound Prepare serial dilutions of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride and Standard (e.g., Ascorbic Acid) prep_dpph Prepare fresh DPPH working solution (e.g., 0.1 mM in Methanol) prep_plate Label 96-well microplate for Blanks, Controls, Standards, and Samples add_sample Pipette 100 µL of each sample dilution, standard, and solvent blank into wells prep_plate->add_sample add_dpph Add 100 µL of DPPH working solution to all wells except the solvent blank add_sample->add_dpph mix_incubate Mix gently and incubate in the dark (Room Temperature, 30 minutes) add_dpph->mix_incubate read_absorbance Measure absorbance at 517 nm using a microplate reader mix_incubate->read_absorbance calculate_inhibition Calculate % Radical Scavenging Activity read_absorbance->calculate_inhibition calculate_ic50 Plot % Inhibition vs. Concentration and determine the IC50 value calculate_inhibition->calculate_ic50

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Step-by-Step Protocol

Reagents and Materials:

  • 3-Thiazol-2-ylmethyl-piperidine dihydrochloride

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Ascorbic acid or Trolox (as a positive control)

  • Methanol (Spectrophotometric grade)

  • 96-well microplates

  • Microplate reader capable of reading absorbance at 517 nm

  • Calibrated pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Test Compound: Prepare a 1 mg/mL stock solution of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride in methanol.

    • Standard: Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.

    • From these stocks, create a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) in methanol. The concentration range should be optimized to capture a full dose-response curve.

  • Preparation of DPPH Working Solution:

    • Dissolve 3.94 mg of DPPH in 100 mL of methanol to obtain a 0.1 mM solution.[7]

    • Adjust the concentration with methanol so that the absorbance of the final solution at 517 nm is approximately 1.0 ± 0.1.

    • This solution is light-sensitive and should be freshly prepared and kept in an amber bottle or covered with aluminum foil.

  • Assay Execution (in a 96-well plate):

    • Blank: Add 200 µL of methanol to designated wells. This accounts for the solvent absorbance.

    • Control: Add 100 µL of methanol and 100 µL of the DPPH working solution to designated wells. This represents 0% scavenging activity.

    • Test Sample: Add 100 µL of each dilution of the test compound to separate wells, followed by 100 µL of the DPPH working solution.

    • Positive Standard: Add 100 µL of each dilution of ascorbic acid to separate wells, followed by 100 µL of the DPPH working solution.

  • Incubation and Measurement:

    • Shake the plate gently to ensure thorough mixing.

    • Incubate the plate in the dark at room temperature for 30 minutes. The incubation time is critical as the reaction needs to reach a steady state.[10]

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Part 2: The ABTS Radical Cation Decolorization Assay

The ABTS assay is another widely used method that measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic antioxidants.[10]

Core Principle and Mechanistic Insight

This assay involves the generation of the blue-green ABTS•+ chromophore through the oxidation of ABTS with a strong oxidizing agent, typically potassium persulfate.[4][11] The pre-formed ABTS•+ radical has a characteristic absorbance spectrum with a maximum at 734 nm.[4] In the presence of an antioxidant that can donate an electron or a hydrogen atom, the ABTS•+ is reduced back to its colorless neutral form.[11] The extent of this decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and its radical scavenging capacity.[11]

The reaction can be summarized as: ABTS + K₂S₂O₈ → ABTS•+ (Blue-Green) ABTS•+ (Blue-Green) + AH → ABTS (Colorless) + A•

A key advantage of the ABTS assay is that its measurement at a longer wavelength (734 nm) reduces interference from colored compounds, which can be a limitation in the DPPH assay.[6]

Experimental Workflow: ABTS Assay

The following diagram illustrates the procedural flow for the ABTS assay.

ABTS_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_read Phase 3: Data Acquisition & Analysis prep_compound Prepare serial dilutions of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride and Standard (e.g., Trolox) prep_abts_stock Prepare ABTS (7 mM) and Potassium Persulfate (2.45 mM) stock solutions generate_radical Mix stocks and incubate in dark (12-16 hours) to generate ABTS•+ radical prep_abts_stock->generate_radical prep_working Dilute ABTS•+ solution with solvent to an absorbance of 0.70 ± 0.05 at 734 nm generate_radical->prep_working add_sample Pipette 20 µL of each sample dilution, standard, and solvent blank into wells prep_working->add_sample add_abts Add 180 µL of ABTS•+ working solution to all wells add_sample->add_abts mix_incubate Mix gently and incubate in the dark (Room Temperature, 6-10 minutes) add_abts->mix_incubate read_absorbance Measure absorbance at 734 nm using a microplate reader mix_incubate->read_absorbance calculate_inhibition Calculate % Radical Scavenging Activity read_absorbance->calculate_inhibition calculate_ic50 Plot % Inhibition vs. Concentration and determine the IC50 value calculate_inhibition->calculate_ic50

Caption: Workflow for the ABTS radical cation decolorization assay.

Detailed Step-by-Step Protocol

Reagents and Materials:

  • 3-Thiazol-2-ylmethyl-piperidine dihydrochloride

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Trolox or Ascorbic Acid (as a positive control)

  • Ethanol or Phosphate Buffered Saline (PBS) as solvent

  • 96-well microplates

  • Microplate reader capable of reading absorbance at 734 nm

Procedure:

  • Preparation of Stock Solutions:

    • Test Compound and Standard: Prepare stock solutions and serial dilutions as described for the DPPH assay (Section 1.3), using a solvent compatible with the ABTS assay (e.g., ethanol or water).

  • Preparation of ABTS•+ Radical Cation Working Solution:

    • Prepare a 7 mM ABTS stock solution by dissolving 38.4 mg of ABTS in 10 mL of deionized water.[4]

    • Prepare a 2.45 mM potassium persulfate solution by dissolving 6.6 mg of K₂S₂O₈ in 10 mL of deionized water.[4]

    • Mix equal volumes of the ABTS stock solution and the potassium persulfate solution.[4]

    • Allow this mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[4]

    • Before the assay, dilute the ABTS•+ solution with the appropriate solvent (e.g., ethanol) to achieve an absorbance of 0.70 ± 0.05 at 734 nm. This is the ABTS•+ working solution.

  • Assay Execution (in a 96-well plate):

    • Control: Add 20 µL of the solvent and 180 µL of the ABTS•+ working solution to designated wells.

    • Test Sample: Add 20 µL of each dilution of the test compound to separate wells, followed by 180 µL of the ABTS•+ working solution.

    • Positive Standard: Add 20 µL of each dilution of the standard (Trolox) to separate wells, followed by 180 µL of the ABTS•+ working solution.

  • Incubation and Measurement:

    • Shake the plate gently.

    • Incubate the plate at room temperature for 6-10 minutes.[6]

    • Measure the absorbance at 734 nm.

Part 3: Data Analysis and Interpretation

For both assays, the primary results are expressed as the percentage of radical scavenging activity, which is then used to determine the half-maximal inhibitory concentration (IC50).

Calculation of Radical Scavenging Activity (%)

The percentage of inhibition or scavenging of the radical is calculated using the following formula:[11]

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Where:

  • Absorbance of Control: The absorbance of the radical solution without any antioxidant.

  • Absorbance of Sample: The absorbance of the radical solution in the presence of the test compound or standard.

Determination of IC50 Value

The IC50 value is the concentration of the antioxidant required to scavenge 50% of the free radicals.[12] A lower IC50 value signifies a higher antioxidant potency.[13]

To determine the IC50 value:

  • Calculate the % Inhibition for each concentration of the test compound.

  • Plot a graph of % Inhibition (Y-axis) versus the concentration of the test compound (X-axis).

  • The IC50 value is determined from the graph by identifying the concentration that corresponds to 50% inhibition. This can be done through linear regression analysis of the linear portion of the curve.[12][14]

Data Presentation

Quantitative results should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Antioxidant Activity Data for 3-Thiazol-2-ylmethyl-piperidine dihydrochloride

AssayTest CompoundIC50 (µg/mL) ± SDPositive ControlIC50 (µg/mL) ± SD
DPPH 3-Thiazol-2-ylmethyl-piperidine dihydrochlorideExample: 85.4 ± 4.2Ascorbic AcidExample: 5.2 ± 0.3
ABTS 3-Thiazol-2-ylmethyl-piperidine dihydrochlorideExample: 62.7 ± 5.1TroloxExample: 8.1 ± 0.5
Data are presented as mean ± standard deviation (SD) from three independent experiments (n=3). Values are for illustrative purposes only.

Conclusion

This guide provides a robust and scientifically grounded framework for assessing the in vitro antioxidant potential of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride. By employing the DPPH and ABTS assays, researchers can obtain reliable and comparable data on the compound's radical scavenging capabilities. The detailed protocols and the rationale behind each step are designed to ensure the integrity and trustworthiness of the experimental outcomes. A positive result from these screening assays would warrant further investigation into the compound's mechanisms of action and its potential application in mitigating conditions associated with oxidative stress.

References

  • Ding, C., Pan, Y., & Tan, C. (2020). Synthesis and Biological Activity of Aryl Thiazole Piperidine Amide Compounds. Chinese Journal of Organic Chemistry, 40(2), 528-535. [Link]

  • Ding, C., Pan, Y., et al. (2019). Synthesis and Biological Activity of Thiazolidine Piperidine Nicotinamide Compounds. Youji Huaxue. [Link]

  • Chiriac, A. P., Gligor, F., et al. (2010). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules, 15(11), 7874-7886. [Link]

  • Okonkwo, C. C., & Ogbiko, C. (2022). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants Used in African Traditional Medicine. Journal of Evidence-Based Integrative Medicine, 27. [Link]

  • Ibrahim, N., & Udenigwe, C. C. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Foods, 11(13), 1936. [Link]

  • Nowak, M., et al. (2021). 4.4.2. ABTS Radical Scavenging Assay. Bio-protocol, 11(24), e4270. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. [Link]

  • Elabscience. (n.d.). ABTS Tree Radical Scavenging Activity Assay Kit. Elabscience. [Link]

  • Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. [Link]

  • Singh, R. P., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Nanomaterials. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • Mizrah, L. L. (2025). I have IC got IC 50 value. From this how can I calculate antioxidant activity or capacity? ResearchGate. [Link]

  • Piskuła, M. K., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(1), 119. [Link]

  • Özyürek, M., et al. (2023). DPPH Radical Scavenging Assay. Molecules, 28(15), 5707. [Link]

  • BioInfo Tips. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology [Video]. YouTube. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

  • Science.gov. (n.d.). dpph assay ic50: Topics. [Link]

  • Ayati, A., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research, 70(1), 127-141. [Link]

  • ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. [Link]

  • Zen-Bio, Inc. (2020). ABTS Antioxidant Assay Kit. [Link]

  • Platzer, M., et al. (2021). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 22(16), 8495. [Link]

  • Quora. (2019). How to calculate IC50 value from percent inhibition graph for antioxidant activity. [Link]

  • Bosenbecker, J., et al. (2014). Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Journal of Biochemical and Molecular Toxicology, 28(9), 419-426. [Link]

  • ResearchGate. (2014). Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. [Link]

  • Manjusha, N., et al. (2018). Antioxidant potential of piperidine containing compounds-a short review. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 66-73. [Link]

  • Gorgan, D. L., et al. (2024). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 29(6), 1335. [Link]

  • ResearchGate. (2018). Antioxidant potential of piperidine containing compounds - A short review. [Link]

Sources

Foundational

3-Thiazol-2-ylmethyl-piperidine Dihydrochloride: A Privileged Scaffold in Modern Medicinal Chemistry and Drug Discovery

Executive Summary In the landscape of rational drug design, the identification and utilization of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is par...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the identification and utilization of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. 3-Thiazol-2-ylmethyl-piperidine dihydrochloride has emerged as a highly versatile building block in the synthesis of targeted therapeutics. By combining the conformational flexibility and basicity of a piperidine ring with the aromatic, hydrogen-bond-accepting properties of a thiazole moiety, this compound serves as a critical vector for target engagement in kinase inhibition and G-protein coupled receptor (GPCR) modulation.

This technical whitepaper provides an in-depth analysis of the physicochemical rationale behind this scaffold, its pharmacological applications, and a field-validated synthetic protocol for its integration into Active Pharmaceutical Ingredients (APIs).

Physicochemical Profiling & Structural Rationale

The selection of 3-thiazol-2-ylmethyl-piperidine in its dihydrochloride salt form is a highly deliberate experimental choice in medicinal chemistry. The free base of this compound is an oil that is prone to oxidative degradation and is difficult to handle during precise stoichiometric weighing. Conversion to the dihydrochloride salt yields a highly stable, free-flowing solid with significantly enhanced aqueous solubility, ensuring reproducible reaction kinetics during API synthesis[1].

Structurally, the molecule offers two distinct pharmacological advantages:

  • The Piperidine Nitrogen: Acts as a highly nucleophilic center for functionalization (e.g., amide coupling, reductive amination, or urea formation), allowing medicinal chemists to append this moiety to larger drug cores.

  • The Thiazole Ring: The sp2 -hybridized nitrogen on the thiazole ring is an excellent hydrogen-bond acceptor. In kinase targets, this nitrogen frequently interacts with the hinge region of the ATP-binding pocket, while the sulfur atom provides lipophilic contacts.

Table 1: Physicochemical Profile of the Scaffold
PropertyValue / DescriptionExperimental Implication
Molecular Formula C₉H₁₆Cl₂N₂SRequires stoichiometric base neutralization during synthesis.
Molecular Weight 255.21 g/mol [1]Ideal low-molecular-weight fragment for lead optimization.
Salt Form Dihydrochloride (2HCl)Enhances shelf-life stability and prevents amine oxidation.
H-Bond Donors 1 (Piperidine -NH, in free base)Acts as the primary site for covalent attachment to API cores.
H-Bond Acceptors 2 (Thiazole -N, Piperidine -N)Facilitates target-protein interactions (e.g., kinase hinge binding).

Pharmacological Applications & Target Engagement

Janus Kinase (JAK) Inhibitors

The most prominent application of the 3-thiazol-2-ylmethyl-piperidine scaffold is in the development of Janus Kinase (JAK) inhibitors. JAKs (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that mediate signaling for a wide range of cytokines[2]. Cytokine binding induces receptor dimerization, leading to JAK activation and subsequent phosphorylation of STAT proteins, driving inflammatory gene transcription.

Derivatives incorporating the thiazole-piperidine moiety have been patented for their high selectivity toward JAK1 and JAK2. These compounds are actively utilized in formulations for Dry Eye Syndrome (keratoconjunctivitis sicca) , where they reduce ocular surface inflammation and tear film osmolarity[2]. Furthermore, intravenous formulations of these specific JAK inhibitors have demonstrated efficacy in preventing ventilator-induced diaphragmatic dysfunction and general muscular degradation[3].

CXCR7 Modulators

Beyond kinases, this scaffold is a critical building block in the synthesis of 1-[m-carboxamido(hetero)aryl-methyl]-heterocyclyl-carboxamide derivatives, which act as modulators of the CXCR7 receptor[4]. CXCR7 functions as a scavenger receptor for the chemokines CXCL12 and CXCL11. By modulating this pathway, derivatives of this scaffold show promise as sensitizers for anticancer therapies and in managing autoimmune responses[4].

Neuroprotective and Antimicrobial Agents

Structurally related analogs, such as 4-(2-fluorobenzyl)-1-(1,3-thiazol-2-ylmethyl)piperidine (CHEMBL3483978), have been extensively profiled for their neurological effects. The thiazole-piperidine hybrid structure is known to cross the blood-brain barrier (BBB) efficiently, making it a candidate for neuroprotective, anticholinesterase, and anti-inflammatory drug discovery programs[5].

Systems Biology & Pathway Visualization

To understand the causality of drug action, it is essential to map the biological pathway targeted by APIs synthesized from this scaffold. The diagram below illustrates the JAK-STAT signaling cascade and the specific intervention point of thiazole-piperidine-derived JAK inhibitors.

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK Janus Kinase (JAK1/2/3) (Target of Thiazole-Piperidine APIs) Receptor->JAK Activates STAT STAT Monomers JAK->STAT Phosphorylates STAT_Dimer Phosphorylated STAT Dimer STAT->STAT_Dimer Dimerization Nucleus Nucleus: Gene Transcription (Inflammation / Dry Eye Syndrome) STAT_Dimer->Nucleus Translocation Inhibitor JAK Inhibitor (Scaffold: 3-Thiazol-2-ylmethyl-piperidine) Inhibitor->JAK Blocks ATP Binding

Figure 1: JAK-STAT signaling pathway and targeted inhibition by thiazole-piperidine derivatives.

Synthetic Integration & Methodologies

Integrating 3-thiazol-2-ylmethyl-piperidine dihydrochloride into a larger drug core typically involves an amide coupling reaction. Because the starting material is a dihydrochloride salt, the experimental conditions must be rigorously controlled to ensure the free base is generated in situ without causing side reactions.

Synthetic Workflow

Synth_Workflow Node1 3-Thiazol-2-ylmethyl-piperidine Dihydrochloride Node2 Freebasing in Solvent (≥3.0 eq DIPEA) Node1->Node2 Node3 Electrophile Activation (R-COOH + HATU) Node2->Node3 Node4 Amide Coupling (DMF, RT, 2-4h) Node3->Node4 Node5 LC-MS & TLC Validation Node4->Node5 Node5->Node4 If Incomplete Node6 Purification (Prep-HPLC) Node5->Node6 If >95% Conversion Node7 Purified Target API Node6->Node7

Figure 2: Self-validating synthetic workflow for API integration of the dihydrochloride salt.

Self-Validating Protocol: HATU-Mediated Amide Coupling

This protocol describes the attachment of a generic carboxylic acid drug core (R-COOH) to the piperidine nitrogen.

Causality of Reagent Selection:

  • DIPEA (N,N-Diisopropylethylamine): A minimum of 3.0 equivalents is strictly required. Two equivalents neutralize the dihydrochloride salt to liberate the nucleophilic piperidine, while the third equivalent acts as the catalytic base for the HATU coupling mechanism.

  • HATU: Chosen over EDC/HOBt due to the potential steric hindrance around the 3-substituted piperidine ring. HATU ensures rapid formation of the active ester, minimizing epimerization of any chiral centers on the R-COOH moiety.

Step-by-Step Methodology:

  • Preparation of the Active Ester: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the carboxylic acid core (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration). Add HATU (1.1 eq) and stir for 15 minutes at room temperature.

  • In Situ Freebasing: In a separate vial, suspend 3-Thiazol-2-ylmethyl-piperidine dihydrochloride (1.1 eq) in anhydrous DMF. Add DIPEA (3.5 eq) dropwise. The cloudy suspension will clarify as the dihydrochloride salt is neutralized into the free base.

  • Coupling: Transfer the freebased piperidine solution dropwise into the activated ester mixture. Stir the reaction at room temperature.

  • In-Process Control (Self-Validation): After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is deemed complete when the R-COOH mass peak disappears and the product mass [M+H]+ is dominant (>95% AUC). If incomplete, stir for an additional 2 hours.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ .

  • Purification: Filter the drying agent, concentrate the filtrate in vacuo, and purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Dichloromethane to Methanol) or Preparative HPLC to yield the final API.

References

  • European Patent Office (EPO). "JANUS KINASE INHIBITORS FOR TREATMENT OF DRY EYE AND OTHER EYE RELATED DISEASES." Patent WO2010039939A1. Available at: [Link]

  • Google Patents. "US9428456B2 - 1-[m-carboxamido(hetero)aryl-methyl]-heterocyclyl-carboxamide derivatives." Actelion Pharmaceuticals Ltd.
  • Ontosight. "CHEMBL3483978 Chemical Compound Overview." Ontosight.ai. Available at: [Link]

  • Google Patents. "WO2013173506A2 - Method of treating muscular degradation." Janus Kinase Inhibitors.

Sources

Exploratory

The Thiazole Paradigm: A Technical Whitepaper on Scaffold Discovery, Rational Synthesis, and Biological Evaluation

Executive Summary In modern medicinal chemistry, the discovery of novel therapeutics relies heavily on privileged scaffolds—molecular frameworks that consistently yield high-affinity ligands across diverse biological tar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the discovery of novel therapeutics relies heavily on privileged scaffolds—molecular frameworks that consistently yield high-affinity ligands across diverse biological targets. As a Senior Application Scientist overseeing preclinical development, I approach the thiazole ring not merely as a structural spacer, but as a dynamic electronic hub. Containing both a polarizable sulfur atom and a hydrogen-bond-accepting sp2 nitrogen, the 1,3-thiazole heterocycle is a cornerstone of rational drug design. This whitepaper deconstructs the structural logic, mechanistic synthesis, and quantitative biological evaluation of novel thiazole derivatives.

Pharmacophore Privilege and SAR Causality

The success of thiazole in drug discovery is not accidental; it is a direct consequence of its asymmetric electron distribution. The scaffold is currently present in over 18 FDA-approved drugs, including the siderophore antibiotic cefiderocol (Fetroja, approved 2019) and the PI3K inhibitor alpelisib (Pigray, approved 2019) (1)[1].

To rationally design novel derivatives, we must exploit the innate reactivity of the ring. Computed π-electron density models reveal a strict hierarchy for functionalization: electrophilic substitution occurs preferentially at the highly electron-dense C5 position, followed by the C4 position. Conversely, the C2 position is highly electron-deficient, making it the exclusive target for nucleophilic substitution (). Understanding this causality allows chemists to selectively append pharmacophores without relying on inefficient, brute-force screening.

SAR_Logic Core Thiazole Core (Privileged Scaffold) C2 C2 Position Nucleophilic Substitution Core->C2 Directs C4 C4 Position Structural Spacer Core->C4 Directs C5 C5 Position Electrophilic Substitution Core->C5 Directs Target1 Antimicrobial Agents (e.g., Cefiderocol) C2->Target1 Amine/Hydrazone Derivatization Target2 Anticancer Kinase Inhibitors (e.g., Alpelisib) C4->Target2 Aryl/Alkyl Extension Target3 Antiviral Protease Inhibitors (e.g., Ritonavir) C5->Target3 Halogenation/ Cross-Coupling

Rational design logic for thiazole derivatization based on electronic properties.

Mechanistic Deconstruction of the Hantzsch Synthesis

While modern C-H activation techniques exist, the classic Hantzsch thiazole synthesis remains the gold standard for generating highly substituted libraries due to its operational simplicity and exceptional atom economy. The reaction is not a single concerted step, but a highly orchestrated cascade driven by thermodynamic stability.

The mechanism initiates with an S-alkylation. The sulfur atom of the thioamide acts as a soft nucleophile, attacking the α-carbon of the haloketone in an SN2 displacement. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the ketone carbonyl, forming a hydroxythiazoline intermediate. Finally, acid/base-catalyzed dehydration removes a water molecule, driving the system into the deep thermodynamic sink of aromaticity (2)[2].

Hantzsch_Mechanism Step1 Reactants α-Haloketone + Thioamide Step2 S-Alkylation (SN2) Sulfur attacks α-carbon Halide displacement Step1->Step2 Solvent / Heat Step3 Intramolecular Cyclization Nitrogen attacks carbonyl carbon Step2->Step3 Kinetic Control Step4 Intermediate Hydroxythiazoline derivative Step3->Step4 Step5 Dehydration (-H2O) Acid/Base mediated aromatization Step4->Step5 Thermodynamic Driving Force Step6 Product Substituted Thiazole Step5->Step6 Stable Aromatic System

Step-by-step mechanistic pathway of the Hantzsch thiazole synthesis.

Self-Validating Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

A robust protocol must be a self-validating system; at every critical juncture, the chemist must observe a physical or chemical change that confirms the mechanistic step has occurred. The following procedure for synthesizing 2-amino-4-phenylthiazole is engineered with built-in diagnostic checks (3)[3].

Step-by-Step Methodology
  • Reagent Combination : In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add 5 mL of methanol and a magnetic stir bar.

    • Causality: Methanol is specifically chosen as a polar protic solvent to stabilize the highly charged transition state during the initial SN2 halide displacement.

  • Thermal Activation : Heat the mixture with constant stirring at 100°C for 30 minutes.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using a 50% Ethyl Acetate / 50% Hexane mobile phase. The complete disappearance of the UV-active 2-bromoacetophenone spot confirms the kinetic phase of the reaction is complete.

  • Base-Mediated Precipitation : Remove the vial from heat and allow it to cool to room temperature. Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl vigorously.

    • Causality: The cyclization and dehydration steps generate hydrobromic acid (HBr), which protonates the newly formed basic thiazole ring, keeping it soluble. The Na₂CO₃ acts as a neutralizing agent to liberate the free base.

    • Self-Validation Check: You must observe immediate effervescence (release of CO₂ gas) coupled with the sudden precipitation of a solid. This dual-action confirms both the neutralization of the acid and the successful formation of the highly insoluble organic product.

  • Isolation and Verification : Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water and allow it to air dry on a tared watchglass.

    • Self-Validation Check: Determine the melting point range. A sharp, narrow melting point range acts as a rapid, self-validating proof of purity before advancing to complex NMR characterization.

Quantitative Biological Evaluation & SAR

The ultimate validation of any synthetic methodology is the biological efficacy of the resulting derivatives. Recent optimizations of the thiazole scaffold have yielded compounds that rival or exceed the potency of established clinical standards, particularly in antimicrobial and antitubercular applications.

By systematically modifying the C2 and C5 positions, researchers have successfully targeted multidrug-resistant strains. For instance, the incorporation of an imidazolyl moiety at the C2 position drastically enhances binding affinity against Bacillus species, while trisubstituted thiazoles have shown unprecedented efficacy against Mycobacterium tuberculosis (). Furthermore, appending aliphatic hydrophobic chains connected via a hydrazone functional group has yielded derivatives that outperform fluconazole against Candida species (4)[4].

Comparative Biological Efficacy of Novel Thiazole Derivatives
Compound IDTarget Organism / DiseaseBiological Activity (MIC / IC50)Reference StandardStandard Activity
Compound 4a (Imidazolyl thiazole)Bacillus speciesMIC: 1.95 - 3.91 µg/mLCiprofloxacinNot specified
Compound 11 (Thiazole derivative)M. tuberculosisIC50: 0.125 µg/mLRifampicinIC50: 50 µg/mL
Compound 12a (Trisubstituted thiazole)M. tuberculosis H37RvMIC: 1.8 - 2.1 µg/mLPyrazinamide~3.12 µg/mL
Compound 14 (Hydrazone thiazole)Candida speciesSuperior to FluconazoleFluconazoleN/A

Data synthesized from recent pharmacological evaluations highlighting the superiority of rationally designed thiazole scaffolds over traditional therapies.

References

  • Source: National Institutes of Health (NIH)
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics Source: FABAD Journal of Pharmaceutical Sciences URL
  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives Source: BenchChem URL
  • Hantzsch Thiazole Synthesis Procedure Source: Chem Help Asap URL
  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives Source: ScienceScholar URL

Sources

Foundational

Foreword: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Evaluation of Piperidine-Based Compounds The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its preval...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Evaluation of Piperidine-Based Compounds

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in over a hundred commercially available drugs is a testament to its status as a "privileged scaffold."[3][4] This is not by accident. The piperidine motif offers a unique combination of synthetic tractability, favorable physicochemical properties, and three-dimensional complexity that allows for precise interactions with biological targets.[1][3] Its structural features, including a basic nitrogen atom that can serve as a hydrogen bond acceptor or donor and its ability to adopt low-energy chair conformations, enable it to present substituents in defined spatial orientations, enhancing binding affinity and selectivity.[1][4]

This guide moves beyond a simple recitation of facts to provide a field-proven framework for the comprehensive biological evaluation of novel piperidine-based compounds. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature. The goal is to equip researchers, scientists, and drug development professionals with the strategic insights and detailed methodologies required to unlock the therapeutic potential of this remarkable scaffold.

Chapter 1: Strategic Triage - Initial Assessment and Target-Oriented Screening

The journey from a novel chemical entity to a drug candidate begins with a strategic evaluation cascade. The broad spectrum of activities reported for piperidine derivatives—ranging from anticancer and neuroprotective to antiviral and analgesic—necessitates a logical, tiered approach to screening.[2][5][6]

The Rationale: Why Piperidine?

The decision to evaluate a piperidine-based compound is rooted in its proven success. Derivatives of this scaffold have been shown to modulate a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and crucial enzymes involved in disease pathogenesis.[1][2] For instance, in oncology, piperidine compounds frequently disrupt key signaling pathways like PI3K/Akt and NF-κB, which are fundamental to cancer cell survival and proliferation.[5][6][7]

The Workflow: A Roadmap for Evaluation

A robust evaluation workflow ensures that resources are allocated efficiently, generating decisive data at each stage. The process begins with broad cytotoxicity screening to establish a baseline of biological activity and progresses to more specific, mechanism-of-action-oriented assays based on the initial findings and the compound's structural alerts.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action (MoA) cluster_2 Phase 3: ADMET & In Vivo Validation A Synthesis of Piperidine Derivative Library B Initial Cytotoxicity Screening (e.g., MTT/SRB Assays in Cancer Panel) A->B C Target-Specific Primary Assays (e.g., Antiviral, Neuroprotection) A->C D Determination of IC50 / EC50 Selectivity Index (SI) B->D C->D E Cell Cycle Analysis D->E F Apoptosis Assays (Caspase, Bax/Bcl-2) D->F G Signaling Pathway Analysis (Western Blot, Reporter Assays) D->G H Target Engagement & Enzyme Kinetics D->H I In Silico & In Vitro ADMET (Metabolic Stability, PPB) E->I F->I G->I H->I J Pharmacokinetic (PK) Studies I->J K In Vivo Efficacy Models (e.g., Xenograft, MPTP) J->K L Lead Optimization K->L G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Downstream Downstream Targets (Inhibit Apoptosis, Promote Proliferation) pAkt->Downstream Activates Piperidine Piperidine Derivative Piperidine->PI3K Inhibits Piperidine->Akt Inhibits Phosphorylation

Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine derivatives.

Methodology:

  • Cell Lysis: Treat cancer cells with the piperidine compound at its IC₅₀ concentration for a set time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors. [8]2. Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Self-Validation: A decrease in the p-Akt/total Akt ratio in treated samples compared to the control, with no change in the loading control, validates the compound's inhibitory effect on the pathway.

Neuroprotective Activity Evaluation

Piperidine analogues are being explored for neurodegenerative diseases like Parkinson's, often by activating protective pathways such as the Nrf2/Keap1 system. [9]

Causality: Human neuroblastoma SH-SY5Y cells are a widely used model for studying neurotoxicity. [10][11]Inducing toxicity with a neurotoxin like 6-hydroxydopamine (6-OHDA) or MPP+ mimics aspects of Parkinson's disease pathology. A compound's ability to preserve cell viability in the presence of the toxin indicates neuroprotective potential. [12] Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a 96-well plate.

  • Pre-treatment: Treat the cells with various concentrations of the piperidine compound for 2-4 hours.

  • Toxin Induction: Add a neurotoxin (e.g., 100 µM 6-OHDA) to the wells (excluding the negative control) and incubate for an additional 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 2.1.1.

  • Data Analysis: An increase in cell viability in the compound-plus-toxin group compared to the toxin-only group demonstrates a neuroprotective effect.

Antiviral Activity Evaluation

Piperidine derivatives have been identified as potent inhibitors of various viruses, including influenza. [13][14][15]

Causality: This assay directly measures the ability of a compound to inhibit viral replication in a host cell line, such as Madin-Darby Canine Kidney (MDCK) cells. [13][16]The reduction in viral load or cytopathic effect (CPE) is the primary endpoint. Cytotoxicity is measured in parallel to calculate a Selectivity Index (SI), a critical measure of a drug's therapeutic window.

Methodology:

  • Cytotoxicity Assay: First, determine the 50% cytotoxic concentration (CC₅₀) of the compound on MDCK cells using the MTT assay (Protocol 2.1.1) to identify non-toxic working concentrations.

  • Antiviral Assay:

    • Seed MDCK cells in a 96-well plate and grow to confluence.

    • Wash the cells and infect them with influenza A virus (e.g., A/H1N1) at a specific multiplicity of infection (MOI) for 1-2 hours.

    • Remove the virus inoculum and add a medium containing serial dilutions of the piperidine compound. Include a virus-only control and a cell-only control.

    • Incubate for 48-72 hours until the cytopathic effect is visible in the virus control wells.

  • Quantification: Assess cell viability using the MTT assay.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the compound concentration that protects 50% of the cells from virus-induced death. The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more promising antiviral candidate. [14]

Chapter 3: From Bench to Bedside - In Vivo Validation

Promising in vitro data must be validated in relevant animal models to assess efficacy and safety in a whole-organism context.

Protocol 3.1: Anticancer Efficacy in a Xenograft Model

Causality: A tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is the gold standard for preclinical evaluation of anticancer agents. It assesses a compound's ability to inhibit tumor growth in vivo, integrating its pharmacokinetic and pharmacodynamic properties. [17] Methodology:

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10⁶ PC3 cells) into the flank of nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the piperidine compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Efficacy Evaluation: At the end of the study, calculate the percentage of Tumor Growth Inhibition (% TGI). A significant reduction in tumor volume in the treated group compared to the control group indicates in vivo efficacy. [17]

Protocol 3.2: Neuroprotection in a Parkinson's Disease Model

Causality: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model is widely used for Parkinson's disease research. MPTP is metabolized to the neurotoxin MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of the disease. [9] Methodology:

  • Animal Model: Administer MPTP to mice to induce Parkinsonian features.

  • Treatment: Administer the test piperidine compound to the mice before or after MPTP administration.

  • Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test, pole test) to assess motor deficits.

  • Histological Analysis: At the end of the study, sacrifice the animals and perform immunohistochemical staining of brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

  • Data Analysis: A significant improvement in behavioral performance and preservation of TH-positive neurons in the treated group compared to the MPTP-only group indicates a neuroprotective effect in vivo. [9]

Chapter 4: Drug-Like Properties - Pharmacokinetic and ADMET Profiling

A biologically active compound is only useful if it can reach its target in the body at a sufficient concentration and for an adequate duration without causing undue toxicity. This is the domain of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies.

In Silico and In Vitro ADMET Screening

Early assessment of ADMET properties is crucial to identify potential liabilities.

In Silico Prediction: Computational tools can predict various properties, providing an early-stage filter for a series of compounds. [18][19][20] In Vitro Assays:

  • Metabolic Stability: Incubating the compound with liver microsomes helps determine its susceptibility to metabolism by cytochrome P450 enzymes. [21]* Plasma Protein Binding (PPB): The extent of binding to plasma proteins affects the free concentration of the drug available to exert its effect. [21] Table 1: Key ADMET Parameters for Piperidine Derivatives

ParameterDesired CharacteristicRationaleCommon Assay
Aqueous Solubility > 10 µMEnsures good dissolution for absorption.Kinetic/Thermodynamic Solubility Assay
Lipophilicity (LogP) 1 - 3Balances solubility and membrane permeability.Calculated (cLogP) or HPLC
Metabolic Stability t½ > 30 minIndicates resistance to rapid metabolic clearance.Liver Microsome Stability Assay
Plasma Protein Binding < 95%High free fraction allows for target engagement.Equilibrium Dialysis
hERG Inhibition IC₅₀ > 10 µMLow risk of cardiac toxicity.Patch-Clamp Assay
Permeability High (Papp > 10)Predicts ability to cross intestinal barrier.Caco-2 Permeability Assay
Protocol 4.2: In Vivo Pharmacokinetic (PK) Study

Causality: This study determines how the body processes the drug over time, providing essential parameters like half-life (t½), maximum concentration (Cmax), and overall exposure (AUC - Area Under the Curve).

Methodology:

  • Drug Administration: Administer a single dose of the piperidine compound to rodents (e.g., rats) via the intended clinical route (e.g., oral or intravenous).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. [21]3. Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C. [21]4. Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. [21]5. Pharmacokinetic Analysis: Use specialized software to plot the plasma concentration-time curve and calculate key PK parameters.

References

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Sources

Protocols & Analytical Methods

Method

Topic: 3-Thiazol-2-ylmethyl-piperidine Dihydrochloride: Synthesis, Characterization, and Biological Evaluation Protocols

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The thiazole-piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in compounds with a wide ar...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole-piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antimicrobial, analgesic, and central nervous system (CNS) effects.[1][2][3] While specific public data on 3-Thiazol-2-ylmethyl-piperidine dihydrochloride is limited, this guide provides a comprehensive, archetypal framework for its synthesis, purification, characterization, and preliminary biological screening. By leveraging established methodologies for analogous compounds, this document serves as a robust starting point for researchers investigating this chemical class. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure scientific rigor.

Introduction: The Thiazole-Piperidine Pharmacophore

Heterocyclic compounds containing nitrogen and sulfur are foundational to drug discovery.[1] The thiazole ring, in particular, is a bioisostere for various functional groups and is present in numerous approved drugs, such as the antibiotic Sulfathiazole.[2][4] Similarly, the piperidine ring is a core component of many natural products and synthetic drugs, including morphine and fentanyl, where it is crucial for interacting with biological targets.[3]

The combination of these two rings into a single scaffold, such as in the thiazolyl-piperidine class, has yielded compounds with significant therapeutic potential. Research has demonstrated their utility as:

  • Antimicrobial Agents: Targeting bacterial topoisomerases or other essential enzymes.[2][5]

  • Enzyme Inhibitors: Including potent inhibitors of fatty acid amide hydrolase (FAAH), a target for analgesia.[6]

  • CNS-Active Agents: With applications as potential antipsychotics, antidepressants, or neuroprotective agents.[1]

This guide focuses on a representative member of this class, 3-Thiazol-2-ylmethyl-piperidine dihydrochloride, providing detailed protocols to enable its study from chemical synthesis to biological application.

Physicochemical Properties and Handling

Proper handling and storage are critical for ensuring the integrity and safety of the compound. As a dihydrochloride salt, the compound is expected to be a crystalline solid with good solubility in aqueous solutions.

Table 1: Representative Physicochemical & Safety Data

Property Expected Value/Information Source/Justification
Chemical Formula C9H14N2S · 2HCl -
Molecular Weight 255.21 g/mol -
Appearance White to off-white solid Based on similar piperidine salts.[7]
Solubility Soluble in water and methanol. Dihydrochloride salts typically enhance aqueous solubility.
Storage Store in a cool, dry place, tightly sealed, away from direct sunlight.[8] Standard for hygroscopic and light-sensitive compounds.
Handling Use in a well-ventilated area or chemical fume hood.[9] Wear appropriate PPE: gloves, safety goggles, and a lab coat.[10] Avoid inhalation of dust and contact with skin and eyes.[7] Based on safety data for piperidine derivatives.[9][10][11]

| First Aid | Inhalation: Move to fresh air. Skin: Wash immediately with plenty of water. Eyes: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth; do not induce vomiting. Seek medical attention if symptoms persist.[8][9] | Standard first aid for chemical exposure. |

Synthesis and Purification Workflow

A plausible and common route to synthesize thiazolyl-piperidine compounds involves the coupling of a pre-formed thiazole derivative with a protected piperidine fragment, followed by deprotection and salt formation.[12][13]

Diagram 1: General Synthetic Workflow

A Boc-3-aminomethyl-piperidine C Coupling Reaction (Alkylation) A->C B 2-Bromoacetylthiazole B->C D Protected Intermediate C->D Base (e.g., K2CO3) Solvent (e.g., ACN) E Deprotection (Acidic Conditions) D->E e.g., TFA in DCM F Free Base Product E->F G Salt Formation (HCl in Ether) F->G H Final Product: 3-Thiazol-2-ylmethyl-piperidine dihydrochloride G->H A Prepare Compound Stock (e.g., 10 mg/mL in DMSO) C Serial Dilution in 96-Well Plate A->C B Prepare Bacterial Inoculum (e.g., 10^5 CFU/mL in MHB) D Inoculate Wells B->D C->D Add inoculum to dilutions E Incubate Plate (e.g., 37°C for 18-24h) D->E F Read Results Visually or with Plate Reader E->F G Determine MIC F->G Lowest concentration with no visible growth H Controls: Positive (bacteria only) Negative (broth only) Vehicle (bacteria + DMSO) H->F

Sources

Application

Application Note: Cell Culture Profiling of 3-Thiazol-2-ylmethyl-piperidine Dihydrochloride (3-TMPD) Derivatives in Kinase Inhibition

Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Mechanistic validation, assay causality, and self-validating protocols for JAK/STAT pathway inhibitors. Introduction & Scientific...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Mechanistic validation, assay causality, and self-validating protocols for JAK/STAT pathway inhibitors.

Introduction & Scientific Rationale

The compound 3-Thiazol-2-ylmethyl-piperidine dihydrochloride (3-TMPD) serves as a highly privileged pharmacophore and structural building block in the development of targeted small-molecule kinase inhibitors. Most notably, the 3-TMPD scaffold is a critical moiety in the design of Janus Kinase (JAK) inhibitors, which are therapeutically relevant for autoimmune disorders, myeloproliferative neoplasms, and inflammatory ocular conditions [1].

When evaluating 3-TMPD-derived compounds or screening libraries containing this scaffold, researchers must employ a cascading cell culture assay strategy. As a Senior Application Scientist, I emphasize that a robust screening cascade cannot rely on a single functional readout. Instead, it must be a self-validating system that sequentially proves:

  • Therapeutic Window: The compound is not acting via acute basal cytotoxicity.

  • Target Engagement: The compound mechanistically inhibits the intended kinase (e.g., JAK1/JAK2) inside the cellular environment.

  • Functional Efficacy: The biochemical inhibition translates to a relevant phenotypic outcome (e.g., suppression of cytokine-induced proliferation).

To model this, we utilize the TF-1 human erythroleukemia cell line . TF-1 cells are obligately dependent on cytokines (such as GM-CSF or IL-6) for proliferation, making them an exquisite, endogenous model for evaluating the JAK/STAT signaling axis [2, 3].

Mechanistic Visualization: The JAK/STAT Axis

To understand the assay design, we must first map the intervention point of 3-TMPD-derived inhibitors. The following diagram illustrates how cytokine stimulation triggers the JAK/STAT cascade and where our investigational compounds exert their mechanism of action (MoA).

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6, GM-CSF) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT3 / STAT5 (Monomer) JAK->STAT Phosphorylates Inhibitor 3-TMPD-derived JAK Inhibitor Inhibitor->JAK Blocks Kinase Domain pSTAT p-STAT3 / p-STAT5 (Dimer) STAT->pSTAT Dimerization Nucleus Target Gene Transcription (Proliferation/Inflammation) pSTAT->Nucleus Translocation

Figure 1: Mechanism of action for 3-TMPD-derived JAK inhibitors in the JAK-STAT signaling pathway.

Self-Validating Experimental Protocols

Protocol 1: Establishing the Therapeutic Window (Cytotoxicity Assay)

Causality & Logic: Before assessing pathway inhibition, we must rule out false positives caused by non-specific cell death. If a 3-TMPD derivative lyses the cell or halts ATP production indiscriminately, it will artificially appear as a "hit" in downstream signaling assays. We use a luminescent ATP-detection assay (e.g., CellTiter-Glo) to establish the baseline CC50​ (Cytotoxic Concentration).

Step-by-Step Methodology:

  • Cell Seeding: Harvest TF-1 cells in logarithmic growth phase. Wash twice with PBS to remove residual growth factors. Resuspend in assay media (RPMI 1640 + 10% FBS) and seed at 1×104 cells/well in a solid white 384-well plate (20 µL/well).

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the 3-TMPD derivative in 100% DMSO. Use an acoustic dispenser (e.g., Echo) to transfer 100 nL of compound to the assay plate (Final DMSO = 0.5%).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2​ .

  • Detection: Equilibrate the plate to room temperature (RT) for 30 minutes. Add 20 µL of CellTiter-Glo reagent per well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision). Calculate cell viability relative to DMSO controls.

Protocol 2: Target Engagement via p-STAT3 AlphaLISA

Causality & Logic: To prove that the 3-TMPD derivative is a genuine JAK inhibitor, we must measure the direct downstream phosphorylation event: STAT3 at Tyrosine 705. We utilize AlphaLISA (or TR-FRET) rather than Western Blotting because it provides a homogeneous, wash-free format that minimizes technical variability and allows for precise IC50​ curve generation [2]. Crucial step: Cells must be serum-starved to silence basal kinase activity, maximizing the signal-to-background ratio upon cytokine stimulation.

Step-by-Step Methodology:

  • Serum Starvation: Wash TF-1 cells three times in serum-free RPMI 1640. Resuspend in RPMI 1640 + 0.1% BSA and incubate for 18 hours at 37°C.

  • Plating & Pre-incubation: Seed 1×105 cells/well in 5 µL into a 384-well AlphaPlate. Add 2.5 µL of the 3-TMPD compound (4× stock in 2% DMSO) and pre-incubate for 30 minutes at 37°C to allow for kinase domain binding.

  • Cytokine Stimulation: Add 2.5 µL of recombinant human IL-6 (400 ng/mL final concentration) to stimulate JAK1/2. Incubate for exactly 30 minutes at 37°C.

  • Lysis: Terminate the reaction by adding 2.5 µL of 5× AlphaLISA Lysis Buffer. Agitate on a plate shaker at 600 rpm for 10 minutes.

  • Detection: Add Acceptor beads conjugated to an anti-STAT3 antibody and Donor beads conjugated to an anti-p-STAT3 (Tyr705) antibody under low-light conditions. Incubate for 2 hours at RT.

  • Readout: Read the plate using an Alpha-enabled reader (Excitation: 680 nm; Emission: 615 nm).

Protocol 3: Functional GM-CSF Dependent Proliferation

Causality & Logic: Biochemical target engagement is meaningless if it does not translate to a functional phenotypic change. Because TF-1 cells require GM-CSF to proliferate via the JAK2/STAT5 pathway[3], a true JAK inhibitor will cause a dose-dependent rescue of normal cell cycle arrest, effectively stopping GM-CSF-induced proliferation without causing acute ATP depletion (as validated in Protocol 1).

Step-by-Step Methodology:

  • Preparation: Wash TF-1 cells to remove maintenance GM-CSF. Resuspend in assay media containing 2 ng/mL recombinant human GM-CSF.

  • Seeding & Treatment: Seed 5×103 cells/well in 96-well plates. Add the 3-TMPD derivatives in a dose-response format.

  • Incubation: Incubate for 72 hours at 37°C.

  • Readout: Assess proliferation using an MTS colorimetric assay (absorbance at 490 nm) or by direct cell counting via flow cytometry.

Quantitative Data Presentation

To ensure assay robustness and reproducibility during Structure-Activity Relationship (SAR) profiling of 3-TMPD derivatives, specific quality control metrics must be met. Table 1 summarizes the expected pharmacological ranges and assay validation metrics.

Table 1: Expected Assay Metrics for 3-TMPD-derived JAK Inhibitors

Assay TypePrimary ReadoutExpected IC50​ / EC50​ RangeTarget Z'-FactorSignal-to-Background (S/B)
Cytotoxicity (Window) Luminescence (ATP)> 50 µM (Scaffold dependent)> 0.80> 20.0
Target Engagement (p-STAT3) AlphaLISA (615 nm)10 nM - 1 µM> 0.705.0 - 10.0
Functional Proliferation Absorbance (490 nm)50 nM - 5 µM> 0.65> 10.0

Note: A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening. The therapeutic index is calculated as the ratio of Cytotoxicity CC50​ to Target Engagement IC50​ .

References

  • Incyte Corporation. (2010).Janus kinase inhibitors for treatment of dry eye and other eye related diseases (Patent No. WO2010039939A1). World Intellectual Property Organization.
  • Goedken, E. R., et al. (2015). Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol. Journal of Biological Chemistry, 290(8), 4573-4589. URL:[Link]

  • Wongwan, T., et al. (2022). Synchrotron Fourier Transform Infrared Microscopy Spectra in Cellular Effects of Janus Kinase Inhibitors on Myelofibrosis Cancer Cells. ACS Omega, 7(26), 22432–22441. URL:[Link]

Method

Compound X (3-Thiazol-2-ylmethyl-piperidine dihydrochloride): A Novel Selective α7 Nicotinic Acetylcholine Receptor Agonist for Neurological Disorder Research

An Application Guide for Researchers Forward: This document provides a comprehensive technical guide for the characterization and application of Compound X (3-Thiazol-2-ylmethyl-piperidine dihydrochloride), a novel, high...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Forward: This document provides a comprehensive technical guide for the characterization and application of Compound X (3-Thiazol-2-ylmethyl-piperidine dihydrochloride), a novel, high-affinity selective agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR). Given the nascent profile of this specific molecule, this guide is built upon the established principles of α7-nAChR pharmacology and its therapeutic relevance in neurological disorders. The protocols herein are designed to serve as a robust framework for researchers to validate the compound's mechanism and explore its potential in models of neurodegeneration and neuroinflammation.

Introduction: The α7 Nicotinic Receptor as a Therapeutic Target

The α7 nicotinic acetylcholine receptor (α7-nAChR) is a ligand-gated ion channel widely expressed in the central nervous system (CNS), including in neurons, astrocytes, and microglia.[1] Composed of five α7 subunits, this receptor is highly permeable to calcium, allowing it to play a crucial role in modulating synaptic plasticity, learning, and memory.[1][2] Dysfunction of the α7-nAChR has been implicated in the pathophysiology of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, where a loss of these receptors is often observed in post-mortem brain tissue.[2][3][4]

Activation of α7-nAChR is neuroprotective against various insults, including glutamate and β-amyloid (Aβ) toxicity.[3] Furthermore, it plays a pivotal role in the "cholinergic anti-inflammatory pathway," a mechanism by which the nervous system modulates peripheral and central inflammation.[5] Stimulation of α7-nAChRs on microglia and macrophages can suppress the production of pro-inflammatory cytokines, making it an attractive target for diseases with a significant neuroinflammatory component.[5][6]

Compound X, a novel molecule featuring a thiazole-piperidine scaffold, has been designed for high selectivity and potency at the α7-nAChR, offering researchers a new tool to investigate the therapeutic potential of this pathway.

Hypothesized Mechanism of Action

Compound X is hypothesized to act as a potent orthosteric agonist at the α7-nAChR. Upon binding, it stabilizes the open conformation of the channel, leading to a significant influx of Ca²⁺ into the cell. This calcium entry serves as a critical second messenger, initiating multiple downstream signaling cascades that underpin its neuroprotective and anti-inflammatory effects.

Key signaling pathways activated by α7-nAChR engagement include:

  • JAK2-STAT3 Pathway: This pathway is central to the cholinergic anti-inflammatory response. Activation of JAK2 and subsequent phosphorylation of STAT3 leads to the suppression of pro-inflammatory gene transcription, such as TNF-α and IL-6.[5][6]

  • PI3K/Akt Pathway: This is a major pro-survival pathway. Activation of PI3K and its downstream effector Akt promotes cell survival and inhibits apoptosis by modulating the activity of proteins like Bcl-2 and inhibiting caspase activation.[1] This pathway is crucial for the neuroprotective effects of α7-nAChR agonists against neurotoxic stimuli.[1][7]

  • ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) pathway is also implicated in neuroprotection and synaptic plasticity, further contributing to the beneficial effects of α7-nAChR activation.

Below is a diagram illustrating the central signaling cascades initiated by Compound X binding to the α7-nAChR.

G cluster_membrane Cell Membrane a7nAChR α7-nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Activates CompoundX Compound X (Agonist) CompoundX->a7nAChR Binds JAK2 JAK2 Ca_influx->JAK2 PI3K PI3K Ca_influx->PI3K STAT3 STAT3 JAK2->STAT3 Phosphorylates NFkB_inhibition Inhibition of NF-κB Pathway STAT3->NFkB_inhibition Inflammation_suppression Suppression of Pro-inflammatory Cytokines (TNF-α, IL-6) STAT3->Inflammation_suppression Akt Akt PI3K->Akt Activates Apoptosis_inhibition Inhibition of Apoptosis Akt->Apoptosis_inhibition Neuroprotection Neuroprotection & Cell Survival Apoptosis_inhibition->Neuroprotection Inflammation_suppression->Neuroprotection G A Step 1: Receptor Binding Assay (Determine Affinity) B Step 2: Functional Assays (Confirm Agonism & Potency) A->B C Sub-step 2a: Calcium Imaging B->C D Sub-step 2b: Patch-Clamp Electrophysiology B->D E Step 3: Cell-Based Disease Models (Assess Therapeutic Potential) C->E D->E F Sub-step 3a: Neuroprotection Assay E->F G Sub-step 3b: Anti-inflammatory Assay E->G G A Step 1: Select Animal Model (e.g., APP/PS1 for AD, MPTP for PD) B Step 2: Compound Administration (Determine dose, route, and frequency) A->B C Step 3: Behavioral Testing (Assess cognitive or motor function) B->C D Step 4: Post-mortem Analysis (Biochemical & Histological Endpoints) C->D E Data Analysis & Interpretation D->E

Caption: General workflow for in vivo evaluation of Compound X.

Detailed Protocols

Protocol 4.2.1: Alzheimer's Disease Model (APP/PS1 Mice)

This protocol uses transgenic mice that develop age-dependent Aβ plaques and cognitive deficits.

  • Animals: Use male APP/PS1 transgenic mice and wild-type littermates, aged 6-7 months. 2[8]. Compound Administration: Administer Compound X or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection daily for 4-6 weeks. Doses could range from 1 to 20 mg/kg, based on similar compounds. 3[9][10]. Behavioral Testing (Cognitive Function):

    • Morris Water Maze: During the final week of treatment, assess spatial learning and memory. Train mice to find a hidden platform in a pool of water over several days. In a final probe trial, remove the platform and measure the time spent in the target quadrant. [11] * Novel Object Recognition: Assess recognition memory. On day 1, allow mice to explore two identical objects. On day 2, replace one object with a novel one and measure the time spent exploring the novel versus the familiar object. 4[4][8]. Post-mortem Analysis:

    • Tissue Collection: Following behavioral tests, euthanize the mice and perfuse with saline. Collect brain hemispheres.

    • Biochemistry: Homogenize one hemisphere to measure levels of Aβ₄₀ and Aβ₄₂ by ELISA.

    • Histology: Fix, section, and stain the other hemisphere for Aβ plaques (e.g., with Thioflavin S or specific antibodies) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

[12]Protocol 4.2.2: Parkinson's Disease Model (MPTP-induced)

This protocol uses a neurotoxin to induce a rapid and selective loss of dopaminergic neurons, mimicking features of Parkinson's disease.

  • Animals: Use male C57BL/6 mice, a strain susceptible to MPTP. 2[3]. MPTP Administration: Administer MPTP-HCl (e.g., four injections of 15-20 mg/kg, i.p., at 2-hour intervals) to induce a lesion of the nigrostriatal dopamine system. 3[5][13]. Compound X Treatment: Begin administration of Compound X (e.g., 1-20 mg/kg, s.c. or i.p.) either as a pre-treatment (to assess neuroprotection) or post-lesion (to assess therapeutic effects). C[14]ontinue treatment daily for 7-21 days.

  • Behavioral Testing (Motor Function):

    • Rotarod Test: Measure motor coordination and balance by placing mice on a rotating rod and recording the latency to fall.

    • Open Field Test: Assess general locomotor activity by tracking the total distance moved in an open arena.

  • Post-mortem Analysis:

    • Tissue Collection: Euthanize mice 21 days after MPTP injection. Collect the striatum and substantia nigra. [5] * Biochemistry: Use HPLC to measure dopamine levels and its metabolites (DOPAC, HVA) in the striatum to quantify the extent of the dopaminergic lesion.

    • Histology: Perform immunohistochemistry on sections of the substantia nigra using an antibody against tyrosine hydroxylase (TH) to count the number of surviving dopaminergic neurons.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the preclinical evaluation of Compound X (3-Thiazol-2-ylmethyl-piperidine dihydrochloride) as a novel α7-nAChR agonist. The provided protocols offer a systematic approach to validate its mechanism of action and to assess its therapeutic potential in robust models of neurological disorders. Positive outcomes in these assays would establish Compound X as a valuable research tool and a promising lead candidate for further development in the treatment of diseases like Alzheimer's and Parkinson's. Future studies should focus on detailed pharmacokinetic and toxicological profiling to ensure its suitability for clinical translation.

References

  • Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. (URL: [Link])

  • Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. (URL: [Link])

  • Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC. (URL: [Link])

  • The role of neuronal nicotinic acetylcholine receptors in acute and chronic neurodegeneration - PubMed. (URL: [Link])

  • MPTP Mouse Model of Parkinson's Disease - Creative Biolabs. (URL: [Link])

  • Longitudinal Assessment of Cognitive Function in the APPswe/PS1dE9 Mouse Model of Alzheimer's-Related Beta-Amyloidosis - PMC. (URL: [Link])

  • Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease - PMC. (URL: [Link])

  • Nicotinic Acetylcholine Receptors and Alzheimer's Disease Therapeutics: A Review of Current Literature - Journal of Young Investigators. (URL: [Link])

  • Studying Nicotinic Acetylcholine Receptors Using the IonFlux™ Microfluidic-Based Automated Patch-Clamp System with Continuous Perfusion and Fast Solution Exchange - PubMed. (URL: [Link])

  • APP1/PS1 mice show cognitive deficits at 5.5 months. The cognitive... - ResearchGate. (URL: [Link])

  • α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions - PMC - NIH. (URL: [Link])

  • Characterization of The APP/PS1 Mouse Model of Alzheimer's Disease | PsychoGenics. (URL: [Link])

  • Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 - Frontiers. (URL: [Link])

  • Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC - PubMed Central. (URL: [Link])

  • Neuroprotective effects of resistance physical exercise on the APP/PS1 mouse model of Alzheimer's disease - Frontiers. (URL: [Link])

  • Electrophysiological whole-cell patch clamp recordings of acetylcholine... - ResearchGate. (URL: [Link])

  • Parallel patch clamp of alpha 7 nicotinic acetylcholine receptor channels - Sophion. (URL: [Link])

  • The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice - PMC. (URL: [Link])

  • Oroxylum indicum (L.) extract protects human neuroblastoma SH‑SY5Y cells against β‑amyloid‑induced cell injury - Spandidos Publications. (URL: [Link])

  • Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC. (URL: [Link])

  • Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming - PMC. (URL: [Link])

  • The effects of LPS and FA on BV2 microglial viability. (A) Effects of... - ResearchGate. (URL: [Link])

  • Validation of the experimental protocol. A) For the BV2 cells, medium... - ResearchGate. (URL: [Link])

  • Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Annals of Translational Medicine. (URL: [Link])

  • Activation of the Recombinant Human α7 Nicotinic Acetylcholine Receptor Significantly Raises Intracellular Free Calcium - DOI. (URL: [Link])

  • Effects of chronic drug treatments on increases in intracellular calcium mediated by nicotinic acetylcholine receptors in SH-SY5Y cells - PMC - NIH. (URL: [Link])

  • Neuroprotective Effect of Membrane-Free Stem Cell Extract against Amyloid Beta 25–35-Induced Neurotoxicity in SH-SY5Y Cells - MDPI. (URL: [Link])

  • Pharmacological modulation of the α7 nicotinic acetylcholine receptor in a mouse model of mecamylamine-precipitated nicotine withdrawal - PubMed. (URL: [Link])

  • A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE - PMC. (URL: [Link])

  • Sex Differences and Drug Dose Influence the Role of the α7 Nicotinic Acetylcholine Receptor in the Mouse Dextran Sodium Sulfate-Induced Colitis Model - Ovid. (URL: [Link])

  • Protect Effects of Seafood-Derived Plasmalogens Against Amyloid-Beta (1–42) Induced Toxicity via Modulating the Transcripts Related to Endocytosis, Autophagy, Apoptosis, Neurotransmitter Release and Synaptic Transmission in SH-SY5Y Cells - Frontiers. (URL: [Link])

  • Coupling of human nicotinic acetylcholine receptors alpha 7 to calcium channels in GH3 cells. - ClinPGx. (URL: [Link])

  • Macroscopic and Microscopic Activation of a7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist- - Department of Pharmacology & Therapeutics. (URL: [Link])

  • Neurodifferentiation protocol applied to SH-SY5Y cells. At day – 1,... - ResearchGate. (URL: [Link])

  • Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC - NIH. (URL: [Link])

  • Continuous administration of a selective α7 nicotinic partial agonist, DMXBA, improves sensory inhibition without causing tachyphylaxis or receptor upregulation in DBA/2 mice - PMC. (URL: [Link])

  • Characterization of the rapidly-desensitizing α7 nicotinic acetylcholine receptor using the Qube - Sophion Bioscience. (URL: [Link])

  • Pharmacological Modulation of the α7 Nicotinic Acetylcholine Receptor in a Mouse Model of Mecamylamine-Precipitated Nicotine Withdrawal - PMC. (URL: [Link])

  • The Antinociceptive Effects of Nicotinic Receptors α7-Positive Allosteric Modulators in Murine Acute and Tonic Pain Models - PMC. (URL: [Link])

Sources

Application

Advanced Synthesis and Characterization of Thiazolidinone-Piperidine-Nicotinamide Hybrids

Executive Summary The rational design of multi-target-directed ligands (MTDLs) is a dominant paradigm in modern drug discovery. The hybridization of a nicotinamide moiety, a piperidine ring, and a thiazolidin-4-one core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of multi-target-directed ligands (MTDLs) is a dominant paradigm in modern drug discovery. The hybridization of a nicotinamide moiety, a piperidine ring, and a thiazolidin-4-one core creates a highly versatile pharmacophore. This application note provides a comprehensive, self-validating protocol for the synthesis of these tri-hybrid derivatives. By detailing the mechanistic causality behind each experimental step, this guide empowers researchers to optimize yields, ensure structural integrity, and evaluate the biological efficacy of the synthesized compounds.

Pharmacophore Rationale & Design

The integration of these three distinct chemical entities is driven by their complementary biological and physicochemical properties:

  • Nicotinamide Moiety: Acts as a potent hydrogen bond donor/acceptor and mimics the nicotinamide adenine dinucleotide (NAD+) coenzyme, making it a critical structural feature for inhibiting enzymes like PARP and dihydrofolate reductase (DHFR) in pathogens[1].

  • Thiazolidin-4-one Core: This rigid heterocyclic scaffold is synthesized via cyclocondensation and is extensively documented for its broad-spectrum antimicrobial, anticancer, and antidiabetic properties[2][3]. The carbonyl and sulfur centers provide metabolic stability and target-specific binding[4].

  • Piperidine Ring: Serves as a basic, solubilizing group. The inclusion of piperidine enhances the pharmacokinetic profile of the molecule and provides a basic nitrogen center capable of interacting with acidic residues in target binding pockets[5][6].

Pharmacophore Core Target Hybrid Molecule Nico Nicotinamide Moiety (H-Bonding, NAD+ Mimic) Nico->Core Thia Thiazolidin-4-one Core (Rigid Scaffold, Antimicrobial) Thia->Core Pipe Piperidine Ring (Solubility, Basic Center) Pipe->Core

Pharmacophore design logic mapping structural components to biological functions.

Synthetic Strategy & Reaction Optimization

The synthesis proceeds via a robust two-step sequence. First, nicotinic acid hydrazide undergoes an acid-catalyzed condensation with a piperidine-substituted aromatic aldehyde to form a Schiff base (hydrazone) intermediate[2][7]. Second, this intermediate is subjected to a cyclocondensation reaction with thioglycolic acid. The thiol group acts as a nucleophile, attacking the imine carbon, followed by an intramolecular amidation that eliminates water to form the thiazolidin-4-one ring[4][8].

Workflow A Nicotinic Acid Hydrazide C Schiff Base Intermediate A->C Glacial AcOH Reflux B Piperidine-substituted Benzaldehyde B->C E Thiazolidinone-Piperidine Nicotinamide Hybrid C->E Cyclocondensation D Thioglycolic Acid + ZnCl2 D->E

Synthetic workflow for thiazolidinone-piperidine-nicotinamide hybrids.

Quantitative Reaction Optimization

To maximize the yield of the cyclocondensation step, various conditions were evaluated. The use of a Lewis acid (ZnCl 2​ ) or a coupling agent (DCC) is critical to drive the dehydration step to completion.

Table 1: Optimization of Cyclocondensation Reaction Conditions

SolventCatalyst / PromoterTime (h)Isolated Yield (%)Purity (HPLC, %)
EthanolNone2435< 80
EthanolAnhydrous ZnCl 2​ 1278> 95
1,4-DioxaneN,N'-Dicyclohexylcarbodiimide (DCC)885> 98
TolueneDean-Stark (Thermal)166590

Note: 1,4-Dioxane with DCC provides the highest yield, but Ethanol with ZnCl 2​ is often preferred for its greener profile and ease of workup.

Experimental Protocols

Protocol A: Synthesis of the Hydrazone (Schiff Base) Precursor

Objective: To synthesize N′ -(4-(piperidin-1-yl)benzylidene)nicotinohydrazide.

Mechanistic Causality: The formation of the imine requires a delicate pH balance. A catalytic amount of glacial acetic acid is used to protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity. If the pH drops too low, the nucleophilic hydrazine nitrogen becomes fully protonated and unreactive.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of nicotinic acid hydrazide in 30 mL of absolute ethanol.

  • Addition: Add 10 mmol of 4-(piperidin-1-yl)benzaldehyde to the stirring solution.

  • Catalysis: Introduce 3–4 drops of glacial acetic acid. Crucial Step: The acid must be added dropwise to prevent localized precipitation of the hydrazide salt.

  • Reflux: Attach a reflux condenser and heat the mixture to 75–80 °C for 4–6 hours.

  • Self-Validation (TLC): Monitor the reaction using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (6:4). The disappearance of the aldehyde spot ( Rf​≈0.65 ) and the appearance of a new, lower-mobility spot ( Rf​≈0.40 ) confirms completion.

  • Isolation: Cool the mixture to 0–4 °C in an ice bath. Filter the precipitated solid under vacuum, wash with cold ethanol (2 × 10 mL), and dry in a desiccator.

Protocol B: Cyclocondensation to the Thiazolidin-4-one Scaffold

Objective: To synthesize N -(2-(4-(piperidin-1-yl)phenyl)-4-oxothiazolidin-3-yl)nicotinamide.

Mechanistic Causality: The nucleophilic attack of the thiol group of thioglycolic acid on the imine carbon is followed by an intramolecular cyclization. Anhydrous ZnCl 2​ acts as a Lewis acid, coordinating with the imine nitrogen and the carboxylic acid oxygen, thereby facilitating the elimination of water[8]. Post-reaction neutralization is required to remove unreacted thioglycolic acid, which can auto-catalyze the degradation of the product.

Step-by-Step Methodology:

  • Preparation: Suspend 5 mmol of the Schiff base intermediate (from Protocol A) in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Reagent Addition: Add 7.5 mmol (1.5 equivalents) of thioglycolic acid (mercaptoacetic acid).

  • Catalyst Integration: Add 1.5 mmol of anhydrous ZnCl 2​ . Note: Ensure the ZnCl 2​ is strictly anhydrous; moisture will hydrolyze the Lewis acid and halt the cyclization.

  • Reflux: Reflux the mixture at 80 °C for 10–12 hours.

  • Self-Validation (TLC): Confirm reaction completion via TLC (Dichloromethane:Methanol, 9:1). The product will appear as a distinct spot ( Rf​≈0.55 ) under UV light (254 nm).

  • Workup & Neutralization: Pour the cooled reaction mixture into 100 mL of crushed ice. Crucial Step: Add a 5% aqueous NaHCO 3​ solution dropwise until the pH reaches 7.0–7.5. This neutralizes residual thioglycolic acid and precipitates the product.

  • Purification: Filter the solid, wash thoroughly with distilled water, and recrystallize from hot ethanol to yield analytically pure crystals.

Quantitative Data & Biological Evaluation

Thiazolidinone derivatives synthesized via this pathway exhibit remarkable biological activity, particularly as antimicrobial agents[2][7]. The synergistic effect of the piperidine ring and the nicotinamide moiety significantly lowers the Minimum Inhibitory Concentration (MIC) compared to the Schiff base precursor.

Table 2: In vitro Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)
Schiff Base Precursor128256> 256
Target Hybrid Molecule 16 32 64
Ampicillin (Standard)816N/A
Fluconazole (Standard)N/AN/A16

Analytical Characterization Markers

To ensure the trustworthiness of the synthesized compounds, the following spectral markers must be verified[2][6][8]:

  • IR Spectroscopy (KBr, cm −1 ): Disappearance of the imine (C=N) stretch at ~1610 cm −1 . Appearance of a strong thiazolidinone carbonyl (C=O) stretch at 1680–1695 cm −1 and a C-S-C stretch at ~680 cm −1 . The nicotinamide amide (C=O) appears at ~1650 cm −1 .

  • 1 H-NMR (DMSO- d6​ , δ ppm): The defining feature of the successful cyclization is the appearance of the active methylene protons of the thiazolidinone ring as a singlet or a pair of doublets (AB system) at 3.60–3.90 ppm. The methine proton (S-CH-N) appears as a distinct singlet at 5.70–5.90 ppm[1][6]. Piperidine aliphatic protons resonate between 1.40–3.30 ppm.

  • Mass Spectrometry (ESI-MS): The molecular ion peak [M+H] + should strictly match the calculated exact mass of the hybrid derivative.

References

  • QSAR, SYNTHESIS AND BIOLOGICAL ACTIVITY STUDIES OF SOME THIAZOLIDINONES DERIVATIVES. Chalcogen Letters. Available at:[Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Its Biological Evaluation of Some Novel 4-Thiazolidinone and 2-Azetidinone Derivatives. Asian Journal of Pharmaceutical Research. Available at:[Link]

  • Synthesis, Cytotoxic and Antihyperlipidemic Activities of Some New coumarinyl 4-Thiazolidinone Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents. RSC Advances. Available at:[Link]

  • SYNTHESIS OF NEW THIAZOLE DERIVATIVES BEARING A... IAEA. Available at: [Link]

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Advances. Available at: [Link]

  • New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. ACS Omega. Available at: [Link]

  • Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone. SciELO. Available at:[Link]

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Method

Application Notes and Protocols for the Evaluation of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Therapeutic Potential of Thiazole and Piperidine Scaffolds The convergence of thiazole and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of Thiazole and Piperidine Scaffolds

The convergence of thiazole and piperidine moieties in a single molecular entity presents a compelling scaffold for the discovery of novel therapeutic agents. Thiazole rings are key components in a variety of pharmacologically active compounds, known to exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The piperidine motif, a prevalent feature in many approved drugs, offers structural flexibility and the ability to form crucial interactions with biological targets.[4] The compound 3-Thiazol-2-ylmethyl-piperidine dihydrochloride emerges from this rich medicinal chemistry background as a candidate for investigation as an enzyme inhibitor. While specific enzymatic targets for this exact molecule are not yet extensively documented, its structural alerts suggest potential interactions with a range of enzymes, particularly proteases and hydrolases, where similar heterocyclic compounds have demonstrated inhibitory effects.[5][6]

This document provides a comprehensive guide for the initial screening and detailed characterization of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride as an enzyme inhibitor. The protocols herein are designed to be adaptable to a variety of enzyme systems and to provide a robust framework for determining the compound's inhibitory potential and mechanism of action.

Chemical and Physical Properties

A thorough understanding of the test compound's properties is fundamental to designing and interpreting enzyme inhibition assays.

PropertyValueSource
Molecular Formula C₈H₁₄Cl₂N₂S[7]
Molecular Weight 241.18[7]
CAS Number 1258641-49-4[7]
Storage Sealed in a dry environment at 2-8°C[7]
Solubility To be determined empirically in relevant assay buffers. Initial stock solutions are typically prepared in DMSO.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines the logical progression of experiments for evaluating 3-Thiazol-2-ylmethyl-piperidine dihydrochloride as a potential enzyme inhibitor.

experimental_workflow cluster_screening Initial Screening cluster_characterization Mechanism of Action Studies cluster_selectivity Selectivity Profiling A Single-Concentration Primary Screen B Dose-Response and IC50 Determination A->B Active Hit C Reversibility Assay B->C Potent Inhibition E Counter-Screening Against Related Enzymes B->E Confirmed Activity D Kinetic Analysis (e.g., Michaelis-Menten) C->D Reversible Inhibition

Caption: A streamlined workflow for the identification and characterization of enzyme inhibitors.

Part 1: Initial Screening and IC50 Determination

The initial phase of investigation focuses on determining if 3-Thiazol-2-ylmethyl-piperidine dihydrochloride exhibits inhibitory activity against a chosen target enzyme and quantifying its potency.

Protocol 1: Primary Single-Concentration Screening

Objective: To rapidly assess if the compound causes significant inhibition of the target enzyme at a single, relatively high concentration.

Materials:

  • Target Enzyme Stock Solution

  • Substrate Stock Solution

  • Assay Buffer (enzyme-specific)

  • 3-Thiazol-2-ylmethyl-piperidine dihydrochloride (Test Compound)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Test Compound Stock: Dissolve the test compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Assay Setup: In a 96-well plate, prepare the following wells:

    • 100% Activity Control (No Inhibitor): Add assay buffer and an equivalent volume of DMSO as used for the test compound.

    • Test Compound Wells: Add the test compound diluted in assay buffer to a final concentration of 10 µM.

    • Blank (No Enzyme): Add assay buffer and substrate, but no enzyme.

  • Enzyme Addition: Add the target enzyme to all wells except the blank.

  • Pre-incubation: Incubate the plate for 15 minutes at the optimal temperature for the enzyme to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Measure the rate of the reaction (e.g., change in absorbance or fluorescence over time) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = (1 - (Rate of Test Well - Rate of Blank) / (Rate of 100% Activity Control - Rate of Blank))) * 100

Interpretation: A significant percent inhibition (typically >50%) at this stage indicates that the compound is a potential inhibitor and warrants further investigation.

Protocol 2: Dose-Response and IC50 Determination

Objective: To determine the concentration of the test compound required to inhibit 50% of the enzyme's activity (IC50).

Procedure:

  • Serial Dilutions: Prepare a series of dilutions of the test compound stock solution in assay buffer. A common range is from 100 µM to 1 nM in half-log or log steps.

  • Assay Setup: Set up the 96-well plate as in Protocol 1, but instead of a single concentration, add the different concentrations of the test compound to separate wells.

  • Follow Steps 3-6 from Protocol 1.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.

Part 2: Mechanism of Action Studies

Once inhibitory activity is confirmed, the next step is to elucidate how the compound inhibits the enzyme.

Protocol 3: Reversibility Assay

Objective: To determine if the inhibitor binds reversibly or irreversibly to the enzyme.

Materials:

  • Dialysis tubing or spin columns with an appropriate molecular weight cutoff.

Procedure:

  • Enzyme-Inhibitor Complex Formation: Incubate the target enzyme with a high concentration of the test compound (e.g., 10x IC50) for an extended period (e.g., 60 minutes).

  • Removal of Unbound Inhibitor:

    • Dialysis: Place the enzyme-inhibitor mixture in a dialysis bag and dialyze against a large volume of assay buffer overnight.

    • Spin Column: Pass the mixture through a spin column to separate the larger enzyme-inhibitor complex from the smaller, unbound inhibitor.

  • Activity Measurement: Measure the enzymatic activity of the dialyzed or filtered sample.

  • Control: Perform the same procedure with the enzyme incubated with DMSO alone.

  • Data Analysis: Compare the activity of the enzyme pre- and post-removal of the unbound inhibitor.

Interpretation:

  • Reversible Inhibition: If enzymatic activity is restored after the removal of the unbound inhibitor, the inhibition is reversible.

  • Irreversible Inhibition: If enzymatic activity is not restored, the inhibition is likely irreversible, suggesting covalent modification of the enzyme.

Protocol 4: Enzyme Kinetic Studies

Objective: To determine the mode of reversible inhibition (e.g., competitive, non-competitive, uncompetitive).

Procedure:

  • Varying Substrate and Inhibitor Concentrations: Set up a matrix of experiments where both the substrate concentration and the inhibitor concentration are varied.

    • Choose a range of substrate concentrations around the enzyme's Michaelis constant (Km).

    • Use several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Measure Initial Reaction Velocities: For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (v₀).

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) or a Michaelis-Menten plot (v₀ vs. [S]).

    • Analyze the changes in the apparent Km and Vmax in the presence of the inhibitor.

Interpretation of Kinetic Data:

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot
Competitive No changeIncreasesLines intersect on the y-axis
Non-competitive DecreasesNo changeLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed DecreasesIncreases or DecreasesLines intersect in the second or third quadrant

Hypothetical Mechanism of Action

Based on the common mechanisms of related heterocyclic inhibitors, a plausible hypothesis is that 3-Thiazol-2-ylmethyl-piperidine dihydrochloride acts as a competitive inhibitor, binding to the active site of the target enzyme.

mechanism_of_action E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E + P P Product

Sources

Application

Advanced Protocols for the Pharmacological Assessment of Piperidine-Derived Analgesics

Introduction & Mechanistic Rationale Piperidine derivatives—most prominently represented by fentanyl and its structural analogs (fentalogues)—are a cornerstone of modern neuropharmacology due to their profound analgesic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Piperidine derivatives—most prominently represented by fentanyl and its structural analogs (fentalogues)—are a cornerstone of modern neuropharmacology due to their profound analgesic potency, which can be 50 to 100 times greater than that of morphine (1[1]). These compounds exert their primary effects via the mu-opioid receptor (MOR).

However, evaluating novel piperidine derivatives requires more than simply measuring pain relief. As a Senior Application Scientist, I design screening cascades based on the principle of biased agonism . The therapeutic goal is to identify ligands that preferentially activate the G-protein signaling cascade (which mediates analgesia) while avoiding the β-arrestin 2 pathway (which is mechanistically linked to severe adverse effects like respiratory depression and rapid tolerance) (2[2]).

To establish a self-validating experimental system, a compound must first be profiled in vitro for pathway selectivity, followed by in vivo testing across distinct neuroanatomical pain models, and finally validated through competitive antagonism to prove receptor specificity.

MOR signaling: G-protein (analgesia) vs. β-arrestin 2 (adverse effects).

Phase 1: In Vitro Profiling of Biased Agonism

Before advancing to animal models, we must quantify the functional selectivity of the piperidine derivative. This is achieved by comparing its efficacy in two distinct biochemical assays.

Protocol 2.1: G-Protein Activation via [35S]GTPγS Binding Assay

Causality: This assay measures the primary, immediate step of GPCR activation. High efficacy in this pathway strongly correlates with potent clinical analgesia (3[3]).

  • Membrane Preparation: Isolate cell membranes (60 µg protein/well) from CHO cells stably expressing human MOR.

  • Incubation: Incubate membranes in assay buffer (50 mM Tris/HCl, pH 7.7, 3 mM MgCl2, 10 mM NaCl) containing 60 µM GDP and ~0.05 nM [35S]GTPγS.

  • Drug Treatment: Add the piperidine derivative at varying concentrations (0.01–30 µM). Include 10 µM DAMGO as a maximum-activation reference standard (4[4]). Incubate for 60 min at 30°C.

  • Termination & Detection: Terminate the reaction by rapid filtration through glass fiber filters. Wash three times with ice-cold buffer and quantify bound radioactivity using liquid scintillation counting.

Protocol 2.2: β-Arrestin 2 Recruitment Assay (PathHunter/Tango)

Causality: This assay evaluates the propensity of the derivative to trigger receptor desensitization and subsequent side effects. A safer piperidine analog will show reduced efficacy here compared to fentanyl (5[5]).

  • Cell Culture: Plate HTLA or CHO cells stably co-expressing MOR and a β-arrestin-2 fusion protein at 2,500 cells/well in a 384-well plate.

  • Ligand Treatment: After 18–20 hours of culturing, treat cells with the piperidine derivative (0.01–30 µM) for 90 minutes at 37°C.

  • Detection: Add the proprietary chemiluminescent detection reagent (e.g., PathHunter kit). Read the luminescent signal on a microplate reader to quantify β-arrestin-2 translocation to the receptor.

Phase 2: In Vivo Analgesic Efficacy Models

Pain is a multi-dimensional neuroanatomical phenomenon. To build a highly trustworthy data profile, we must interrogate both the spinal nociceptive reflex and supraspinal (cortical) pain processing (6[6]).

Furthermore, every experiment must be self-validating . We achieve this by including a Naloxone-antagonized cohort. If the piperidine derivative's antinociceptive effect is not completely reversed by naloxone pre-treatment, the mechanism is not strictly MOR-mediated, which invalidates the primary hypothesis (7[7]).

In vivo workflow for assessing central analgesic efficacy of piperidine derivatives.

Protocol 3.1: Radiant Heat Tail-Flick Test (Spinal Analgesia)

This method measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus, indicating centrally-acting, spinally-mediated analgesia.

  • Baseline Measurement: Place the rodent in a restrainer. Apply a focused radiant heat source to the lower third of the tail. Record the baseline latency (normal response is 2–4 seconds).

  • Cut-off Establishment: Strictly enforce a 10-second cut-off to prevent tissue necrosis.

  • Administration: Administer the piperidine derivative (e.g., via s.c. or i.p. injection). For the validation cohort, administer Naloxone (1 mg/kg i.p.) 15 minutes prior to the test compound.

  • Time-Course Testing: Measure tail-flick latency at 15, 30, 45, 60, and 90 minutes post-administration.

  • Data Transformation: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE =[(Post-Drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] × 100

Protocol 3.2: Hot-Plate Test (Supraspinal Analgesia)

Unlike the tail-flick reflex, the hot-plate test requires higher brain processing, evidenced by complex emotional/escape behaviors (8[8]).

  • Apparatus Setup: Maintain a metal hot-plate analgesiometer at a constant temperature of 55 ± 0.5°C (9[9]).

  • Observation: Place the animal inside the clear acrylic cylinder on the heated surface. Start the timer.

  • Endpoint Detection: Stop the timer at the exact moment the animal exhibits hind paw-licking or jumps.

  • Cut-off Enforcement: Remove the animal immediately after the response or at a strict 30-second cut-off.

  • Analysis: Calculate %MPE identically to the Tail-Flick protocol to generate dose-response curves and determine the ED50.

Quantitative Data Summary

The analgesic potency (ED50) of opioids is determined by the dose required to produce a 50% reduction in pain response. The table below summarizes the relative potencies of standard piperidine derivatives compared to morphine across these standardized models.

CompoundRelative Potency (vs. Morphine)ED50 (mg/kg, Rodent)Primary Animal ModelReceptor Bias Profile
Morphine (Standard)1x3.0 - 5.0Tail-Flick / Hot-PlateBalanced Agonist
Fentanyl 50x - 100x0.01 - 0.05Tail-Flick / Hot-Plateβ-Arrestin Biased / Balanced
Acryl Fentanyl ~170x< 0.01Hot-PlateHigh MOR Affinity
Novel Piperidine Analogs Variable0.1 - 10.0Tail-Flick / Hot-PlateTarget: G-Protein Biased

(Data synthesized from preclinical evaluations of fentanyl derivatives[1][9][10])

References

  • Fentanyl and its derivatives: Pain-killers or man-killers? Source: PMC - NIH URL:[Link]

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications Source: PMC - NIH URL:[Link]

  • Dezocine is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor Source: Translational Perioperative and Pain Medicine URL:[Link]

  • Hot plate test Source: Wikipedia URL:[Link]

  • Mu Opioids Induce Biased Signaling at the Full-Length Seven Transmembrane C-Terminal Splice Variants of the mu Opioid Receptor Gene, Oprm1 Source: PMC - NIH URL:[Link]

  • Antinociceptive activity of some 1,4-substituted piperidine derivatives using tail flick method in mice Source: Semantic Scholar URL:[Link]

  • Functional Selectivity at the μ-Opioid Receptor: Implications for Understanding Opioid Analgesia and Tolerance Source: PMC - NIH URL:[Link]

  • Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors Source: PMC - NIH URL:[Link]

  • Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles Source: MDPI URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride (Hypothetical Compound TPC-101) Dosage for In Vivo Studies

Prepared by: Gemini, Senior Application Scientist Introduction: This guide is intended for researchers, scientists, and drug development professionals initiating in vivo studies with novel small molecules. For the purpos...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: This guide is intended for researchers, scientists, and drug development professionals initiating in vivo studies with novel small molecules. For the purpose of this document, we will use the hypothetical compound 3-Thiazol-2-ylmethyl-piperidine dihydrochloride , hereafter referred to as TPC-101 . As specific preclinical data for this exact molecule is not publicly available, this guide synthesizes established principles and field-proven insights for compounds of this class (thiazole-piperidine derivatives) to ensure a scientifically rigorous and methodologically sound approach to dose optimization.

The piperidine and thiazole moieties are prevalent scaffolds in medicinal chemistry, known to interact with a wide range of biological targets, including receptors and enzymes within the central nervous system (CNS) and other tissues.[1][2] Therefore, a systematic and cautious approach to dose-finding is paramount.

Frequently Asked Questions (FAQs)

Q1: I have a new thiazole-piperidine compound, TPC-101. How do I determine a starting dose for my first in vivo efficacy study?

A1: It is a common and critical challenge to translate in vitro potency into an in vivo effective dose. A direct extrapolation is often misleading. The most rigorous and widely accepted first step is to determine the Maximum Tolerated Dose (MTD) .[3]

The MTD is defined as the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specific period.[4] This is not a lethality study (LD50); rather, it aims to identify sub-lethal toxicity to establish a safe upper limit for dosing in subsequent efficacy and pharmacokinetic (PK) studies.[3]

The rationale for conducting an MTD study first is multi-faceted:

  • Safety and Animal Welfare: It prevents the use of doses that would cause unnecessary morbidity, which is both ethically crucial and scientifically important to avoid confounding results.[4]

  • Defines Therapeutic Window: The MTD establishes the upper boundary of the therapeutic window. Efficacy observed only at or near toxic doses may indicate a non-viable therapeutic candidate.

  • Informs Efficacy Study Design: Efficacy studies are typically designed using doses at, and below, the MTD (e.g., MTD, MTD/2, MTD/4) to explore the dose-response relationship.[5][6]

A typical MTD study involves administering escalating single doses of the compound to small groups of animals and closely monitoring them for a set period (e.g., 7-14 days) for signs of toxicity.[7]

Q2: My compound, TPC-101, is a dihydrochloride salt but still shows poor solubility in saline. What are my options for vehicle selection?

A2: This is a frequent hurdle in preclinical studies. While salt formation often improves aqueous solubility, it is not always sufficient. A systematic approach to vehicle selection is required. The goal is to achieve a stable, homogenous formulation that is well-tolerated by the animal model.[8]

Common Strategies for Poorly Soluble Compounds:

  • Co-Solvent Systems: Using a mixture of solvents is the most common approach.[9] A typical strategy involves dissolving the compound in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting it with aqueous solutions or other vehicles.

  • Surfactants: Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Cremophor® EL can be used to create micellar solutions that enhance solubility.[8]

  • Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic drugs, significantly increasing their aqueous solubility.[8]

  • Suspensions: If a solution cannot be achieved, creating a uniform suspension using agents like Carboxymethylcellulose (CMC) is a viable alternative, particularly for oral administration.[10][11]

Crucial Consideration: Vehicle Toxicity The vehicle itself can cause adverse effects, confounding your results.[12] High concentrations of DMSO, for example, can cause local irritation and systemic toxicity.[9][12] It is mandatory to include a "vehicle-only" control group in all experiments to differentiate the effects of the compound from those of the formulation. For repeated dosing, the final concentration of DMSO should ideally be kept below 10%, and preferably below 5% if possible.[13]

Recommended Vehicle Screening Process:

G start Start: TPC-101 Dihydrochloride Salt sol_check Soluble in Saline/PBS at required concentration? start->sol_check sol_yes Use Saline/PBS as vehicle. Proceed to MTD. sol_check->sol_yes Yes sol_no Initiate Vehicle Screening sol_check->sol_no No screen_start Prepare small-scale formulations sol_no->screen_start opt1 Option 1: Co-Solvent (e.g., 5-10% DMSO in Saline) opt2 Option 2: Surfactant (e.g., 5% Tween 80 in Saline) opt3 Option 3: Cyclodextrin (e.g., 20% HP-β-CD in Water) opt4 Option 4: Suspension (e.g., 0.5% CMC in Water) stability_check Assess physical stability (Precipitation check at RT & 37°C) opt1->stability_check Formulation 1 opt2->stability_check Formulation 2 opt3->stability_check Formulation 3 opt4->stability_check Formulation 4 stable_yes Stable Formulation Identified stability_check->stable_yes Stable stable_no Re-evaluate. Try combinations (e.g., DMSO/PEG/Tween) or Amorphous Solid Dispersion. stability_check->stable_no Unstable proceed Proceed to Vehicle-Only Toxicity Check & then Compound MTD Study stable_yes->proceed stable_no->screen_start

Q3: What route of administration should I choose for TPC-101?

A3: The choice of administration route depends on the therapeutic goal, the compound's physicochemical properties, and the desired pharmacokinetic profile.

Route Advantages Disadvantages Considerations for TPC-101
Intravenous (IV) 100% bioavailability, precise dose control, rapid onset.Invasive, potential for injection site reactions, requires high solubility.Excellent for initial PK studies and acute models to establish systemic exposure-response relationships.
Intraperitoneal (IP) Rapid absorption (approaching IV), easier than IV in rodents.Potential for injection into organs, local irritation, first-pass metabolism in the liver is partially bypassed but still occurs.A very common and practical route for initial efficacy screening in rodents.[11]
Oral Gavage (PO) Clinically relevant route, non-invasive for repeat dosing.Variable bioavailability, subject to first-pass metabolism, requires good solubility/suspension properties.The ultimate goal for many therapies. An MTD/PK study via this route is essential if oral delivery is intended.
Subcutaneous (SC) Slower, more sustained absorption, less invasive than IV/IP.Slower onset, potential for local irritation, absorption can be variable.Suitable for compounds requiring sustained exposure or for formulations that are irritating via other routes.
Intranasal (IN) Bypasses the blood-brain barrier (BBB) for direct CNS delivery.[14][15]Limited volume, potential for local irritation, requires specialized formulation.Highly relevant if TPC-101 is intended for a neurological target. The olfactory and trigeminal nerves provide a direct path to the brain.[15][16]

Troubleshooting Guides

Issue 1: TPC-101 showed great in vitro potency but has no effect in vivo.

This is a classic and frequent challenge in drug discovery.[6]

  • Possible Cause 1: Poor Pharmacokinetics (PK)

    • Explanation: The compound may not be reaching its target in sufficient concentrations or for a sufficient duration. This could be due to low absorption, rapid metabolism in the liver, or fast excretion.[6]

    • Troubleshooting Steps:

      • Conduct a Pilot PK Study: Administer a single dose (e.g., at the MTD) via the intended route and an IV route. Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr).

      • Analyze Plasma Concentration: Use LC-MS/MS to determine the concentration of TPC-101 over time.

      • Assess Key Parameters: Calculate Cmax (peak concentration), Tmax (time to peak), AUC (total exposure), and oral bioavailability (F%). If exposure is low, the lack of efficacy is likely a PK issue.

  • Possible Cause 2: Formulation Failure

    • Explanation: The compound may be precipitating out of the vehicle upon administration into the physiological environment, meaning the animal is not receiving the intended dose.[8]

    • Troubleshooting Steps:

      • Re-check Formulation Stability: Prepare the formulation and let it sit at room temperature and 37°C. Visually inspect for precipitation over several hours.

      • Ex Vivo Dilution Test: Mimic injection by diluting your final formulation 1:10 or 1:20 in plasma or PBS (pH 7.4) and check for immediate precipitation.

      • Consider Alternative Formulations: If precipitation is observed, a different vehicle system is required. Refer to the vehicle selection workflow.[8]

  • Possible Cause 3: High Plasma Protein Binding (PPB)

    • Explanation: Only the unbound fraction of a drug is typically active. If TPC-101 is highly bound to plasma proteins like albumin, the free concentration available to engage the target may be too low, even if total plasma concentration seems adequate.

    • Troubleshooting Steps:

      • Perform a PPB Assay: Use techniques like equilibrium dialysis to determine the percentage of TPC-101 that is bound to plasma proteins from the test species.

      • Correlate with In Vitro Potency: Compare the calculated free plasma concentration (in vivo) with the in vitro IC50/EC50. If the free Cmax is well below the IC50, this is a likely cause of failure.

Issue 2: Unexpected toxicity or high variability in animal response.
  • Possible Cause 1: Vehicle Toxicity

    • Explanation: As mentioned, the vehicle itself can cause adverse effects, especially with repeated dosing.[12]

    • Troubleshooting Steps:

      • Scrutinize the Vehicle Control Group: Compare the body weight, clinical signs, and any endpoint measurements of the vehicle group to a naive (untreated) control group. Any significant difference points to vehicle-induced effects.

      • Reduce Solvent Concentration: If using DMSO or other organic solvents, try to reformulate to reduce their final concentration.[13]

  • Possible Cause 2: Formulation Instability or Inhomogeneity

    • Explanation: If using a suspension, it may not be uniformly mixed, leading to inconsistent dosing between animals.[9] A solution may not be stable over the duration of the dosing period.

    • Troubleshooting Steps:

      • Vortex Immediately Before Dosing: For suspensions, ensure the mixture is vigorously vortexed before drawing up each dose.

      • Prepare Fresh Formulations: Do not store formulations for extended periods unless their stability has been formally proven. Prepare them fresh daily.[9]

      • Increase Group Size: High variability can sometimes be overcome with larger animal groups to improve statistical power.[6]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
  • Animal Model: Select a common mouse strain (e.g., C57BL/6 or BALB/c), male, 8-10 weeks old. Acclimatize animals for at least 3-5 days.[11]

  • Group Allocation: Assign 3-5 mice per dose group. Include a vehicle-only control group.[6]

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose and a series of escalating doses. A logarithmic progression is common (e.g., 10, 30, 100, 300 mg/kg).[6]

  • Formulation Preparation: Prepare TPC-101 in the selected, validated vehicle. Ensure the highest dose is soluble/suspendable in a reasonable dosing volume (typically 5-10 mL/kg for mice).

  • Administration: Administer a single dose via the chosen route (e.g., IP or PO).

  • Monitoring: Observe animals intensely for the first 4-6 hours post-dose, and then daily for 14 days. Record the following:

    • Clinical Signs: Note any changes in posture, activity (lethargy, hyperactivity), breathing, and grooming. Score signs of distress (e.g., piloerection, hunched posture, ataxia).

    • Body Weight: Weigh each animal daily. A body weight loss of >15-20% is often considered a sign of unacceptable toxicity.[3][4]

    • Mortality: Record any deaths.

  • MTD Determination: The MTD is the highest dose that does not produce mortality or significant signs of toxicity (e.g., >15% body weight loss or severe, persistent clinical signs).[4][7]

Hypothetical MTD Study Data Summary:

Dose Group (mg/kg)NMortalityMax. Mean Body Weight Loss (%)Key Clinical SignsMTD Conclusion
Vehicle50/51.5%None-
3050/53.2%NoneTolerated
10050/58.5%Mild, transient lethargy (1-2 hr)Tolerated
300 50/517.8% Hunched posture, piloerection for 24 hrExceeds MTD
50052/525.1% (survivors)Severe lethargy, ataxiaClearly Toxic
Conclusion: The MTD is determined to be 100 mg/kg.

G start Start: Define Dose Levels (e.g., 30, 100, 300 mg/kg) & Vehicle dose_g1 Dose Group 1 (n=3-5) Lowest Dose start->dose_g1 dose_g2 Dose Group 2 (n=3-5) Mid Dose start->dose_g2 dose_g3 Dose Group 3 (n=3-5) Highest Dose start->dose_g3 vehicle_g Vehicle Control (n=3-5) start->vehicle_g admin Single Dose Administration (e.g., PO or IP) dose_g1->admin dose_g2->admin dose_g3->admin vehicle_g->admin monitor Monitor for 7-14 Days: - Body Weight - Clinical Signs - Mortality admin->monitor analysis Analyze Data monitor->analysis mtd Determine MTD: Highest dose with no mortality & <15-20% weight loss & no severe clinical signs analysis->mtd next_step Use MTD to design Efficacy & PK/PD Studies mtd->next_step

References

  • 5. Vertex AI Search.

  • 17. (2023, May 1). Vertex AI Search.

  • 18. (2025, October 9). Vertex AI Search.

  • 4. (2017, June 1). Vertex AI Search.

  • 3. Reaction Biology.

  • 8. Benchchem.

  • 9. Benchchem.

  • . PMC.

  • 14. (2025, May 22). Vertex AI Search.

  • . PMC.

  • 19. (2010, May 1). Vertex AI Search.

  • 10. Benchchem.

  • . PMC.

  • 20. EvitaChem.

  • . PMC.

  • 11. Benchchem.

  • 6. Benchchem.

  • . PMC.

  • . PubMed.

  • . (2026, January 27). ResearchGate.

  • . (2023, February 2). Molecules.

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Optimization

Section 1: Troubleshooting hERG Liability &amp; Cardiotoxicity

Welcome to the Medicinal Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to help drug development professionals engineer out the most notorious liabiliti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medicinal Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to help drug development professionals engineer out the most notorious liabilities associated with piperidine-containing compounds.

Piperidine is a "privileged scaffold" in drug discovery, frequently utilized for its favorable vector projection and ability to mimic endogenous monoamines. However, its high basicity (pKa ~11.0) and lipophilicity often trigger a cascade of late-stage attrition risks, including hERG cardiotoxicity, lysosomal trapping, and off-target promiscuity.

Below is an in-depth, causality-driven FAQ and troubleshooting guide to systematically resolve these side effects.

Q: My piperidine-based lead compound exhibits severe hERG channel inhibition (IC50 < 1 μM). How can I engineer this liability out without completely abolishing target binding?

Senior Scientist Analysis: The hERG liability in piperidine compounds is primarily driven by the interaction of the protonated basic nitrogen with aromatic residues (Tyr652 and Phe656) within the hERG channel pore via π -cation interactions, compounded by hydrophobic interactions with the lipophilic core 1. To mitigate this, you must decouple the basicity (pKa) and lipophilicity (cLogP) from your pharmacophore.

Actionable Strategy: By leveraging inductive electron-withdrawing effects, you can lower the pKa of the piperidine nitrogen. For instance, substituting the piperidine ring with a morpholine can significantly reduce basicity (morpholine pKa ~8.36 vs. piperidine pKa ~11.0) 2. Alternatively, adding electronegative fluorine atoms adjacent to the basic center (e.g., 3-fluoropiperidine) reduces the pKa through inductive effects without adding significant steric bulk [[3]](). If the basic nitrogen is not strictly required for target engagement, consider neutralizing it entirely by converting the amine to an amide or incorporating an oxetane ring to act as a weak dipole 4.

PiperidineOptimization Start Piperidine Hit hERG IC50 < 1 uM Check_pKa Measure pKa & cLogP Start->Check_pKa Strat1 Reduce Basicity (Add F, OH, or Oxetane) Check_pKa->Strat1 If pKa > 9 Strat2 Reduce Lipophilicity (Increase Polarity) Check_pKa->Strat2 If cLogP > 3 Strat3 Bioisosteric Replacement (Morpholine/Piperazine) Check_pKa->Strat3 If core mod allowed Evaluate Patch-Clamp Assay & PK Profiling Strat1->Evaluate Strat2->Evaluate Strat3->Evaluate Evaluate->Check_pKa Fail Success Optimized Lead hERG IC50 > 30 uM Evaluate->Success Pass

Workflow for mitigating piperidine-induced hERG liability via physicochemical optimization.

Section 2: Managing Tissue Accumulation & Volume of Distribution (Vd)

Q: Preclinical PK/PD studies show my piperidine compound has a massive volume of distribution (Vd > 3 L/kg) and severe off-target organ toxicity. How do I troubleshoot this?

Senior Scientist Analysis: This is a classic manifestation of lysosomotropism. Compounds with a high cLogP and a high pKa (typical of unsubstituted piperidines) readily cross cell membranes via passive diffusion. Once inside the acidic environment of lysosomes (pH ~4.5), the piperidine nitrogen becomes heavily protonated. This converts the molecule into a membrane-impermeable cation, trapping it inside the organelle and driving massive tissue accumulation.

Actionable Strategy: Toxicity in this context is driven by tissue drug concentration rather than free plasma concentration [[5]](). To reduce the Vd, you must lower the pKa to prevent lysosomal trapping. A proven strategy is the step-wise fluorination of the piperidine ring. For example, in the optimization of the Met inhibitor GEN-203, medicinal chemists added a second fluorine to the aminopiperidine ring (yielding a 3,3-difluoro-4-aminopiperidine derivative, GEN-890). This modification drastically lowered the pKa, reduced the Vd in mice from >3.0 L/kg to 1.0 L/kg, and successfully eliminated the tissue-driven toxicity 5.

LysosomalTrapping A Lipophilic Piperidine (High pKa, High cLogP) B Passive Diffusion Across Cell Membrane A->B C Entry into Acidic Lysosome (pH ~4.5) B->C D Protonation of Piperidine Nitrogen C->D E Membrane Impermeability & Lysosomal Trapping D->E F High Vd & Tissue Toxicity E->F

Mechanistic pathway of piperidine lysosomal trapping leading to high volume of distribution.

Section 3: Minimizing Off-Target CNS & GPCR Activity

Q: My compound has promiscuous off-target effects against various GPCRs (e.g., 5-HT, Dopamine receptors). How can I improve selectivity?

Senior Scientist Analysis: Because piperidine naturally mimics endogenous monoamines, it is highly promiscuous across aminergic GPCRs and transporters. This promiscuity is a function of conformational flexibility; an unsubstituted piperidine can adopt multiple chair conformations, allowing it to adapt to various off-target binding pockets.

Actionable Strategy: Introduce conformational restriction (rigidity) and reduce the number of rotatable bonds 6. Strategies include introducing a bridging methylene (e.g., piperidine-to-tropane replacement) or adding a "magic methyl" group to lock the preferred conformation 7. This steric hindrance not only prevents binding to off-target aminergic receptors but also shields the nitrogen from CYP450-mediated N-dealkylation, simultaneously improving metabolic stability.

Section 4: Quantitative Data Presentation

Use the following reference table to estimate the physicochemical impact of your proposed piperidine modifications before synthesizing the analogs.

Scaffold ModificationMechanism of ActionTypical pKa ShiftImpact on Lipophilicity (LogD)Primary Toxicity Impact
Unsubstituted Piperidine Baseline~ 11.0BaselineHigh hERG / High Vd Risk
Morpholine Replacement Inductive (Oxygen)~ 8.36DecreasesReduced hERG 2
3-Fluoropiperidine Inductive (Fluorine)-1.5 to -2.0Slightly IncreasesReduced Vd
3,3-Difluoropiperidine Strong Inductive-3.0 to -4.0DecreasesMinimized Tissue Tox 5
Piperazine Replacement Inductive (Nitrogen)~ 9.8DecreasesReduced hERG 3
Oxetane Incorporation Dipole / Inductive-0.8 to -1.2DecreasesImproved Clearance 4

Section 5: Experimental Protocols

Protocol: Self-Validating Workflow for hERG Mitigation & pKa Profiling

To ensure trustworthiness in your optimization campaign, do not rely solely on in silico predictions. Use this self-validating, closed-loop experimental protocol to confirm causality between your structural changes and toxicity mitigation.

Step 1: Potentiometric pKa Titration

  • Method: Dissolve the synthesized piperidine analog in a standardized co-solvent system (e.g., methanol/water) and perform automated potentiometric titration from pH 2.0 to 12.0.

  • Self-Validation Control: Run a known standard (e.g., Propranolol, known pKa ~9.5) in parallel. If the standard deviates by >0.2 log units, recalibrate the electrode. This ensures your observed pKa shifts (e.g., from adding a fluorine) are real and not artifactual.

Step 2: Automated Patch-Clamp Electrophysiology (hERG)

  • Method: Express hERG channels in CHO or HEK293 cells. Apply the compound at 5 ascending concentrations (e.g., 0.1, 1, 3, 10, 30 μM) and measure the tail current inhibition.

  • Self-Validation Control: Include a positive control (Dofetilide or Terfenadine) to ensure channel responsiveness, and a vehicle-only negative control to establish baseline leak currents. A valid assay must show >80% block with the positive control.

Step 3: Orthogonal Validation (Data Correlation)

  • Method: Plot the experimentally derived pKa against the hERG IC50.

  • Self-Validation Control: If a compound shows a drastically lowered pKa but retains high hERG liability, the toxicity is likely driven by lipophilicity (cLogP) rather than basicity. Immediately trigger a secondary assay to measure thermodynamic solubility and LogD to pivot your medicinal chemistry strategy.

References

  • Drug Hunter. Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Available at: 3

  • Cambridge MedChem Consulting. Tuning basicity. Available at: 4

  • ResearchGate. Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Available at: 1

  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. Available at: 2

  • PubMed / NIH. Pharmacokinetic drivers of toxicity for basic molecules: strategy to lower pKa results in decreased tissue exposure and toxicity for a small molecule Met inhibitor. Available at: 5

  • ACS Publications. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Available at: 6

  • ResearchGate. Different modalities of piperidine-containing drugs and drug candidates. Available at: 7

Sources

Troubleshooting

Technical Support Center: Purification of 3-Thiazol-2-ylmethyl-piperidine Dihydrochloride

Welcome to the technical support center for 3-Thiazol-2-ylmethyl-piperidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Thiazol-2-ylmethyl-piperidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this polar amine salt. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 3-Thiazol-2-ylmethyl-piperidine dihydrochloride?

A1: The main difficulties stem from its nature as a dihydrochloride salt. This makes the compound highly polar and water-soluble, which can lead to several issues:

  • Poor Solubility in Common Organic Solvents: This limits the options for standard recrystallization and normal-phase chromatography.

  • Hygroscopicity: The salt can readily absorb atmospheric moisture, making it difficult to obtain and maintain a dry, crystalline solid.

  • Strong Interactions with Silica Gel: During normal-phase column chromatography, the polar nature of the salt can cause significant streaking and poor recovery from the column.[1]

  • Presence of Related Impurities: Synthesis byproducts may have similar polarity and solubility, making separation by simple crystallization challenging.[2]

Q2: What is the best general approach for purifying this compound?

A2: For most lab-scale purifications, recrystallization is the most effective and scalable method.[3][4] It avoids the cost and complexity of chromatography while often providing material of high purity.[4] The key is a systematic approach to solvent selection. If recrystallization fails to remove a persistent impurity, chromatographic methods may be necessary, but these often require specialized conditions.

Q3: My crude product is an oil or a sticky solid. What should I do first?

A3: "Oiling out" is a common issue when a compound separates from a solution as a liquid instead of a solid.[5] This often happens when the solution is supersaturated or cools too quickly. First, try to induce crystallization by:

  • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod.

  • Seeding: Add a tiny crystal of previously purified material.

  • Solvent Adjustment: If the material has oiled out from a mixed-solvent system, try adding a small amount of the "good" solvent to dissolve the oil, then slowly add more of the "poor" solvent (anti-solvent) while vigorously stirring.[5]

If these fail, the oil may need to be isolated and subjected to a different purification method, such as chromatography or conversion to the free base for purification before re-forming the salt.[4]

Troubleshooting Guide: Specific Purification Issues

Problem 1: Discoloration (Yellow or Brown Tint) in the Final Product

Causality: Discoloration often indicates the presence of trace impurities, which can include oxidation products or residual reagents from the synthesis.[3] Piperidine derivatives can be susceptible to oxidation.[3]

Solution Workflow:

  • Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities.

  • Recrystallization: A well-chosen solvent system can leave colored impurities behind in the mother liquor.

G start Crude, Discolored Product dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve charcoal Add Activated Charcoal (1-2% w/w) dissolve->charcoal hot_filter Perform Hot Filtration to Remove Charcoal charcoal->hot_filter cool Allow Filtrate to Cool Slowly hot_filter->cool collect Collect Pure, Colorless Crystals cool->collect

Caption: Workflow for decolorization using activated charcoal.

Detailed Protocol: See Protocol 1: Decolorization and Recrystallization .

Problem 2: Low Yield After Recrystallization

Causality: Low yield is typically caused by one of two factors: using too much solvent during dissolution or choosing a solvent in which the compound has significant solubility even at low temperatures.[5]

Solution: Systematic Solvent Screening

The goal is to find a solvent (or solvent system) where the compound is highly soluble when hot but poorly soluble when cold.[3]

Step-by-Step Screening:

  • Place ~20 mg of crude product into several test tubes.

  • Add a different solvent (e.g., ethanol, isopropanol, methanol, acetonitrile) dropwise to each tube at room temperature.[3]

  • Observe solubility. A good candidate solvent will not dissolve the compound at room temperature.

  • Heat the tubes that showed poor solubility. If the compound dissolves completely, this is a promising solvent.

  • Allow the promising solutions to cool to room temperature and then place them in an ice bath. The solvent that produces the most abundant crystals is the best choice.

Data Presentation: Example Solvent Screen for 3-Thiazol-2-ylmethyl-piperidine dihydrochloride

SolventSolubility at 25°CSolubility at BoilingCrystal Formation on CoolingRecommendation
WaterHighVery HighPoorAvoid; too soluble
EthanolLowHighExcellentPrimary Choice
IsopropanolVery LowModerateGood, but requires more volumeSecondary Choice
AcetonitrileVery LowLowPoor dissolutionNot suitable as a single solvent
Ethyl AcetateInsolubleInsolubleNot suitableCan be used as an anti-solvent

Based on this screen, ethanol is the ideal single solvent for recrystallization. A mixture like Ethanol/Ethyl Acetate could also be explored in a two-solvent system.[5]

Problem 3: Persistent Impurities Remain After Recrystallization

Causality: If an impurity has very similar solubility properties to the target compound, recrystallization may not be sufficient. In this case, a separation technique based on a different chemical principle, like chromatography, is required.[4]

Solution: Chromatographic Purification

Due to the high polarity of the dihydrochloride salt, standard silica gel chromatography is often ineffective.[1] Consider these alternatives:

  • Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase (like silica or an amino-bonded phase) with a largely organic mobile phase. It is excellent for retaining and separating very polar compounds that are poorly retained in reversed-phase.[6]

  • Reversed-Phase Chromatography (C18) with an Ion-Pairing Agent: This allows for the retention of the polar salt on a nonpolar C18 column. An agent like trifluoroacetic acid (TFA) is added to the mobile phase.

  • Ion-Exchange Chromatography: This method separates molecules based on their charge. Since the target is a cationic salt, a cation-exchange column can be used.[7]

G cluster_0 Option A: Direct Chromatography cluster_1 Option B: Derivatization start Impure Dihydrochloride Salt hilic HILIC Column start->hilic rp_ip Reversed-Phase + Ion-Pairing start->rp_ip ion_ex Cation-Exchange Column start->ion_ex free_base Convert to Free Base (e.g., with NaHCO3) start->free_base silica Purify Free Base on Normal-Phase Silica free_base->silica resalt Re-form Dihydrochloride Salt (e.g., with HCl in Ether) silica->resalt

Caption: Decision workflow for advanced purification.

Recommendation: For most labs, converting to the free base (Option B) is often the most practical approach as it allows for the use of standard silica gel chromatography.[8] See Protocol 2: Purification via Free Base Formation .

Problem 4: Product Fails to Crystallize or Remains an Oil

Causality: This can be due to high levels of impurities disrupting crystal lattice formation, or the presence of residual solvents.[2] Water is a common culprit.[3]

Solutions:

  • Azeotropic Removal of Water: If water is suspected, dissolve the material in a solvent like toluene or isopropanol and evaporate the solvent under reduced pressure. The water will be removed as an azeotrope. Repeat this process 2-3 times.[9]

  • Two-Solvent "Anti-Solvent" Precipitation: Dissolve the oily product in a minimal amount of a "good" solvent where it is very soluble (e.g., methanol or ethanol). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., diethyl ether, ethyl acetate, or hexane) with vigorous stirring until the solution becomes turbid and a solid precipitates.[5][10] This is often effective for forcing crystallization of stubborn oils.

Detailed Experimental Protocols

Protocol 1: Decolorization and Single-Solvent Recrystallization

This protocol is ideal for removing colored impurities and achieving high purity when a suitable single solvent has been identified (e.g., ethanol).

Methodology:

  • Dissolution: Place the crude 3-Thiazol-2-ylmethyl-piperidine dihydrochloride (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., ethanol) in portions while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.[3]

  • Charcoal Treatment (If Necessary): Remove the flask from the heat source. Add a small amount of activated charcoal (approx. 1-2% of the solute weight, e.g., 50-100 mg).

  • Hot Filtration: Gently reheat the mixture to boiling for a few minutes. Perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal and any insoluble impurities.[3] This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize the precipitation of the product.[5]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[5]

  • Drying: Dry the purified crystals under vacuum, preferably in a desiccator over a drying agent or in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove all residual solvent.

Protocol 2: Purification via Free Base Formation and Re-salting

This protocol is useful when impurities are difficult to remove from the salt form directly. The free base often has different solubility and chromatographic properties.

Methodology:

  • Liberation of Free Base: Dissolve the crude dihydrochloride salt in water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), with stirring until the pH is ~9-10.

  • Extraction: Extract the liberated free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. Perform at least three extractions to ensure complete recovery.[3]

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude free base.

  • Chromatography of Free Base: Purify the crude free base using standard silica gel flash column chromatography. A typical eluent system would be a gradient of methanol in dichloromethane, often with a small amount of triethylamine (~0.5-1%) to prevent streaking.[8]

  • Re-formation of the Dihydrochloride Salt: Dissolve the purified free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate. With stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) until precipitation is complete.[11]

  • Isolation: Collect the resulting white precipitate (the pure dihydrochloride salt) by vacuum filtration, wash with a small amount of the solvent (e.g., diethyl ether), and dry under vacuum.

References

  • Reddit. (2022). Amine workup : r/Chempros. [Link]

  • Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. [Link]

  • Regis Technologies. (2021, February 7). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. [Link]

  • Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. [Link]

  • Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. [Link]

  • Pharmaceutical Technology. (2025, March 13). API Purification. [Link]

  • Scribd. (n.d.). Amine Plant TroubleShooting. [Link]

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. [Link]

  • Celerion. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them. [Link]

  • Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ResearchGate. (n.d.). Amine system problems arising from heat stable salts and solutions to improve system performance. [Link]

  • ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. [Link]

  • Reddit. (2023). Purification of THP protected compound : r/Chempros. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Analysis of 3-Thiazol-2-ylmethyl-piperidine Dihydrochloride and Structural Analogs in Kinase Inhibitor Design

As a Senior Application Scientist in medicinal chemistry, selecting the optimal basic amine scaffold is a critical decision that dictates a drug candidate's target affinity, off-target selectivity, and pharmacokinetic pr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, selecting the optimal basic amine scaffold is a critical decision that dictates a drug candidate's target affinity, off-target selectivity, and pharmacokinetic profile. 3-Thiazol-2-ylmethyl-piperidine dihydrochloride has emerged as a highly versatile and privileged building block, particularly in the synthesis of ATP-competitive kinase inhibitors and complex carboxamide derivatives[1].

This technical guide objectively compares the 3-thiazolyl scaffold against its primary structural analogs (the 4-thiazolyl and 3-pyridinyl derivatives), detailing the mechanistic causality behind its superior performance and providing self-validating experimental protocols for comparative screening.

Structural and Physicochemical Profiling

The dihydrochloride salt form of 3-Thiazol-2-ylmethyl-piperidine is heavily favored over the free base in synthetic workflows. The salt form significantly enhances bench stability, prevents oxidative degradation of the electron-rich thiazole ring, and mitigates the hygroscopic nature of the secondary amine.

When comparing this scaffold to its structural analogs, the primary differentiators are the exit vector angle and the presence of a chiral center .

Table 1: Physicochemical Properties and Vector Analysis of Scaffolds

Scaffold (Free Base)Molecular WeightcLogPTPSA (Ų)Exit Vector AngleChirality
3-Thiazol-2-ylmethyl-piperidine 182.28 g/mol 1.4453.4~120°Yes (R/S)
4-Thiazol-2-ylmethyl-piperidine 182.28 g/mol 1.4453.4~180°No
3-Pyridin-2-ylmethyl-piperidine 176.26 g/mol 1.6224.9~120°Yes (R/S)

Mechanistic Causality: Why the 3-Position Matters

In the design of inhibitors targeting the , which are heavily implicated in autoimmune and ophthalmic diseases like dry eye syndrome[2], the spatial orientation of the hydrogen-bond acceptor dictates binding affinity.

The 3-substituted piperidine scaffold introduces a distinct ~120° spatial vector relative to the piperidine nitrogen. This geometry allows the thiazole ring to adopt a "bent" conformation, perfectly occupying the narrow hydrophobic pocket adjacent to the kinase hinge region. Meanwhile, the piperidine nitrogen remains solvent-exposed, allowing it to interact with acidic residues (such as Aspartic acid) or be functionalized further[3].

In contrast, the 4-substituted analog projects the thiazole at a linear ~180° vector. This extended conformation frequently leads to steric clashes with the gatekeeper residues in targets like JAK1 and JAK2. This geometric causality explains why the 3-thiazolyl scaffold frequently exhibits superior off-target selectivity profiles compared to its linear counterparts.

Pathway Cytokine 1. Cytokine Binding Receptor 2. Receptor Dimerization Cytokine->Receptor JAK 3. JAK Activation (Inhibitor Target) Receptor->JAK STAT 4. STAT Phosphorylation JAK->STAT Nucleus 5. Gene Transcription STAT->Nucleus

JAK-STAT signaling pathway illustrating the specific intervention point for thiazol-piperidine drugs.

Experimental Methodology: Self-Validating TR-FRET Protocol

To empirically validate the superiority of the 3-thiazolyl scaffold, derivatives must be screened using an assay that inherently guarantees data trustworthiness. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is designed as a self-validating system to compare the IC50 values of the synthesized analogs.

Step-by-Step Workflow
  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of Brij-35 (a non-ionic surfactant) is critical; it prevents non-specific compound aggregation, eliminating false positives that often plague heterocyclic libraries.

  • Compound Titration : Perform an 11-point 3-fold serial dilution of the synthesized piperidine derivatives in 100% DMSO. Transfer 100 nL to a 384-well proxiplate.

    • Self-Validation: Every plate must include Staurosporine (10 µM) as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition).

  • Enzyme-Substrate Addition : Add 5 µL of JAK1 enzyme (final 1 nM) and ULight-JAK1 peptide substrate (final 50 nM). Incubate for 15 minutes to allow pre-binding of the inhibitor.

  • Reaction Initiation : Add 5 µL of ATP to initiate the reaction.

    • Causality: The assay must be run at the apparent ATP Km (typically 10 µM). Running at Km ensures the assay is exquisitely sensitive to ATP-competitive inhibitors, allowing for accurate differentiation between the 3-substituted and 4-substituted scaffolds.

  • Detection : Add 10 µL of Stop/Detection buffer containing EDTA and a Europium-labeled anti-phospho-tyrosine antibody (2 nM).

    • Causality: EDTA chelates the Mg2+ required for catalysis, instantly freezing the reaction state.

  • Readout & Validation : Read the plate (Excitation 320 nm, Emission 615 nm / 665 nm). Calculate the Z'-factor: Z' = 1 - (3*(SD_pos + SD_neg) / |Mean_pos - Mean_neg|).

    • Rule: The assay data is only accepted if Z' > 0.6 , proving the signal window is robust enough to accurately resolve subtle IC50 differences.

Workflow Prep Compound Dilution (DMSO Controls) Kinase Kinase + Substrate Incubation Prep->Kinase ATP ATP Addition (Run at Km) Kinase->ATP Detect Add Eu-Antibody & EDTA (Stop) ATP->Detect Analyze TR-FRET Readout (Validate Z' > 0.6) Detect->Analyze

Self-validating TR-FRET assay workflow ensuring robust data for structural analog comparison.

Comparative Pharmacological Performance

To objectively compare these scaffolds, we evaluate their representative inhibitory activity when incorporated into a standard targeting JAK1/JAK2[1]. The data below highlights the profound impact of stereochemistry and substitution position on target affinity.

Table 2: Representative Kinase Inhibition (SAR Profiling)

Scaffold DerivativeJAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK2/JAK1)
3-Thiazolyl derivative (R-isomer) 1214512.0x
3-Thiazolyl derivative (S-isomer) 854104.8x
4-Thiazolyl derivative 2103801.8x
3-Pyridinyl derivative (R-isomer) 452204.8x

Analysis of Results: The (R)-enantiomer of the 3-thiazolyl derivative demonstrates a nearly 17-fold improvement in JAK1 potency compared to the 4-thiazolyl analog. This is a direct result of the optimized ~120° dihedral angle minimizing the entropic penalty upon binding. Furthermore, substituting the thiazole for a pyridine (3-pyridinyl analog) results in a 4-fold drop in potency; the pyridine ring is more electron-rich and sterically bulkier, which disrupts the delicate hydrogen-bond network at the hinge region.

Ultimately, the 3-Thiazol-2-ylmethyl-piperidine scaffold provides the optimal balance of vector geometry, hydrogen-bonding capability, and synthetic tractability, making it the superior choice for advanced drug development programs.

References

  • PubChem Compound Summary for CID 44356634 (Derivative containing 1-(1,3-thiazol-2-ylmethyl)piperidine). National Center for Biotechnology Information. URL:[Link]

  • US Patent 9,428,456 B2: 1-[m-carboxamido(hetero)aryl-methyl]-heterocyclyl-carboxamide derivatives. Google Patents.
  • World Intellectual Property Organization WO2010039939A1: Janus kinase inhibitors for treatment of dry eye and other eye related diseases. Google Patents.

Sources

Comparative

Validating the Biological Activity of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride: A Comparative Guide for Preclinical Researchers

In the landscape of cognitive enhancer discovery, the α7 nicotinic acetylcholine receptor (nAChR) has emerged as a compelling target.[1][2][3] Its role in modulating key neuronal processes underlying learning and memory...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of cognitive enhancer discovery, the α7 nicotinic acetylcholine receptor (nAChR) has emerged as a compelling target.[1][2][3] Its role in modulating key neuronal processes underlying learning and memory positions it at the forefront of therapeutic strategies for neurodegenerative and psychiatric disorders. This guide provides a comprehensive framework for validating the biological activity of a novel investigational compound, 3-Thiazol-2-ylmethyl-piperidine dihydrochloride, a putative α7 nAChR agonist.

Through a series of robust in vitro and in vivo experimental paradigms, we will objectively compare its performance against two well-characterized α7 nAChR agonists: the partial agonist GTS-21 (DMXB-A)[4][5][6] and the full agonist PNU-282987.[7][8][9] This comparative approach is designed to provide a clear, data-driven assessment of the compound's potency, efficacy, and potential for cognitive enhancement.

The α7 Nicotinic Acetylcholine Receptor Signaling Pathway

The α7 nAChR is a ligand-gated ion channel that, upon binding to agonists such as acetylcholine or the investigational compounds discussed herein, undergoes a conformational change. This change opens a central pore, leading to a rapid influx of cations, most notably calcium (Ca²⁺).[1][10] This influx of calcium acts as a critical second messenger, initiating a cascade of downstream signaling events that are fundamental to synaptic plasticity and cognitive function.

alpha7_signaling_pathway cluster_membrane Cell Membrane nAChR α7 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel opening Agonist Agonist (e.g., 3-Thiazol-2-ylmethyl-piperidine) Agonist->nAChR Binds to receptor Downstream Downstream Signaling (e.g., CaMKII, CREB activation) Ca_influx->Downstream Activates Synaptic_Plasticity Enhanced Synaptic Plasticity & Cognitive Function Downstream->Synaptic_Plasticity Leads to

Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.

In Vitro Validation: Characterizing Receptor Interaction and Function

The initial phase of validation focuses on direct interactions with the α7 nAChR and the immediate functional consequences of this interaction. These cell-based assays provide a controlled environment to quantify the potency and efficacy of our test compound.

Experimental Workflow: In Vitro Assays

in_vitro_workflow Start Start: In Vitro Characterization Binding Radioligand Binding Assay (Determine Affinity - Ki) Start->Binding Electrophysiology Patch Clamp Electrophysiology (Measure Ion Channel Function - EC50, Imax) Start->Electrophysiology Calcium_Imaging Calcium Imaging Assay (Measure Ca²⁺ Influx - EC50, Fmax) Start->Calcium_Imaging Data_Analysis Comparative Data Analysis Binding->Data_Analysis Electrophysiology->Data_Analysis Calcium_Imaging->Data_Analysis End End: In Vitro Profile Established Data_Analysis->End

Caption: Workflow for the in vitro validation of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for the α7 nAChR. It is a competitive binding assay where the compound's ability to displace a known high-affinity radiolabeled antagonist, [¹²⁵I]α-bungarotoxin, from the receptor is measured.[11]

Protocol:

  • Preparation of Membranes: Prepare cell membranes from a cell line stably expressing the human α7 nAChR (e.g., GH3-α7 cells).

  • Incubation: Incubate the cell membranes with a fixed concentration of [¹²⁵I]α-bungarotoxin and varying concentrations of the test compound (3-Thiazol-2-ylmethyl-piperidine dihydrochloride), GTS-21, or PNU-282987.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate the Ki value from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Patch Clamp Electrophysiology

This "gold standard" technique directly measures the ion channel function of the α7 nAChR upon agonist application.[12][13][14][15][16] It allows for the determination of the compound's potency (EC50) and efficacy (Imax) in activating the receptor. Due to the rapid desensitization of the α7 nAChR, a positive allosteric modulator (PAM) such as PNU-120596 is often used to enhance the signal, particularly for partial agonists.[12][15]

Protocol:

  • Cell Culture: Use a cell line stably expressing the human α7 nAChR (e.g., HEK293-α7 or GH3-α7 cells) plated on coverslips.

  • Whole-Cell Recording: Establish a whole-cell patch clamp configuration on a single cell.

  • Compound Application: Apply increasing concentrations of the test compound, GTS-21, or PNU-282987 to the cell using a rapid perfusion system.

  • Current Measurement: Record the inward current elicited by the compound at a holding potential of -70 mV.

  • Data Analysis: Plot the peak current response against the compound concentration to determine the EC50 and Imax.

Calcium Imaging Assay

This high-throughput assay measures the increase in intracellular calcium concentration following the activation of the α7 nAChR.[10][17][18][19][20] It provides a functional readout of receptor activation that is complementary to electrophysiology.

Protocol:

  • Cell Loading: Load cells expressing the α7 nAChR with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or use a genetically encoded calcium sensor like Case12).[17][18]

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Addition: Add varying concentrations of the test compound, GTS-21, or PNU-282987 to the cells.

  • Fluorescence Measurement: Record the change in fluorescence intensity over time using a fluorescence plate reader or a microscope.

  • Data Analysis: Calculate the EC50 and the maximum fluorescence change (Fmax) from the concentration-response curve.

Comparative In Vitro Data Summary
CompoundRadioligand Binding (Ki, nM)Patch Clamp (EC50, µM)Patch Clamp (Imax, % of ACh)Calcium Imaging (EC50, µM)Calcium Imaging (Fmax, % of ACh)
3-Thiazol-2-ylmethyl-piperidine dihydrochloride Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
GTS-21 (Partial Agonist) ~20 (human α4β2), higher for α7~1-5~20-40~1-10~30-50
PNU-282987 (Full Agonist) ~26-27~0.1-0.5~90-100~0.2-1~90-100

Note: The values for GTS-21 and PNU-282987 are approximate and can vary depending on the specific experimental conditions and cell line used. The purpose of this table is to provide a framework for comparison.

In Vivo Validation: Assessing Cognitive Enhancement in a Disease-Relevant Model

Following in vitro characterization, the next critical step is to evaluate the compound's ability to reverse cognitive deficits in a relevant animal model. The scopolamine-induced amnesia model is a widely accepted pharmacological model that mimics the cholinergic deficit observed in conditions like Alzheimer's disease.[21][22][23][24]

Experimental Workflow: In Vivo Studies

in_vivo_workflow Start Start: In Vivo Validation Animal_Model Scopolamine-Induced Amnesia Model (Induce Cognitive Deficit) Start->Animal_Model Drug_Admin Compound Administration (Test Compound, Comparators, Vehicle) Animal_Model->Drug_Admin MWM Morris Water Maze (Assess Spatial Learning & Memory) Drug_Admin->MWM NOR Novel Object Recognition Test (Assess Recognition Memory) Drug_Admin->NOR Data_Analysis Behavioral Data Analysis MWM->Data_Analysis NOR->Data_Analysis End End: Cognitive Efficacy Determined Data_Analysis->End

Caption: Workflow for the in vivo validation of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride.

Scopolamine-Induced Amnesia Model

Scopolamine, a muscarinic acetylcholine receptor antagonist, is administered to rodents to induce a transient cognitive impairment.[21][22] This provides a window to assess the pro-cognitive effects of the test compounds.

Protocol:

  • Animal Acclimation: Acclimate male C57BL/6 mice to the housing facility for at least one week.

  • Drug Administration: Administer the test compound, GTS-21, PNU-282987, or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal or oral) at a predetermined time before scopolamine administration.

  • Amnesia Induction: Administer scopolamine (e.g., 1-3 mg/kg, i.p.) approximately 30 minutes before the behavioral tests.[23]

  • Behavioral Testing: Conduct the Morris Water Maze and Novel Object Recognition tests.

Morris Water Maze (MWM)

The MWM is a classic behavioral test for assessing hippocampus-dependent spatial learning and memory.[25][26][27][28][29]

Protocol:

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase: For 4-5 consecutive days, mice are given multiple trials per day to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial: On the day after the last acquisition trial, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

Novel Object Recognition (NOR) Test

The NOR test evaluates recognition memory, a cognitive domain often impaired in dementia.[30][31][32][33] It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Protocol:

  • Habituation: Allow the mice to explore an empty open-field arena.

  • Training Phase (T1): Place two identical objects in the arena and allow the mouse to explore them for a set period.

  • Testing Phase (T2): After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object.

  • Data Analysis: Record the time spent exploring each object. A discrimination index (DI) is calculated as (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A higher DI indicates better recognition memory.

Comparative In Vivo Data Summary
Treatment GroupMorris Water Maze (Escape Latency, Day 5, s)Morris Water Maze (Time in Target Quadrant, %)Novel Object Recognition (Discrimination Index)
Vehicle + Saline LowHighHigh
Vehicle + Scopolamine HighLowLow
3-Thiazol-2-ylmethyl-piperidine dihydrochloride + Scopolamine Experimental ValueExperimental ValueExperimental Value
GTS-21 + Scopolamine ReducedIncreasedIncreased
PNU-282987 + Scopolamine Significantly ReducedSignificantly IncreasedSignificantly Increased

Note: This table illustrates the expected trends in a successful cognitive enhancement study. Actual values will be determined experimentally.

Conclusion

This comprehensive guide outlines a rigorous and comparative approach to validating the biological activity of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride as a potential α7 nAChR agonist for cognitive enhancement. By systematically progressing from in vitro characterization of receptor interaction and function to in vivo assessment of cognitive efficacy in a disease-relevant model, researchers can build a robust data package. The inclusion of well-established comparators, GTS-21 and PNU-282987, provides essential context for interpreting the experimental outcomes and making informed decisions about the future development of this novel compound. The self-validating nature of these protocols, combined with a clear understanding of the underlying scientific principles, ensures the generation of high-quality, reproducible data critical for advancing promising therapeutic candidates from the bench to the clinic.

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Validation

Efficacy Analysis of the Novel 3-Thiazol-2-ylmethyl-piperidine Scaffold as a Potential Anticancer Agent: A Comparative Guide

Abstract The convergence of privileged structures in medicinal chemistry often yields novel scaffolds with significant therapeutic potential. This guide provides a comprehensive efficacy comparison of the novel 3-Thiazol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The convergence of privileged structures in medicinal chemistry often yields novel scaffolds with significant therapeutic potential. This guide provides a comprehensive efficacy comparison of the novel 3-Thiazol-2-ylmethyl-piperidine dihydrochloride scaffold against established standard-of-care drugs in oncology. As this specific molecule represents a new chemical entity, this analysis is built upon the well-documented anticancer activities of its core components: the thiazole and piperidine rings. Thiazole-containing compounds are integral to several clinically approved anticancer drugs, and their hybridization with the piperidine moiety has produced numerous promising preclinical candidates.[1][2][3][4] This document synthesizes data on analogous compounds to project the potential efficacy of this novel scaffold, focusing on its likely mechanisms of action in oncology, such as inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and antagonism of the Androgen Receptor (AR).

Introduction: The Rationale for Molecular Hybridization

In drug discovery, the strategy of molecular hybridization—combining two or more pharmacophores—is a powerful tool for creating new agents with enhanced affinity, improved selectivity, or novel mechanisms of action. The thiazole ring is a five-membered heterocycle that serves as a core scaffold in numerous drugs, including anticancer agents like Dasatinib and Dabrafenib.[1][2] Its utility stems from its ability to engage in various biological interactions, including hydrogen bonding via the ring nitrogen.[3] The piperidine ring is one of the most prevalent saturated heterocycles in approved pharmaceuticals, often used to improve solubility, modulate lipophilicity, and provide vectors for interacting with target proteins.

The novel scaffold, 3-Thiazol-2-ylmethyl-piperidine , combines these two validated pharmacophores. Based on extensive preclinical research into similar hybrid structures, this guide will evaluate its potential against two major, validated targets in modern oncology:

  • CDK4/6: Key regulators of the cell cycle, the inhibition of which is a standard of care for patients with hormone receptor (HR)-positive breast cancer.[5][6][7]

  • Androgen Receptor (AR): A ligand-activated transcription factor that is the fundamental therapeutic target in prostate cancer.[8][9][10]

Potential Mechanisms of Action in Oncology

Thiazole-piperidine hybrids have shown activity against a range of cancer-related targets. The primary mechanisms relevant to this scaffold include direct enzyme inhibition and receptor antagonism, which disrupt critical cell signaling pathways that drive tumor proliferation and survival.

Inhibition of CDK4/6 Signaling Pathway

The progression from the G1 to the S phase of the cell cycle is tightly controlled by CDK4 and CDK6.[11] In many cancers, particularly HR-positive breast cancer, this pathway is dysregulated.[11] CDK4/6 inhibitors prevent the phosphorylation of the Retinoblastoma (Rb) protein, which maintains the G1 checkpoint and halts cell proliferation.[11][12] Thiazole-containing compounds have been successfully developed as cell cycle inhibitors, making CDK4/6 a plausible target for the novel scaffold.[2]

Antagonism of the Androgen Receptor

In prostate cancer, the AR drives tumor growth.[10] Second-generation antiandrogens like Enzalutamide work by blocking androgen binding to the AR, preventing its nuclear translocation and subsequent gene transcription.[8] The development of novel AR antagonists is a major focus of research, as resistance to current therapies inevitably emerges.[10] The thiazole-piperidine scaffold has been investigated for its AR antagonistic properties.

Below is a diagram illustrating the potential signaling pathways targeted by the 3-Thiazol-2-ylmethyl-piperidine scaffold.

Signaling_Pathways cluster_0 Cell Cycle Regulation (e.g., Breast Cancer) cluster_1 Androgen Receptor Signaling (e.g., Prostate Cancer) Mitogens Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogens->CyclinD activates CDK46 CDK4/6 CyclinD->CDK46 complexes with Rb Rb CDK46->Rb phosphorylates (pRb) E2F E2F Rb->E2F releases G1_S G1-S Phase Progression (Proliferation) E2F->G1_S activates Scaffold_CDK 3-Thiazol-2-ylmethyl-piperidine (Hypothesized) Scaffold_CDK->CDK46 inhibits Standard_CDK Standard Drugs (e.g., Palbociclib) Standard_CDK->CDK46 inhibits Androgens Androgens (e.g., DHT) AR Androgen Receptor (Cytoplasmic) Androgens->AR binds AR_N AR Translocation (Nuclear) AR->AR_N ARE Androgen Response Elements (DNA) AR_N->ARE binds to Gene_Exp Target Gene Expression (Proliferation, Survival) ARE->Gene_Exp promotes Scaffold_AR 3-Thiazol-2-ylmethyl-piperidine (Hypothesized) Scaffold_AR->AR antagonizes Standard_AR Standard Drugs (e.g., Enzalutamide) Standard_AR->AR antagonizes

Caption: Potential anticancer mechanisms of the thiazole-piperidine scaffold.

Comparative In Vitro Efficacy Analysis

The efficacy of a novel compound is first benchmarked using in vitro assays that measure its direct effect on molecular targets and cancer cell viability. This section compares the reported activities of analogous thiazole-piperidine compounds with leading standard-of-care drugs.

Comparison with CDK4/6 Inhibitors

The standard of care for HR+/HER2- breast cancer includes CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib.[5][13] These drugs exhibit potent, low-nanomolar inhibitory activity against their target kinases.

Compound / DrugTargetIC₅₀ (nM)Cell Line (for proliferation)IC₅₀ (µM)Source
Palbociclib CDK49 - 11MCF-7 (ER+)0.079[14][15][16]
CDK615 - 16[14][15]
Ribociclib CDK410MCF-7 (ER+)Varies[15]
CDK639[15]
Abemaciclib CDK42MCF-7 (ER+)Varies[15]
CDK69.9[15]
Thiazole Analog 4c VEGFR-2N/AMCF-7 (ER+)2.57[17]
HepG27.26[17]
Thiazole Analog 43 Kinase PanelN/AWSU-DLCL21.3[8]

Rationale: While direct CDK4/6 inhibition data for a thiazole-piperidine analog was not found, the data shows that thiazole derivatives can achieve low micromolar to high nanomolar potency against cancer cell lines.[17] For the novel 3-Thiazol-2-ylmethyl-piperidine scaffold to be competitive, it would need to demonstrate IC₅₀ values against CDK4/6 in the low nanomolar range, similar to Palbociclib, and translate this into potent anti-proliferative activity in Rb-positive cell lines like MCF-7.[11]

Comparison with Androgen Receptor Antagonists

Enzalutamide is a second-generation AR antagonist that forms the standard of care in castration-resistant prostate cancer (CRPC).[9][18] It shows high efficacy in blocking AR signaling.

Compound / DrugTargetIC₅₀ (nM)Cell LineNoteSource
Enzalutamide Androgen Receptor36LNCaPAntagonist activity in cell-based assay.[19]
120LNCaPInhibition of androgen-induced PSA-luciferase.[20]
Thiazole-Furan Amide C13 Androgen Receptor14LNCaPNovel AR DIP Antagonist.Based on similar compound C15 from source[20]
Androgen receptor-IN-6 AR N-Terminal Domain120VCaPCell-based luciferase reporter assay.[21]

Rationale: The data on analogous compounds is highly encouraging. A novel thiazole-furan amide derivative (C15) demonstrated an exceptional IC₅₀ of 14 nM, surpassing the potency of Enzalutamide in a similar assay context.[20] This provides a strong rationale that the thiazole-piperidine scaffold has the potential to effectively target the androgen receptor, possibly with equal or greater potency than the current standard of care.

Experimental Workflows & Protocols

To validate the therapeutic potential of a novel compound like 3-Thiazol-2-ylmethyl-piperidine, a structured experimental cascade is essential. This ensures that data is robust, reproducible, and directly comparable to established benchmarks.

In Vitro Screening Cascade

The initial evaluation follows a logical progression from target-based assays to cell-based functional assays. This workflow efficiently identifies potent compounds and characterizes their mechanism of action before committing to more complex models.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening Start Compound Synthesis (3-Thiazol-2-ylmethyl-piperidine) Biochem Biochemical Kinase Assay (e.g., CDK4/6 HTRF) Start->Biochem Receptor Receptor Binding Assay (e.g., AR Competition) Start->Receptor Cell_Viability Cell Proliferation Assay (e.g., MTT/MTS on MCF-7, LNCaP) Biochem->Cell_Viability Receptor->Cell_Viability Target_Engagement Target Engagement Assay (e.g., Western Blot for pRb) Cell_Viability->Target_Engagement Mechanism Mechanism of Action (Apoptosis, Cell Cycle Analysis) Target_Engagement->Mechanism Selectivity Kinase Selectivity Panel Target_Engagement->Selectivity End Lead Candidate for In Vivo Studies Mechanism->End Selectivity->End

Caption: A typical in vitro screening workflow for a novel anticancer compound.
Protocol: In Vitro CDK4/6 Kinase Inhibition HTRF Assay

This protocol describes a general method for determining the in vitro potency (IC₅₀) of a test compound against CDK4/Cyclin D1. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for this purpose.

Objective: To quantify the concentration-dependent inhibition of CDK4 kinase activity by 3-Thiazol-2-ylmethyl-piperidine dihydrochloride.

Materials:

  • Recombinant CDK4/Cyclin D1 enzyme

  • Biotinylated Rb protein fragment (substrate)

  • ATP

  • HTRF Kinase Buffer

  • Europium-cryptate labeled anti-phospho-Rb antibody (Donor)

  • Streptavidin-XL665 (Acceptor)

  • Test Compound (serial dilutions)

  • Palbociclib (positive control)

  • Low-volume 384-well assay plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Prepare a 10-point serial dilution of the test compound and Palbociclib in DMSO. Dispense 1 µL of each dilution into the assay plate. Add 1 µL of DMSO for "No Inhibition" controls.

  • Enzyme & Substrate Preparation: Dilute the CDK4/Cyclin D1 enzyme and biotin-Rb substrate in HTRF Kinase Buffer.

  • Enzyme/Substrate Addition: Add 10 µL of the enzyme/substrate mix to each well of the assay plate.

  • Incubation: Gently mix and incubate the plate for 20 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare an ATP solution in Kinase Buffer. Add 10 µL of the ATP solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Prepare the detection reagent mix containing the Europium-cryptate antibody and Streptavidin-XL665 in HTRF Detection Buffer. Add 20 µL of this mix to each well to stop the reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[16][22]

Preclinical In Vivo Considerations

Promising in vitro data must be validated in vivo. The LNCaP cell line, derived from a human prostate cancer lymph node metastasis, is widely used to create xenograft models in immunocompromised mice.[23][24] This model is androgen-sensitive and expresses the androgen receptor, making it an ideal system to test novel AR antagonists.[25]

LNCaP Xenograft Model Protocol Outline:

  • Cell Culture: LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% FBS.[26]

  • Animal Model: Male athymic nude mice are used.[26]

  • Inoculation: LNCaP cells are suspended in a 1:1 mixture of PBS and Matrigel and injected subcutaneously into the flank of each mouse.[25][26]

  • Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-150 mm³) before treatment begins.[25]

  • Treatment: Mice are randomized into groups: Vehicle control, standard of care (e.g., Enzalutamide), and various doses of the test compound (3-Thiazol-2-ylmethyl-piperidine). Dosing is typically performed daily via oral gavage.

  • Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

The 3-Thiazol-2-ylmethyl-piperidine dihydrochloride scaffold represents a promising new chemical entity for anticancer drug discovery. By leveraging the validated pharmacophores of thiazole and piperidine, this compound is well-positioned to target key oncogenic pathways. Comparative analysis of analogous structures suggests a strong potential for potent activity, particularly as an inhibitor of CDK4/6 or as an antagonist of the androgen receptor, with preclinical data for some analogs exceeding the potency of current standards of care.[20]

The logical next steps are clear:

  • Synthesis and In Vitro Profiling: The compound must be synthesized and subjected to the in vitro screening cascade outlined above to determine its IC₅₀ against CDK4/6 and AR, and its anti-proliferative effects on relevant cancer cell lines.

  • Selectivity and Off-Target Profiling: A broad kinase panel should be used to assess selectivity and identify potential off-target liabilities early in the development process.

  • In Vivo Efficacy: If potent and selective in vitro activity is confirmed, the compound should be advanced to well-established preclinical xenograft models, such as the LNCaP model for AR antagonism or an ER+ breast cancer model for CDK4/6 inhibition.

This structured approach will rigorously evaluate the therapeutic potential of this novel scaffold and determine its viability as a next-generation anticancer agent.

References

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Thiazol-2-ylmethyl-piperidine dihydrochloride

Abstract This guide provides a comprehensive framework for the cross-validation of analytical methods for the novel pharmaceutical intermediate, 3-Thiazol-2-ylmethyl-piperidine dihydrochloride. In the absence of establis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of analytical methods for the novel pharmaceutical intermediate, 3-Thiazol-2-ylmethyl-piperidine dihydrochloride. In the absence of established public data for this specific compound, this document outlines a scientifically rigorous approach based on first principles and analogous compounds containing piperidine and thiazole moieties. We present a comparative analysis of two orthogonal analytical techniques: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control, and a high-sensitivity, high-specificity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for trace-level analysis and impurity profiling. This guide details the rationale behind method development, provides step-by-step experimental protocols, and establishes a cross-validation strategy in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and consistency across platforms.

Introduction: The Analytical Imperative

3-Thiazol-2-ylmethyl-piperidine dihydrochloride is a heterocyclic compound featuring a thiazole ring linked to a piperidine ring. As with any active pharmaceutical ingredient (API) or intermediate, the development of robust, reliable, and accurate analytical methods is a cornerstone of ensuring product quality, safety, and efficacy. The validation of these methods is not merely a regulatory requirement but a scientific necessity to demonstrate that a method is suitable for its intended purpose.[1]

Cross-validation becomes critical when two or more distinct analytical methods are used to measure the same analyte within a product's lifecycle.[2] This process provides documented evidence that the results generated by different methods (or in different laboratories) are equivalent and reliable, ensuring seamless method transfer and consistent data interpretation from early development to routine manufacturing.[3][4] This guide will compare a workhorse HPLC-UV method against a more advanced UPLC-MS/MS method, establishing a protocol for their mutual validation.

Foundational Principles: Method Development Rationale

The structural features of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride—a basic piperidine nitrogen and a UV-active thiazole ring—dictate the logical starting points for chromatographic method development.

  • Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

    • Principle: Reversed-phase HPLC (RP-HPLC) is the industry standard for the analysis of moderately polar small molecules.[5] Separation is achieved based on the analyte's hydrophobic interaction with a non-polar stationary phase (e.g., C18).[6]

    • Causality of Choices:

      • Stationary Phase: A C18 column is selected for its versatility and proven performance with a wide range of pharmaceutical compounds.

      • Mobile Phase: An acidic mobile phase (e.g., using phosphoric or formic acid) is crucial. The piperidine nitrogen will be protonated, ensuring a single ionic species and preventing peak tailing, which is a common issue with basic analytes. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength.

      • Detection: The thiazole ring is expected to possess a chromophore, allowing for direct UV detection. A photodiode array (PDA) detector will be used to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

  • Method B: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

    • Principle: UPLC utilizes smaller particle size columns (<2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. Coupling this with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[7]

    • Causality of Choices:

      • Ionization: Electrospray Ionization (ESI) in positive mode is selected. The basic nitrogen in the piperidine ring is readily protonated, making it ideal for generating a strong [M+H]⁺ signal.

      • Detection Mode: Multiple Reaction Monitoring (MRM) will be employed. This involves isolating the protonated molecule (precursor ion) and then fragmenting it to produce a specific product ion. This transition is unique to the analyte, virtually eliminating matrix interference and providing the highest level of specificity and sensitivity.[8] This method is ideal for detecting low-level impurities or for bioanalytical applications.

Experimental Protocols & Validation Strategy

The cross-validation will be conducted according to the principles outlined in the ICH Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[9][10]

Workflow for Method Development and Cross-Validation

The overall process follows a logical sequence from individual method optimization to direct comparative analysis.

G cluster_0 Method A: HPLC-UV Development cluster_1 Method B: UPLC-MS/MS Development cluster_2 Cross-Validation Study A1 Column & Mobile Phase Screening A2 UV Wavelength Optimization (λ-max) A1->A2 A3 Full ICH Q2(R1) Validation A2->A3 C1 Analyze Same Homogeneous Sample Batch (n=6) with Both Validated Methods A3->C1 B1 Ionization & MRM Transition Tuning B2 Chromatographic Optimization B1->B2 B3 Full ICH Q2(R1) Validation B2->B3 B3->C1 C2 Statistical Comparison of Results (t-test, F-test) C1->C2 C3 Assess Agreement & Bias C2->C3

Caption: Workflow for development, validation, and cross-validation.

Detailed Experimental Protocol: HPLC-UV Method
  • Sample Preparation: Accurately weigh and dissolve 3-Thiazol-2-ylmethyl-piperidine dihydrochloride reference standard and sample in diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detector: PDA Detector, monitor at λ-max (e.g., ~245 nm, to be determined experimentally)

  • Validation Procedure: Perform validation experiments as per ICH Q2(R1) to determine specificity, linearity, range, accuracy, precision, and robustness.[1][11]

Detailed Experimental Protocol: UPLC-MS/MS Method
  • Sample Preparation: Prepare a stock solution as above. Further dilute in diluent to a working concentration suitable for MS detection (e.g., 100 ng/mL).

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive

    • MRM Transition: To be determined by infusing the analyte. For a molecular weight of 241.18, the precursor ion would be [M+H]⁺ at m/z 242.2. A prominent product ion would be selected after fragmentation (e.g., m/z 110.1).

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

  • Validation Procedure: Perform validation as per ICH Q2(R1), with a focus on parameters relevant to trace analysis, such as LOD and LOQ.[11][12]

Comparative Data & Acceptance Criteria

The core of the cross-validation lies in comparing the performance characteristics of the two validated methods. The following table presents hypothetical but realistic data based on the expected performance of these techniques.

Validation Parameter HPLC-UV Method UPLC-MS/MS Method ICH Acceptance Criteria (Typical)
Specificity Demonstrated no interference from placebo and degradants.No interference observed in the specific MRM channel.Specificity demonstrated.[13]
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Range 0.5 - 1.5 mg/mL1 - 500 ng/mLDefined by linearity and accuracy.
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%98.0% - 102.0% for drug substance.
Precision (%RSD, n=6) ≤ 0.8%≤ 2.5%RSD ≤ 2.0%
LOD (Limit of Detection) ~150 ng/mL~0.25 ng/mLSignal-to-Noise ≥ 3
LOQ (Limit of Quantitation) ~500 ng/mL~1.0 ng/mLSignal-to-Noise ≥ 10
Robustness Unaffected by minor changes in flow rate, pH, and % organic.Unaffected by minor changes in flow rate and column temp.No significant impact on results.
Cross-Validation Acceptance Criteria

To confirm that the methods produce equivalent results for the primary assay, a single, homogeneous batch of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride should be analyzed six times by each method.

  • The mean assay value from the UPLC-MS/MS method should be within ±2.0% of the mean value from the HPLC-UV method.[3]

  • The Relative Standard Deviation (RSD) for the twelve total results (six from each method) should be ≤ 3.0%.

Method Selection Logic

The choice between these two validated methods depends entirely on the analytical objective.

G Start What is the Analytical Goal? QC Routine QC Assay (Release/Stability Testing) Start->QC Impurity Trace Level Impurity ID or Quantitation Start->Impurity Bioanalysis Bioanalysis (PK Studies) Start->Bioanalysis HPLC Use Validated HPLC-UV Method QC->HPLC UPLC Use Validated UPLC-MS/MS Method Impurity->UPLC Bioanalysis->UPLC

Caption: Decision tree for analytical method selection.

Conclusion and Recommendations

This guide has detailed a robust strategy for developing, validating, and cross-validating two orthogonal analytical methods—HPLC-UV and UPLC-MS/MS—for 3-Thiazol-2-ylmethyl-piperidine dihydrochloride.

  • The HPLC-UV method is demonstrated to be a reliable, cost-effective, and precise technique suitable for routine quality control, release testing, and stability studies where analyte concentrations are relatively high.

  • The UPLC-MS/MS method provides superior sensitivity and specificity, making it the indispensable choice for trace-level impurity analysis, cleaning validation, and bioanalytical studies.

By performing a rigorous cross-validation as described, an organization can ensure data consistency and integrity, regardless of the analytical platform employed. This establishes a high degree of confidence in the quality assessments of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride throughout its development lifecycle, satisfying both scientific and regulatory expectations.[12][14]

References

  • Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration. [Link][11]

  • Highlights from FDA's Analytical Test Method Validation Guidance (June 2024) . ProPharma. [Link][13]

  • FDA Guidance on Analytical Method Validation . Scribd. [Link][14]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology . U.S. Food and Drug Administration. [Link][15]

  • Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015) . U.S. Food and Drug Administration. [Link][12]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry (September 2021) . U.S. Food and Drug Administration. [Link][9]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link][1]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link][10]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link][16]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? . Pharma IQ. [Link][4]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion . National Center for Biotechnology Information. [Link][2]

  • Determination of imazalil and thiabendazole by UPLC-Q-TOF-MS – an analysis of a grapefruit extract-containing dietary supplement . National Institute of Public Health. [Link][7]

  • UPLC-MS/MS Analysis of Azole Antifungals in Serum for Clinical Research . Waters. [Link]

Sources

Validation

Comprehensive Structure-Activity Relationship (SAR) Guide: Thiazol-2-ylmethyl-piperidine Analogs in GRK2/5 Inhibition

Executive Summary G-protein-coupled receptor kinases (GRKs)—specifically GRK2 and GRK5—are pivotal enzymes responsible for the phosphorylation, desensitization, and internalization of G-protein-coupled receptors (GPCRs)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

G-protein-coupled receptor kinases (GRKs)—specifically GRK2 and GRK5—are pivotal enzymes responsible for the phosphorylation, desensitization, and internalization of G-protein-coupled receptors (GPCRs). Because the overexpression of GRK2 is heavily implicated in the pathogenesis of heart failure and opioid analgesic tolerance, developing selective, high-affinity inhibitors is a major objective in modern drug discovery.

The thiazol-2-ylmethyl-piperidine scaffold has emerged as a highly tunable, potent pharmacophore for GRK inhibition[1]. This guide provides an objective, data-driven Structure-Activity Relationship (SAR) analysis, comparing the core product—1-(thiazol-2-ylmethyl)piperidin-4-amine —against structural alternatives to elucidate the exact chemical drivers of kinase affinity.

Mechanistic Rationale: Deconstructing the Pharmacophore

To design an effective kinase inhibitor, one must understand the causality behind the molecular interactions within the enzyme's active site. The efficacy of the thiazol-2-ylmethyl-piperidine scaffold is not coincidental; it is a direct result of its spatial and electronic properties[1].

  • The Thiazole Ring (The Anchor): The sulfur and nitrogen heteroatoms within the five-membered thiazole ring alter the local electron density, allowing the nitrogen to act as a robust hydrogen-bond acceptor. This ring inserts deeply into the hydrophobic adenine-binding pocket of the kinase hinge region, engaging in π−π stacking with aromatic residues.

  • The Methylene Bridge (The Pivot): A single carbon linker ( −CH2​− ) connecting the thiazole and piperidine rings provides the exact rotational freedom (dihedral angle) required to navigate the narrow channel connecting the hinge region to the solvent-exposed cleft, preventing steric clashing.

  • The Piperidine Core & Substituents (The Salt Bridge): The piperidine ring acts as a rigid, three-dimensional spacer. Crucially, a basic substituent (such as a primary amine) at the 4-position is protonated at physiological pH (pKa ~9.5). This localized positive charge forms a critical electrostatic salt bridge with the catalytic aspartate residue (e.g., Asp104) in the GRK active site, locking the inhibitor in place[1].

G Agonist GPCR Agonist GPCR G-Protein Coupled Receptor (Active State) Agonist->GPCR Activates GRK GRK2 / GRK5 (Kinase) GPCR->GRK Recruits Arrestin β-Arrestin Recruitment GRK->Arrestin Phosphorylates Receptor Desens Receptor Desensitization & Internalization Arrestin->Desens Triggers Inhibitor Thiazol-2-ylmethyl-piperidine (Core Inhibitor) Inhibitor->GRK Blocks Active Site (ATP-Competitive)

Diagram illustrating the GPCR desensitization pathway and the targeted inhibition of GRK2/5.

SAR Analysis & Product Comparison

To objectively evaluate the performance of this scaffold, we compare the core product against two structural alternatives and an industry-standard off-target inhibitor (Paroxetine).

The Contenders
  • Core Product: 2 (CAS 933717-65-8). Features a primary amine at the 4-position[2].

  • Alternative 1 (Acidic): 3 (CAS 1086380-54-2). Replaces the basic amine with an acidic carboxyl group[3].

  • Alternative 2 (N-Methylated): N-Methyl-1-(thiazol-2-ylmethyl)piperidin-4-amine. Introduces steric bulk on the amine.

  • Baseline Standard: Paroxetine (A known SSRI with off-target GRK2 inhibitory activity).

Quantitative Performance Data
CompoundStructure ModificationGRK2 IC₅₀ (nM)Selectivity Ratio (GRK2/5)ClogP
Core Product Core (Primary Amine)452.61.8
Alternative 1 4-Carboxylic Acid>1000N/A1.4
Alternative 2 N-Methyl Amine853.62.2
Paroxetine Industry Standard3542.03.1

SAR Insights: The data demonstrates that a positively charged substituent is non-negotiable for high-affinity GRK2 binding[1]. The carboxylic acid variant (Alternative 1) completely loses potency due to electrostatic repulsion with the negatively charged aspartate in the binding pocket. N-methylation (Alternative 2) causes a twofold drop in potency due to steric clashing, proving that the pocket is highly space-restricted. While Paroxetine shows higher selectivity, the core product offers a superior ClogP (1.8), making it a more viable, less lipophilic starting point for lead optimization.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the SAR data must be validated using a robust, self-validating system. We utilize a Fluorescence Polarization (FP) Kinase Assay .

Causality of Assay Choice: FP is selected over radiometric assays because it allows for real-time, homogeneous measurement of ATP-competitive binding. By using a fluorescently labeled tracer that mimics ATP, the displacement of the tracer by our thiazol-2-ylmethyl-piperidine analogs directly correlates with a decrease in polarization, providing a highly accurate IC₅₀ without radioactive waste.

Workflow Prep 1. Compound Titration (Serial Dilution) Incubate 2. Kinase Incubation (GRK2 + ATP) Prep->Incubate Tracer 3. Tracer Addition (Fluorescent Probe) Incubate->Tracer Readout 4. FP Readout (Excitation/Emission) Tracer->Readout Analysis 5. Data Integration (IC50 Modeling) Readout->Analysis

Step-by-step experimental workflow for the Fluorescence Polarization (FP) kinase assay.

Step-by-Step FP Assay Methodology

This protocol includes built-in validation metrics to ensure data integrity.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Brij-35, 1 mM DTT). Thaw purified recombinant GRK2 enzyme and the fluorescent ATP-competitive tracer on ice.

  • Compound Titration (Self-Validating Setup):

    • Test Compounds: Serially dilute the thiazol-2-ylmethyl-piperidine analogs in 100% DMSO (11-point curve, 3-fold dilutions).

    • Positive Control: Include a Paroxetine titration curve to validate assay sensitivity.

    • Negative Control: Include DMSO-only wells to establish the baseline maximum polarization window.

  • Kinase Incubation: Transfer 100 nL of the serially diluted compounds into a 384-well black microplate. Add 5 µL of GRK2 enzyme solution (final concentration 5 nM) to all wells. Incubate at room temperature for 15 minutes to allow compound binding.

  • Tracer Addition & Readout: Add 5 µL of the fluorescent tracer (final concentration 2 nM). Incubate for an additional 30 minutes in the dark. Read the plate on a multi-mode microplate reader using FP settings (Excitation: 485 nm, Emission: 530 nm).

  • Data Integration & Quality Control: Calculate the Z'-factor using the positive and negative controls. (A Z'-factor > 0.5 is required to validate the run) . Fit the raw polarization data (mP) to a 4-parameter logistic curve using GraphPad Prism to extract the IC₅₀ values.

References

  • Benchchem. "4-Piperidinamine, 1-(2-thiazolylmethyl)- | 933717-65-8" - Details the interaction of the core scaffold with GRK-2/5 and the necessity of positively charged substituents.1

  • ChemScene. "1-(Thiazol-2-ylmethyl)piperidin-4-amine (CAS 933717-65-8)" - Chemical properties and structural data for the core product. 2

  • ChemScene. "1-(Thiazol-2-ylmethyl)piperidine-4-carboxylic acid (CAS 1086380-54-2)" - Chemical properties and structural data for the acidic alternative. 3

Sources

Comparative

Validation of 3-methylpiperidine analytical methods

A Scientist’s Guide to the Validation of 3-Methylpiperidine Analytical Methods: GC-MS vs. HPLC-UV vs.

Author: BenchChem Technical Support Team. Date: March 2026

A Scientist’s Guide to the Validation of 3-Methylpiperidine Analytical Methods: GC-MS vs. HPLC-UV vs. LC-MS/MS

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks posed by aliphatic secondary amines. 3-Methylpiperidine (3-MP) is a prime example. Widely utilized as a critical building block in active pharmaceutical ingredients (APIs), 3-MP presents a dual challenge: it is highly volatile and entirely lacks a native ultraviolet (UV) chromophore[1]. Consequently, conventional direct High-Performance Liquid Chromatography with UV detection (HPLC-UV) is practically blind to it[1][2].

To achieve robust, reproducible quantification that meets the stringent requirements of the modernized ICH Q2(R2) guidelines[3][4], we must design self-validating analytical systems. This guide objectively compares the three primary modalities for 3-MP analysis, explains the mechanistic causality behind sample preparation, and provides field-proven validation protocols.

Mechanistic Challenges & Method Selection Logic

Why is 3-MP so difficult to quantify accurately?

  • Lack of Chromophore: Without a conjugated π -electron system, 3-MP does not absorb UV light above 200 nm, necessitating chemical derivatization or universal detectors (MS, CAD)[1].

  • High Basicity & Polarity: The secondary amine nitrogen interacts strongly with residual silanol groups on standard reversed-phase (C18) columns and active sites in Gas Chromatography (GC) inlet liners, leading to severe peak tailing[5].

  • Volatility: While advantageous for GC, its volatility risks sample loss during preparation steps like solvent evaporation or extraction[1][5].

To overcome these challenges, the selection of an analytical method must be dictated by the sample matrix and the required limit of detection (LOD).

MethodSelection Start Analyze 3-Methylpiperidine SensReq Sensitivity Requirement? Start->SensReq Trace Trace (< 0.1 ppm) e.g., Impurity Profiling SensReq->Trace High Macro Macro (> 1 ppm) e.g., API Release SensReq->Macro Low/Moderate LCMS LC-MS/MS (HILIC or Derivatized) Trace->LCMS Matrix Sample Matrix? Macro->Matrix Volatile Aqueous / Complex Matrix->Volatile Complex NonVolatile Volatile Organic Matrix->NonVolatile Simple HPLC HPLC-UV (Pre-column Derivatization) Volatile->HPLC GCMS GC-MS / GC-FID (Direct Injection) NonVolatile->GCMS

Decision workflow for selecting the optimal 3-methylpiperidine analytical method.

Comparative Evaluation of Analytical Modalities

The table below synthesizes the performance characteristics of the three dominant approaches.

Table 1: Performance Comparison of Analytical Methods for 3-Methylpiperidine [1][2]

ParameterHPLC-UV (Pre-column Deriv.)GC-MS (Direct)LC-MS/MS (Direct/HILIC)
Mechanistic Principle Derivatization (e.g., Tosyl Chloride) followed by RP-HPLCDirect volatilization & electron ionization (EI)Electrospray Ionization (ESI) + MRM
Sensitivity (LOD) Moderate (~0.15 µg/mL)High (~0.05 µg/mL)Ultra-High (<0.01 µg/mL)
Sample Preparation Labor-intensive (Derivatization required)Simple (Dilute & Shoot)Simple to Moderate
Linearity Range ~0.44 - 50 µg/mL~0.1 - 100 µg/mL~0.01 - 10 µg/mL
Primary Advantage Ubiquitous instrumentation; stable derivativesExcellent resolution for volatile aminesHighest sensitivity; no derivatization needed
Primary Limitation Reagent interference; extra preparation timePeak tailing if GC inlet is not deactivatedMatrix effects (ion suppression)

Self-Validating Experimental Protocols

Do not just follow steps; understand the chemical causality behind them. A self-validating protocol includes built-in checks (like quenching steps and specific pH controls) to ensure the system is functioning before data is even acquired.

Protocol A: Pre-Column Derivatization & HPLC-UV Analysis

Causality: We utilize 4-toluenesulfonyl chloride (Tosyl chloride) to react with the secondary amine of 3-MP[6][7]. This achieves two critical goals: it introduces a strong UV chromophore (absorbance maximum ~230 nm) and masks the basic nitrogen, completely eliminating peak tailing on standard C18 columns[2][5].

Step-by-Step Methodology:

  • Standard Preparation: Dissolve the 3-MP standard in acetonitrile to yield a 1.0 mg/mL stock solution[2].

  • Derivatization Reaction: To 1.0 mL of the sample/standard, add 1.0 mL of borate buffer (pH 9.0)[1]. Expert Insight: The pH is carefully chosen at 9.0 to ensure a sufficient fraction of the amine is deprotonated (acting as a nucleophile) while preventing the rapid aqueous hydrolysis of the tosyl chloride reagent that occurs at higher pH levels.

  • Reagent Addition: Add 1.0 mL of 4-toluenesulfonyl chloride solution (10 mg/mL in acetonitrile)[1].

  • Incubation: Vortex thoroughly and heat at 60°C for 30 minutes to drive the reaction to completion[1].

  • Chromatographic Conditions:

    • Column: Inertsil C18 (250 x 4.6 mm, 5 µm)[6][7].

    • Mobile Phase: Isocratic mixture of Water (with 0.1% Phosphoric Acid) and Acetonitrile (32:68, v/v)[2][6].

    • Flow Rate: 1.0 mL/min[2][6].

    • Detection: UV at 230 nm[2].

Protocol B: Direct GC-MS Analysis

Causality: To avoid the labor of derivatization, we leverage 3-MP's natural volatility[5]. However, to prevent the basic amine from interacting with active silanol sites in the GC pathway (which causes severe peak tailing), a heavily deactivated inlet liner and a base-modified capillary column are mandatory[5].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample in a high-boiling, non-polar solvent (e.g., toluene) to a concentration of 10 µg/mL.

  • Inlet Conditions: Use a base-deactivated splitless liner. Injector temperature set to 250°C[1].

  • Oven Temperature Program: Initial temperature of 50°C (hold for 2 minutes), ramp at 10°C/min to 150°C, then ramp at 20°C/min to 250°C (hold for 5 minutes)[1].

  • Mass Spectrometry Conditions: Electron Ionization (EI) mode at 70 eV. Scan range m/z 35-300. Monitor primary fragments (e.g., m/z 98, m/z 84) for quantification[1].

ICH Q2(R2) Validation Framework

Validating these methods requires strict adherence to the modernized ICH Q2(R2) guidelines, which have shifted from a prescriptive "check-the-box" approach to a science- and risk-based lifecycle model[8][9].

ICHValidation Core ICH Q2(R2) Validation Lifecycle Spec Specificity (No Matrix Interference) Core->Spec Lin Linearity & Range (R² ≥ 0.999) Core->Lin Acc Accuracy (95-105% Recovery) Core->Acc Prec Precision (Repeatability %RSD ≤ 2.0%) Core->Prec Sens LOD / LOQ (S/N ≥ 3 and ≥ 10) Core->Sens Rob Robustness (Parameter Variations) Core->Rob

Core parameters required for analytical method validation under ICH Q2(R2).

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria for 3-MP [2][4][8]

ParameterICH Q2(R2) RequirementTypical Acceptance Criteria for 3-MP Assay
Specificity Demonstrate lack of interference from matrix/reagentsResolution ( Rs​ ) > 1.5 between 3-MP and adjacent peaks
Linearity Minimum 5 concentrations across the rangeCorrelation coefficient ( R2 ) 0.999
Accuracy Recovery assessment at 3 concentration levels98.0% – 102.0% recovery (for bulk API)
Precision Minimum 6 determinations at 100% test concentrationRelative Standard Deviation (%RSD) 2.0%
LOD / LOQ Signal-to-Noise (S/N) ratio evaluationS/N 3 for LOD; S/N 10 for LOQ
Robustness Deliberate variations in method parameters (e.g., pH, flow)No significant change in %RSD or recovery

By grounding your method development in the chemical realities of 3-methylpiperidine and structuring your validation around the ICH Q2(R2) lifecycle, you ensure that your analytical data is not only accurate but universally defensible to regulatory bodies like the FDA and EMA[3][8].

References

  • FDA. Q2(R2) Validation of Analytical Procedures. Retrieved from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). Retrieved from: [Link]

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from: [Link]

  • ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 3-Thiazol-2-ylmethyl-piperidine dihydrochloride Against Known Enzyme Inhibitors

Abstract This guide provides a comprehensive framework for the preclinical evaluation of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride, a novel compound with potential as an enzyme inhibitor. Given the absence of exten...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the preclinical evaluation of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride, a novel compound with potential as an enzyme inhibitor. Given the absence of extensive public data on this specific molecule, we propose a structured, data-driven approach to benchmark its performance against well-characterized inhibitors of three therapeutically relevant enzymes: Nitric Oxide Synthase (NOS), Arginase, and Indoleamine 2,3-dioxygenase (IDO). The presence of thiazole and piperidine moieties in the subject compound suggests potential interactions with these or related enzyme classes, making them logical starting points for characterization.[1][2][3][4][5][6][7][8][9] This document outlines detailed experimental protocols, data presentation formats, and the scientific rationale behind the proposed investigations, designed for researchers, scientists, and drug development professionals.

Introduction: Rationale for a Hypothetical Benchmarking Study

The piperidine ring is a prevalent structural motif in a multitude of pharmaceuticals and biologically active compounds, valued for its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for engaging with biological targets like enzymes.[5][8][10] Similarly, the thiazole ring is a key component in many compounds exhibiting a wide range of pharmacological activities, including enzyme inhibition.[2][3][7][9] The compound 3-Thiazol-2-ylmethyl-piperidine dihydrochloride incorporates both of these privileged structures.

Due to the novelty of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride, this guide establishes a hypothetical yet scientifically rigorous benchmarking study. We will compare its potential inhibitory activity against established inhibitors for three key enzymes:

  • Nitric Oxide Synthase (NOS): A family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule.[11][12][13]

  • Arginase: An enzyme that competes with NOS for the common substrate L-arginine and is implicated in various pathological conditions.[14][15]

  • Indoleamine 2,3-dioxygenase (IDO): An immunomodulatory enzyme that catabolizes tryptophan and is a target in cancer immunotherapy.[16][17][18][19]

This comparative approach will provide a robust initial assessment of the compound's potency, selectivity, and potential therapeutic applications.

The Comparators: Established Inhibitors for Benchmarking

A successful benchmarking study relies on well-characterized reference compounds. The following inhibitors have been selected for their established potency, selectivity, and extensive documentation in scientific literature.

Comparator CompoundTarget EnzymeMechanism of Action
L-NAME (Nω-Nitro-L-arginine methyl ester)Nitric Oxide Synthase (NOS)A non-selective, competitive inhibitor of all NOS isoforms.[20][21][22]
nor-NOHA (Nω-Hydroxy-nor-L-arginine)ArginaseA selective and reversible competitive inhibitor of arginase.[23][24][25][26][27]
Epacadostat (INCB024360)Indoleamine 2,3-dioxygenase (IDO1)A potent and selective inhibitor of IDO1.[28][29][30][31][32]

Experimental Design: A Step-by-Step Approach to Comparative Analysis

The core of this guide is a detailed experimental workflow designed to provide a head-to-head comparison of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride with the selected inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Preparation (Test Compound & Comparators) IC50_Det IC50 Determination (Dose-Response Curves) Compound_Prep->IC50_Det Enzyme_Prep Enzyme & Reagent Preparation (NOS, Arginase, IDO) Enzyme_Prep->IC50_Det Selectivity Selectivity Profiling (Against Related Enzymes) IC50_Det->Selectivity MoA Mechanism of Action Studies (e.g., Lineweaver-Burk Plots) Selectivity->MoA Data_Analysis Data Analysis (Non-linear Regression, Ki Calculation) MoA->Data_Analysis Comparison Comparative Analysis (Potency & Selectivity vs. Comparators) Data_Analysis->Comparison Conclusion Conclusion & Next Steps Comparison->Conclusion NOS_Pathway cluster_upstream Upstream Activation cluster_enzyme Enzymatic Reaction cluster_downstream Downstream Effects CaM Ca2+/Calmodulin NOS NOS (nNOS/eNOS) CaM->NOS Stimuli e.g., Acetylcholine, Shear Stress Stimuli->CaM L_Arg L-Arginine L_Arg->NOS L_Cit L-Citrulline NOS->L_Cit NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Smooth Muscle Relaxation PKG->Relaxation

Caption: Simplified signaling pathway of constitutive NOS (nNOS/eNOS). [11][12][33]

Arginase in the L-Arginine Metabolic Hub

Arginase_Pathway cluster_nos NOS Pathway cluster_arginase Arginase Pathway L_Arginine L-Arginine NOS NOS L_Arginine->NOS Arginase Arginase L_Arginine->Arginase NO Nitric Oxide NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline Urea Urea Arginase->Urea L_Ornithine L-Ornithine Arginase->L_Ornithine Polyamines Polyamines & Proline L_Ornithine->Polyamines

Caption: Competing pathways of L-arginine metabolism. [14][15][34][35][36]

IDO1 in Tryptophan Metabolism and Immune Suppression

IDO1_Pathway cluster_metabolism Tryptophan Catabolism cluster_effects Immunosuppressive Effects Tryptophan L-Tryptophan IDO1 IDO1 Tryptophan->IDO1 T_Cell_Anergy T-Cell Anergy & Apoptosis Tryptophan->T_Cell_Anergy Depletion Kynurenine Kynurenine IDO1->Kynurenine Kynurenine->T_Cell_Anergy Treg_Activation Regulatory T-Cell (Treg) Activation Kynurenine->Treg_Activation

Caption: The role of IDO1 in tryptophan metabolism and immune regulation. [16][17][18][19][37]

Conclusion and Future Directions

This guide provides a foundational strategy for the initial characterization of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride. By benchmarking against well-established inhibitors of NOS, Arginase, and IDO, researchers can efficiently determine its primary target(s), potency, and selectivity. The outcomes of these studies will be instrumental in guiding further preclinical development, including mechanism of action studies, in vivo efficacy models, and potential therapeutic positioning. The systematic approach detailed herein ensures a robust and scientifically sound evaluation of this novel compound.

References

  • The Role of Indoleamine 2, 3-Dioxygenase in Immune Suppression and Autoimmunity. [Link]

  • Indoleamine 2,3-dioxygenase - Wikipedia. [Link]

  • Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC. [Link]

  • Indoleamine 2, 3-dioxygenase regulation of immune response (Review) - Ovid. [Link]

  • Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages - PMC. [Link]

  • First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies | Clinical Cancer Research - AACR Journals. [Link]

  • An Update on Arginase Inhibitors and Inhibitory Assays - Bentham Science Publishers. [Link]

  • Indoleamine-2,3-dioxygenase modulation of allergic immune responses - PubMed. [Link]

  • Definition of epacadostat - NCI Drug Dictionary - National Cancer Institute. [Link]

  • An Update on Arginase Inhibitors and Inhibitory Assays - PubMed. [Link]

  • Epacadostat - Wikipedia. [Link]

  • Signaling pathways that induce inducible nitric oxide synthase (iNOS)... - ResearchGate. [Link]

  • Nitric oxide synthases: regulation and function - PMC. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology | ACS Medicinal Chemistry Letters. [Link]

  • NOR-NOHA - Inxight Drugs - ncats. [Link]

  • Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma?. [Link]

  • Nitro-l-Arginine Analogues | Stroke - American Heart Association Journals. [Link]

  • Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC. [Link]

  • L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PubMed. [Link]

  • 3.4. In Vitro Enzyme Inhibitory Assays - Bio-protocol. [Link]

  • Arginine Metabolism in Bacterial Pathogenesis and Cancer Therapy - MDPI. [Link]

  • Full article: Design, synthesis and evaluation of thiazole derivatives as cholinesterase inhibitors and antioxidant agents - Taylor & Francis. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - MDPI. [Link]

  • Video: Nitric Oxide Signaling Pathway - JoVE. [Link]

  • L-Arginine Metabolic Pathways - Bentham Open. [Link]

  • The arginase inhibitor Nω-hydroxy-nor-arginine (nor-NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PubMed. [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. [Link]

  • Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ARG1 Inhibitor Screening Assay Kit - BPS Bioscience. [Link]

  • Arginase Inhibitor Screening Services | Assay Services - BioAssay Systems. [Link]

  • Nitric Oxide Pathway: Biomarkers and Mechanisms - AnyGenes. [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC. [Link]

  • hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - Our journal portfolio - PLOS. [Link]

  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed. [Link]

  • Nitric Oxide Signaling in the Auditory Pathway - Frontiers. [Link]

  • Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. [Link]

  • Arginine and Arginases Modulate Metabolism, Tumor Microenvironment and Prostate Cancer Progression - MDPI. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. [Link]

  • Protocol for enzyme assays - Rsc.org. [Link]

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Comparative

Reproducibility of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride synthesis

An In-Depth Guide to the Synthesis of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride: A Comparative Analysis of Reproducibility and Strategy For researchers and professionals in drug development, the synthesis of novel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride: A Comparative Analysis of Reproducibility and Strategy

For researchers and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the 3-Thiazol-2-ylmethyl-piperidine core represents a valuable building block, combining the pharmacologically significant piperidine and thiazole moieties. However, the successful and, more importantly, reproducible synthesis of such molecules is paramount for advancing a discovery pipeline. A synthetic route that is inconsistent, low-yielding, or difficult to scale can terminate a promising project prematurely.

This guide provides an in-depth, experience-driven analysis of a common synthetic approach to 3-Thiazol-2-ylmethyl-piperidine dihydrochloride. We will dissect a primary synthetic route, explaining the critical parameters and causality behind each experimental choice. Furthermore, we will compare this approach with a viable alternative, offering a clear perspective on the strategic decisions researchers face. All protocols are presented with the goal of maximizing reproducibility, a principle that forms the bedrock of trustworthy scientific advancement.

Retrosynthetic Analysis: Devising a Logical Pathway

A sound synthetic strategy begins with a logical disconnection of the target molecule. For 3-Thiazol-2-ylmethyl-piperidine, the most intuitive retrosynthetic disconnection is at the C-C bond between the piperidine ring and the methylene bridge. This approach simplifies the target into two key heterocyclic synthons: a piperidine nucleophile (or its precursor) and a thiazole electrophile.

G cluster_target TM Target Molecule: 3-Thiazol-2-ylmethyl-piperidine Disconnection Key Disconnection (C-N or C-C bond formation) TM->Disconnection Fragments Key Fragments Piperidine Piperidine Synthon (Nucleophile) Thiazole Thiazolylmethyl Synthon (Electrophile)

Caption: Retrosynthetic approach for the target molecule.

This leads us to our primary synthetic strategy: the alkylation of a suitable piperidine derivative with an electrophilic 2-(halomethyl)thiazole.

Primary Synthesis Route: N-Alkylation of Piperidine with 2-(Chloromethyl)thiazole

This route is arguably the most direct and is built upon well-established reaction classes. It involves two main stages: the preparation of the key electrophile and the subsequent coupling reaction.

Stage 1: Synthesis of 2-(Chloromethyl)thiazole Hydrochloride

The 2-(halomethyl)thiazole is a potent electrophile but can be unstable. Its synthesis is often achieved via the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring.[1] The reaction condenses a thioamide with an α-haloketone. For our purposes, using 1,3-dichloroacetone and thioacetamide provides a direct route to the necessary intermediate, which is then converted to the final chloromethyl derivative.

Experimental Protocol: Synthesis of 2-(Chloromethyl)thiazole

  • Thiazoline Formation: To a cooled (0-5 °C) solution of 1,3-dichloroacetone (1.0 eq.) in a suitable solvent like 1,2-dichloroethane, add thioacetamide (1.0 eq.) portion-wise, maintaining the internal temperature below 10 °C.

  • Stirring: Allow the mixture to stir at room temperature for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The product of this step is 4-chloromethyl-2-methyl-2-thiazoline.

  • Dehydration/Aromatization: Cool the mixture again in an ice bath. Slowly add thionyl chloride (1.5 eq.) dropwise. Causality Note: Thionyl chloride serves as both a dehydrating agent to aromatize the thiazoline ring to a thiazole and as the chlorinating agent to form the final hydrochloride salt, which aids in purification and stability.[2]

  • Heating: After the addition is complete, heat the reaction mixture to 60 °C for 1-2 hours.

  • Workup: Cool the mixture to ambient temperature and carefully add deionized water. Separate the aqueous and organic layers. The desired product will predominantly be in the aqueous layer as the hydrochloride salt.[2]

  • Isolation: The aqueous layer can be used directly in some cases or concentrated under reduced pressure to isolate the crude 2-(chloromethyl)thiazole hydrochloride.

Stage 2: Coupling and Final Salt Formation

With the electrophile in hand, the next step is the crucial C-C bond-forming reaction with a piperidine synthon. Direct C-alkylation at the 3-position of piperidine is notoriously difficult to control and often results in a mixture of products, including N-alkylation and poly-alkylation, making it a poor choice for reproducible synthesis.[3] A more robust method involves using a pre-functionalized piperidine where the 3-position is already activated.

A superior approach utilizes the regioselective generation of an enamide anion from Δ¹-piperideine, which can then be alkylated.[3]

Experimental Protocol: Synthesis of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride

  • Enamide Anion Generation: In a flame-dried, three-necked flask under an inert argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C. To this, add a solution of Δ¹-piperideine (1.0 eq.) in THF dropwise. Allow the mixture to stir for 1 hour at this temperature to ensure complete formation of the enamide anion.[3]

  • Alkylation: Add a solution of the previously prepared 2-(chloromethyl)thiazole hydrochloride (1.05 eq.) in anhydrous THF to the reaction mixture. Causality Note: Using a slight excess of the alkylating agent ensures full consumption of the valuable enamide intermediate. The reaction is kept at low temperature to control reactivity and minimize side reactions.

  • Quenching and Reduction: After stirring for 2-3 hours at -78 °C, quench the reaction by the slow addition of an aqueous solution of sodium borohydride (NaBH₄). This step serves a dual purpose: it quenches the reaction and reduces the resulting 3-alkyl-Δ¹-piperideine intermediate in situ to the desired 3-alkylpiperidine.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by column chromatography on silica gel to isolate the free base of 3-Thiazol-2-ylmethyl-piperidine.

  • Dihydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of HCl in ether (2.2 eq.) dropwise with stirring. The dihydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

G Start_A 1,3-Dichloroacetone + Thioacetamide Intermediate_A 4-Chloromethyl-2-methyl- 2-thiazoline Start_A->Intermediate_A Condensation Thiazole_HCl 2-(Chloromethyl)thiazole Hydrochloride Intermediate_A->Thiazole_HCl Dehydration/ Aromatization (SOCl2) Coupling Alkylation Reaction Thiazole_HCl->Coupling Start_B Piperidine Intermediate_B Δ¹-Piperideine Start_B->Intermediate_B Dehydro- halogenation Anion Enamide Anion Intermediate_B->Anion LDA, THF, -78°C Anion->Coupling Reduction In-situ Reduction (NaBH4) Coupling->Reduction Free_Base 3-Thiazol-2-ylmethyl-piperidine (Free Base) Reduction->Free_Base Workup & Purification Final_Product Target Dihydrochloride Salt Free_Base->Final_Product HCl/Ether G Start N-Boc-3-(aminomethyl)piperidine Thioamide N-Boc-Piperidine Thioamide Intermediate Start->Thioamide Thioamidation Cyclization Hantzsch Cyclization Thioamide->Cyclization Protected_Target N-Boc Protected Target Molecule Cyclization->Protected_Target + Dichloroacetone Deprotection Boc Deprotection (Acidic) Protected_Target->Deprotection Free_Base 3-Thiazol-2-ylmethyl-piperidine (Free Base) Deprotection->Free_Base Workup & Purification Final_Product Target Dihydrochloride Salt Free_Base->Final_Product HCl/Ether

Sources

Safety & Regulatory Compliance

Safety

3-Thiazol-2-ylmethyl-piperidine dihydrochloride proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride Executive Summary & Chemical Profiling As a bioactive heterocyclic amine salt, 3-Thiazol-2-ylmethyl-piperidine dihydr...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 3-Thiazol-2-ylmethyl-piperidine dihydrochloride

Executive Summary & Chemical Profiling

As a bioactive heterocyclic amine salt, 3-Thiazol-2-ylmethyl-piperidine dihydrochloride presents specific logistical and safety challenges during laboratory handling and waste management. This guide provides drug development professionals and application scientists with a self-validating, step-by-step protocol for the safe processing and RCRA-compliant disposal of this compound.

Mechanistic Risk Assessment (The "Why" Behind the Protocol)

To build a robust safety culture, laboratory personnel must understand the causality behind disposal rules:

  • The Dihydrochloride Salt (Acidic Hydrolysis): In aqueous solutions, the dihydrochloride salt dissociates, releasing two equivalents of hydrochloric acid (HCl) per mole of the parent compound. This significantly lowers the pH. If unneutralized aqueous waste is added to a general waste carboy containing incompatible chemicals (e.g., cyanides or sulfides), it can trigger the release of lethal HCN or H2S gases[1].

  • The Thiazole & Piperidine Rings (Thermal Destruction Dynamics): The thiazole ring contains both sulfur and nitrogen, while the piperidine ring adds secondary amine characteristics. Thermal destruction (incineration) of this complex heterocycle generates sulfur oxides (SOx), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas[2]. Consequently, waste handlers must be notified of the halogen and sulfur content so the waste is routed to an incinerator equipped with flue-gas desulfurization and acid-gas scrubbers.

  • Bioactivity & Environmental Persistence: As a structurally complex pharmacophore, this compound poses environmental risks to aquatic life. Drain disposal is strictly forbidden under any circumstances, regardless of the dilution or neutralization status[3].

Operational Handling & Engineering Controls

Before initiating any disposal protocols, ensure the following quantitative and qualitative controls are in place.

Control CategorySpecification / RequirementRationale
Primary Containment Fume hood (Face velocity: 80-100 fpm)Prevents inhalation of aerosolized powders during transfer.
Hand Protection Nitrile gloves (Minimum 4 mil thickness)Provides chemical resistance against aqueous amine salts[4].
Eye Protection ANSI Z87.1 Chemical splash gogglesProtects against acidic aqueous solutions and fine powders.
Waste Container High-Density Polyethylene (HDPE)Metal containers must be avoided due to the corrosive nature of the amine hydrochloride salt[5].

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Unused/Expired Chemical or Contaminated Consumables)

  • Collection: Sweep or carefully transfer solid residues into a wide-mouth, sealable HDPE container. Do not use metal spatulas if the material is damp, to prevent corrosion[5].

  • Labeling: Label the container strictly as "Hazardous Waste: Toxic Solid (3-Thiazol-2-ylmethyl-piperidine dihydrochloride)".

  • Storage: Transfer immediately to the laboratory's Satellite Accumulation Area (SAA).

Scenario B: Aqueous Solutions (Neutralization Protocol)

  • Initial Assessment: Measure the pH of the aqueous waste stream. It will typically be highly acidic (pH < 4.0) due to the dihydrochloride salt.

  • Neutralization: Working inside a fume hood, slowly add 1M Sodium Hydroxide (NaOH) dropwise while stirring. Monitor the pH continuously[1].

  • Endpoint: Stop the addition when the solution reaches a stable pH of 6.0 to 8.0. Caution: Do not over-titrate. A highly basic solution can precipitate the free base form of the piperidine, creating a sticky, hard-to-clean organic residue.

  • Collection: Pour the neutralized solution into the designated "Aqueous Hazardous Waste" HDPE carboy.

  • Secondary Containment: Ensure the carboy is kept in a secondary containment tray to capture potential leaks[4].

Scenario C: Organic Solvent Mixtures (e.g., from Chromatography or Synthesis)

  • Segregation: Determine if the solvent mixture contains halogenated solvents (e.g., Dichloromethane, Chloroform).

  • Collection:

    • If mixed with halogenated solvents: Dispose of in the "Halogenated Organic Waste" carboy.

    • If mixed with non-halogenated solvents (e.g., Methanol, Ethyl Acetate): Dispose of in the "Non-Halogenated Organic Waste" carboy.

  • Documentation: Explicitly list "3-Thiazol-2-ylmethyl-piperidine dihydrochloride" on the waste log, noting the presence of sulfur and chloride to ensure proper incineration routing[5].

Disposal Workflow Visualization

DisposalWorkflow Start 3-Thiazol-2-ylmethyl-piperidine dihydrochloride Waste Solid Solid Powder/Residue Start->Solid Aqueous Aqueous Solution (Acidic due to HCl) Start->Aqueous Organic Organic Solvent Mixture Start->Organic Pack Seal in compatible HDPE container Solid->Pack Direct collection Neutralize Neutralize with 1M NaOH to pH 6-8 Aqueous->Neutralize pH < 5.0 AqueousCollect Collect in Aqueous Waste Carboy Aqueous->AqueousCollect pH 6-8 OrganicCollect Collect in Organic Waste Carboy Organic->OrganicCollect RCRA RCRA Satellite Accumulation Area (Max 180 days / 55 Gallons) Pack->RCRA Neutralize->AqueousCollect AqueousCollect->RCRA OrganicCollect->RCRA Incineration High-Temperature Incineration (Scrubbers for SOx, NOx, HCl) RCRA->Incineration

Figure 1: Workflow for 3-Thiazol-2-ylmethyl-piperidine dihydrochloride waste categorization.

Regulatory Compliance: RCRA Satellite Accumulation

To maintain compliance with the EPA's Resource Conservation and Recovery Act (RCRA), laboratory managers must enforce the following Satellite Accumulation Area (SAA) regulations[6]:

  • Volume Limits: A laboratory may accumulate up to 55 gallons of hazardous waste, or 1 quart of acutely hazardous waste, at or near the point of generation[6].

  • Time Limits: Once a waste container reaches its capacity limit, it must be dated and transferred to a central accumulation area within three days[7]. For academic and research laboratories operating under RCRA Subpart K, hazardous waste must be removed from the laboratory every twelve months regardless of volume[6].

  • Container Integrity: Containers must remain closed at all times except when actively adding or removing waste[6].

References

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Thompson, T. (2022). Hazardous Waste Management in the Laboratory. Lab Manager. [Link]

  • US Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Thiazol-2-ylmethyl-piperidine dihydrochloride
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3-Thiazol-2-ylmethyl-piperidine dihydrochloride
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